molecular formula C3H5N3 B130580 4-Aminoimidazole CAS No. 4919-03-3

4-Aminoimidazole

Cat. No.: B130580
CAS No.: 4919-03-3
M. Wt: 83.09 g/mol
InChI Key: QRZMXADUXZADTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminoimidazole is a versatile aminoazole derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal research . As a primary amine, the amino group on the imidazole ring is a key site for further chemical derivatization, allowing researchers to synthesize a diverse array of more complex molecules . Its reactivity enables participation in various cyclization and ring formation reactions, which is crucial for constructing nitrogen-containing heterocycles often found in pharmacologically active compounds . While this compound itself is noted to be less stable in air compared to its 2-amino and 5-amino isomers, it remains a critical precursor in research settings . Its core structure is a key scaffold in the synthesis of various imidazole-based derivatives, including 5-aminoimidazole-4-carboxamide (AICA), a moiety present in important biochemical tools and pharmaceuticals . For instance, derivatives built from this scaffold, such as Temozolomide, demonstrate the significant research value of the imidazole core in developing active compounds . Researchers utilize this compound to explore new chemical spaces and develop novel compounds with potential applications in various life science fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3/c4-3-1-5-2-6-3/h1-2H,4H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZMXADUXZADTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197702
Record name 4-Aminoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Aminoimidazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003929
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4919-03-3
Record name 1H-Imidazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4919-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminoimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004919033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINOIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7854BCQ2PS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Aminoimidazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003929
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminoimidazole: Core Basic Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminoimidazole is a pivotal heterocyclic amine that serves as a fundamental building block in the biosynthesis of purines and has garnered significant attention in medicinal chemistry and drug development. Its unique structural features and chemical properties make it a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the core basic properties and structure of this compound, including its physicochemical characteristics, detailed structural information, and relevant experimental protocols. Furthermore, this guide explores the tautomeric nature of this compound and its involvement in significant biological signaling pathways, offering a valuable resource for professionals engaged in pharmaceutical research and development.

Physicochemical Properties

This compound is an off-white to pale grey solid with the molecular formula C₃H₅N₃ and a molecular weight of 83.09 g/mol .[1] A comprehensive summary of its key physicochemical properties is presented in Table 1. These properties are crucial for understanding its behavior in various chemical and biological systems, including solubility, stability, and reactivity.

PropertyValueSource
Molecular Formula C₃H₅N₃[1]
Molecular Weight 83.09 g/mol [1]
Melting Point >185 °C (decomposes)[1]
Boiling Point (Predicted) 415.5 ± 18.0 °C[1]
Density (Predicted) 1.313 ± 0.06 g/cm³[1]
pKa (Predicted) 16.92 ± 0.10[1]
LogP -1.62
Solubility Slightly soluble in DMSO and Methanol[1]
Appearance Off-White to Pale Grey Solid[1]
CAS Number 4919-03-3[1]

Molecular Structure and Tautomerism

The structure of this compound is characterized by a five-membered imidazole ring substituted with an amino group at the C4 position. The imidazole ring is aromatic, containing a sextet of π-electrons.

Tautomeric Forms

A key feature of the imidazole ring system is prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms. For this compound, this results in two primary tautomeric forms: 4-amino-1H-imidazole and 5-amino-1H-imidazole. The equilibrium between these tautomers is influenced by factors such as the solvent, pH, and temperature.[2] Computational studies on related substituted imidazoles have shown that the energy difference between tautomers can be small, suggesting that both forms can coexist in solution.[3]

Caption: Prototropic tautomerism of this compound.

Structural Data

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of a 4-nitroimidazole precursor.

Objective: To synthesize this compound via the reduction of 4-nitroimidazole.

Materials:

  • 4-Nitroimidazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Ethanol or Methanol

  • Ethyl acetate

  • Deionized water

Protocol (Conceptual workflow based on related syntheses):

synthesis_workflow start Start: 4-Nitroimidazole dissolve Dissolve 4-nitroimidazole in Ethanol/HCl solution start->dissolve add_reductant Add reducing agent (e.g., SnCl₂·2H₂O or H₂/Pd/C) dissolve->add_reductant reflux Reflux the mixture add_reductant->reflux monitor Monitor reaction progress (e.g., by TLC) reflux->monitor cool Cool to room temperature monitor->cool neutralize Neutralize with NaOH/NaHCO₃ solution cool->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry organic layer (e.g., over Na₂SO₄) extract->dry evaporate Evaporate solvent dry->evaporate purify Purify by column chromatography or recrystallization evaporate->purify end End: this compound purify->end

Caption: General workflow for the synthesis of this compound.

Detailed Steps:

  • Dissolution: Dissolve 4-nitroimidazole in a suitable solvent such as ethanol or a mixture of ethanol and concentrated hydrochloric acid.

  • Reduction: Add the reducing agent. If using tin(II) chloride, it is typically added portion-wise. If using catalytic hydrogenation, the mixture is subjected to a hydrogen atmosphere in the presence of a catalyst like 10% Pd/C.

  • Reaction: The reaction mixture is typically heated to reflux and stirred for several hours.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling, the reaction mixture is neutralized with a base such as sodium hydroxide or sodium bicarbonate solution.

  • Extraction: The product is extracted into an organic solvent like ethyl acetate.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the imidazole ring and the protons of the amino group. The chemical shifts will be dependent on the solvent and the tautomeric form present. In DMSO-d₆, one might expect signals around 6.5-7.5 ppm for the ring protons and a broader signal for the NH₂ protons.

  • ¹³C NMR: The carbon NMR spectrum should exhibit three signals corresponding to the three carbon atoms of the imidazole ring. The chemical shifts of the ring carbons are sensitive to the position of the amino group and the tautomeric equilibrium.[6][7]

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by determining the exact mass of the molecular ion ([M+H]⁺).

Biological Significance and Signaling Pathways

This compound and its derivatives are of significant interest in drug development due to their diverse biological activities, including roles as antibacterial, anticancer, and antidiabetic agents.[8]

Precursor in Purine Biosynthesis

The most fundamental biological role of the this compound core is as a precursor in the de novo biosynthesis of purines. A key intermediate in this pathway is 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).

AICAR and the AMPK Signaling Pathway

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) is an analog of adenosine that, once inside the cell, is phosphorylated to ZMP (AICAR monophosphate). ZMP mimics adenosine monophosphate (AMP) and allosterically activates AMP-activated protein kinase (AMPK).[9][10] AMPK is a central regulator of cellular energy homeostasis. Activation of AMPK by AICAR has numerous downstream effects, including the stimulation of glucose uptake and the inhibition of anabolic pathways, making it a key target in the study of metabolic diseases and cancer.[11][12]

AICAR_AMPK_Pathway AICAR AICAR (5-Aminoimidazole-4-carboxamide ribonucleoside) ZMP ZMP (AICAR monophosphate) AICAR->ZMP Adenosine Kinase AMPK AMPK (AMP-activated protein kinase) ZMP->AMPK Allosteric Activation Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Stimulates Anabolic_Pathways Inhibition of Anabolic Pathways AMPK->Anabolic_Pathways Inhibits caption Simplified AICAR-mediated AMPK signaling pathway.

Caption: Simplified AICAR-mediated AMPK signaling pathway.

Conclusion

This compound is a molecule of fundamental importance in both biochemistry and medicinal chemistry. Its basic properties and structural characteristics, particularly its tautomeric nature, are critical to its reactivity and biological function. A thorough understanding of its synthesis, characterization, and role in signaling pathways, such as the AICAR-mediated activation of AMPK, is essential for researchers and professionals in the field of drug discovery and development. This guide provides a foundational resource to aid in the exploration and utilization of this versatile heterocyclic compound.

References

The Genesis of a Bioactive Scaffold: An In-depth Guide to the Discovery and History of 4-Aminoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Aminoimidazole stands as a cornerstone heterocyclic compound, pivotal in the realms of biochemistry and pharmaceutical sciences. While the precise moment of its initial discovery remains historically nuanced, its significance emerged profoundly with the elucidation of fundamental biological pathways, most notably the de novo synthesis of purines. This technical guide navigates the historical landscape of imidazole chemistry, leading to the synthesis and understanding of this compound. It delves into detailed experimental protocols for its synthesis, presents quantitative data from key studies, and visualizes its critical roles in cellular signaling, providing a comprehensive resource for researchers in drug discovery and development.

Historical Perspective: From Glyoxaline to a Bioactive Precursor

The story of this compound is intrinsically linked to the broader history of imidazole chemistry. The parent imidazole ring, initially named "glyoxaline," was first synthesized in 1858 by the German chemist Heinrich Debus. He demonstrated that glyoxal, formaldehyde, and ammonia could condense to form this novel heterocyclic system.[1][2] This reaction, while foundational, often resulted in low yields.[1][2]

A significant advancement arrived in 1882 with the work of Bronisław Radziszewski, who expanded upon Debus's findings. The Debus-Radziszewski imidazole synthesis is a versatile multi-component reaction that utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine to produce a wide array of substituted imidazoles.[3][4][5] This method laid the groundwork for the eventual synthesis of C-substituted imidazoles, including those bearing the vital amino functional group.

While a singular, celebrated discovery of this compound is not clearly documented in early chemical literature, its importance became undeniable with the unraveling of the de novo purine biosynthesis pathway. Scientists investigating how living organisms construct the building blocks of DNA and RNA identified 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), a derivative of this compound, as a key intermediate.[6][7][8] This discovery solidified the biological significance of the this compound scaffold and spurred further investigation into its synthesis and chemical properties.

Key Synthetic Methodologies

The preparation of this compound and its derivatives has evolved significantly from the early, general methods of imidazole synthesis. Modern approaches offer improved yields and regioselectivity, crucial for the synthesis of pharmaceutical intermediates.

The Debus-Radziszewski Imidazole Synthesis: A Historical Foundation

This classical method, while not specific for this compound, provides the fundamental chemical logic for constructing the imidazole ring.

Experimental Protocol: General Debus-Radziszewski Synthesis [4]

  • Reaction Setup: A mixture of a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde (e.g., formaldehyde), and two equivalents of ammonia are combined in a suitable solvent, often a lower alcohol or water.

  • Condensation: The reaction proceeds through a series of condensation steps. Initially, the dicarbonyl compound reacts with ammonia to form a diimine intermediate.

  • Cyclization: This diimine then condenses with the aldehyde to form the imidazole ring.

  • Workup and Isolation: The reaction mixture is typically neutralized, and the product is isolated through extraction and purified by crystallization or chromatography.

A logical workflow for the general Debus-Radziszewski synthesis is depicted below.

G reagents 1,2-Dicarbonyl Aldehyde Ammonia diimine Diimine Intermediate Formation reagents->diimine Step 1 condensation Condensation with Aldehyde diimine->condensation Step 2 cyclization Imidazole Ring Formation condensation->cyclization purification Purification cyclization->purification

Caption: General workflow of the Debus-Radziszewski imidazole synthesis.

Modern Synthetic Approaches for 4-Aminoimidazoles

Contemporary methods often employ more sophisticated starting materials and catalysts to achieve higher yields and better control over substitution patterns. A common strategy involves the cyclization of acyclic precursors that already contain the necessary nitrogen and carbon atoms.

Representative Experimental Protocol: Synthesis from Aminomalononitrile [9]

This method utilizes aminomalononitrile, a versatile precursor in heterocyclic synthesis.

  • Formamidine Formation: Ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate is reacted with an appropriate aromatic amine at room temperature in the presence of an acid catalyst (e.g., anilinium chloride) to yield N-aryl-N'-[2-amino-1,2-dicyanovinyl]-formamidines.

  • Base-Mediated Cyclization: Treatment of the resulting formamidine with a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature leads to the cyclization and formation of the corresponding 5-amino-1-aryl-4-(cyanoformimidoyl)-1H-imidazole in high yield.

  • Hydrolysis to Carboxamide: Subsequent hydrolysis of the cyanoformimidoyl group can yield the corresponding carboxamide, a common derivative in biological systems.

The experimental workflow for this modern synthesis is outlined below.

G start Ethyl (Z)-N-(2-amino-1,2- dicyanovinyl)formimidate + Aromatic Amine formamidine N-Aryl-N'-[2-amino-1,2- dicyanovinyl]-formamidine start->formamidine Acid Catalyst cyclization Base-Mediated Cyclization (DBU) formamidine->cyclization product 5-Amino-1-aryl-4-(cyanoformimidoyl) -1H-imidazole cyclization->product hydrolysis Hydrolysis product->hydrolysis final_product 5-Amino-1-aryl-1H- imidazole-4-carboxamide hydrolysis->final_product

Caption: Workflow for a modern synthesis of this compound derivatives.

Quantitative Data from Synthetic Experiments

The following tables summarize representative quantitative data from various synthetic approaches to imidazoles and their derivatives. Direct comparison of yields is challenging due to the vast differences in substrates, conditions, and target molecules across historical and modern methods.

Table 1: Representative Yields from Imidazole Syntheses

Synthesis MethodStarting MaterialsProductYield (%)Reference
Debus Synthesis (Improved)Glyoxal, Formaldehyde, AmmoniaImidazole50%[10]
Radziszewski SynthesisBenzil, Benzaldehyde, Ammonia2,4,5-Triphenylimidazole (Lophine)High[4]
From AminomalononitrileEthyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate, Aniline, DBU5-Amino-1-phenyl-4-(cyanoformimidoyl)-1H-imidazole88-93%[9]
From α-Haloketonesα-Chloroketone, Guanidine2-Aminoimidazole derivative81% (in THF)[11]

Biological Significance and Signaling Pathways

The paramount importance of this compound lies in its role as a precursor to purines, essential components of nucleic acids and energy currency in the cell.

De Novo Purine Biosynthesis

The de novo purine synthesis pathway is a multi-step process that builds the purine rings of inosine monophosphate (IMP), the precursor to AMP and GMP, from simple starting materials.[6][7][8] A key intermediate in this pathway is 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).

The logical relationship of this compound derivatives within the de novo purine biosynthesis pathway is illustrated below.

G PRPP PRPP PRA Phosphoribosylamine PRPP->PRA GAR Glycinamide Ribonucleotide PRA->GAR FGAR Formylglycinamide Ribonucleotide GAR->FGAR FGAM Formylglycinamidine Ribonucleotide FGAR->FGAM AIR 5-Aminoimidazole Ribonucleotide FGAM->AIR CAIR Carboxyaminoimidazole Ribonucleotide AIR->CAIR SAICAR Succinylaminoimidazole- 4-carboxamide Ribonucleotide CAIR->SAICAR AICAR 5-Aminoimidazole-4-carboxamide Ribonucleotide SAICAR->AICAR FAICAR Formylaminoimidazole- 4-carboxamide Ribonucleotide AICAR->FAICAR IMP Inosine Monophosphate (IMP) FAICAR->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP

Caption: Simplified de novo purine biosynthesis pathway highlighting AICAR.

AMPK Signaling Pathway Activation

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR), the dephosphorylated form of the purine intermediate, is a widely used pharmacological activator of AMP-activated protein kinase (AMPK).[12][13] AMPK is a central regulator of cellular energy homeostasis. When cellular energy levels are low (indicated by a high AMP/ATP ratio), AMPK is activated and initiates a cascade of events to restore energy balance.

AICAR is taken up by cells and phosphorylated to ZMP (AICAR monophosphate), which mimics the effect of AMP, leading to the activation of AMPK.[14][15] This activation has profound effects on metabolism, including the stimulation of glucose uptake and fatty acid oxidation, and the inhibition of anabolic processes.

The signaling pathway of AICAR-mediated AMPK activation is depicted below.

G AICAR_ext AICAR (extracellular) AICAR_int AICAR (intracellular) AICAR_ext->AICAR_int Adenosine Transporter ZMP ZMP (AICAR Monophosphate) AICAR_int->ZMP Adenosine Kinase AMPK AMPK ZMP->AMPK Allosteric Activation & Promotion of Phosphorylation Metabolic_Effects Downstream Metabolic Effects (e.g., Increased Glucose Uptake, Fatty Acid Oxidation) AMPK->Metabolic_Effects Phosphorylation of Downstream Targets LKB1 LKB1 (Upstream Kinase) LKB1->AMPK Phosphorylation at Thr172

Caption: AICAR-mediated activation of the AMPK signaling pathway.

Conclusion

From its roots in the foundational synthesis of imidazoles to its central role in purine biosynthesis and as a tool to probe cellular metabolism, this compound has proven to be a molecule of immense scientific importance. Its journey from a structural curiosity to a key player in biochemistry and a valuable scaffold in drug discovery underscores the continuous interplay between fundamental organic synthesis and the elucidation of complex biological systems. The synthetic methodologies and biological pathways detailed in this guide provide a robust framework for researchers seeking to harness the potential of this versatile heterocyclic compound in the development of novel therapeutics.

References

4-Aminoimidazole role in prebiotic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of 4-Aminoimidazole in Prebiotic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the study of the origin of life, the abiotic synthesis of nucleic acids is a cornerstone. Purines, particularly adenine and guanine, are fundamental components of RNA and DNA, as well as crucial cofactors like ATP. A central hypothesis in prebiotic chemistry posits that these vital heterocycles arose from simpler precursors available on the primitive Earth, such as hydrogen cyanide (HCN) and formamide.[1][2][3] Within these proposed synthetic routes, this compound and its derivatives emerge as critical intermediates, bridging the gap between simple C1 and C2 molecules and the complex bicyclic structure of purines.[3][4] This technical guide provides a detailed examination of the role of this compound derivatives, focusing on their prebiotic synthesis, subsequent reactions, quantitative yields, and the experimental methodologies used to study these processes.

Prebiotic Synthesis of this compound Derivatives

The formation of this compound derivatives under plausible prebiotic conditions is primarily thought to occur through the oligomerization of hydrogen cyanide (HCN), a molecule likely abundant on the early Earth.[5][6] Two key pathways have been extensively studied: one originating from HCN in aqueous solution and another from the heating of formamide (a hydrolysis product of HCN).[1][2]

1. The Hydrogen Cyanide (HCN) Pathway:

This pathway begins with the tetramerization of HCN to form diaminomaleonitrile (DAMN).[7][8] DAMN is a crucial precursor that, upon exposure to ultraviolet (UV) radiation, undergoes photoisomerization and cyclization to yield this compound-5-carbonitrile (AICN).[7][9] AICN is a stable and key intermediate from which the purine ring system can be constructed.[10][11]

2. The Formamide Pathway:

Heating neat formamide (HCONH₂), potentially in the presence of mineral catalysts, can also produce a suite of prebiotic molecules, including purines.[1][4][12] This process is thought to proceed through intermediates that can lead to the formation of this compound-5-carboxamide (AICA), another important purine precursor.[13] Some theories suggest this pathway is a self-catalyzed process where formamide and its tautomer, formimidic acid, act as both reactant and catalyst.[1][14]

Chemical Pathways and Logical Relationships

The transformation of simple precursors into purines via this compound intermediates involves a series of well-defined chemical steps. The following diagrams, rendered in DOT language, illustrate these key pathways.

Prebiotic_HCN_to_Purine_Pathway cluster_precursors Precursors cluster_intermediates Intermediates cluster_products Products HCN Hydrogen Cyanide (HCN) DAMN Diaminomaleonitrile (DAMN) (HCN Tetramer) HCN->DAMN Tetramerization AICN This compound-5-carbonitrile (AICN) DAMN->AICN UV Light (Photoisomerization) Adenine Adenine AICN->Adenine + HCN or Formamidine Hypoxanthine Hypoxanthine AICN->Hypoxanthine Hydrolysis Guanine Guanine Hypoxanthine->Guanine Cyanation & Hydrolysis

Caption: Pathway from Hydrogen Cyanide (HCN) to purines via imidazole intermediates.

Experimental_Workflow cluster_prep Preparation & Reaction cluster_analysis Analysis & Quantification A Prepare Precursor Solution (e.g., 0.1 M NH4CN in H2O) B Incubate Under Prebiotic Conditions (e.g., UV irradiation at 254 nm or heating at 70-150°C) A->B Start Experiment C Sample Collection at Time Intervals B->C During Experiment D Product Separation (e.g., HPLC on C18 column) C->D Process Sample E Product Identification (Mass Spectrometry & UV Spectroscopy) D->E Analyze Fractions F Quantification (Comparison to Authentic Standards) E->F Determine Yields

Caption: A generalized workflow for a prebiotic purine synthesis experiment.

Quantitative Data on Purine Synthesis

The efficiency of purine synthesis from this compound derivatives is highly dependent on the specific reaction conditions, including precursor concentration, temperature, pH, and the presence of catalysts or energy sources. The following tables summarize quantitative yields reported in various prebiotic simulation experiments.

Table 1: Adenine Synthesis Yields from HCN-Derived Precursors

Precursor(s)ConditionsAdenine Yield (%)Reference
>1.0 M Ammonium CyanideHeated at 70°C for several days~0.5%[15]
0.1 M NH₄CNKept in dark at room temp for 4-12 months0.04%[15]
0.1 M NH₄CNFrozen at -20°C for 25 years0.035 - 0.04%[15]
0.1 M NH₄CNFrozen at -78°C for 25 years0.040%[16]
Liquid HCN with NH₃Sealed tube reactionup to 20%[15]

Table 2: Guanine Synthesis Yields from HCN-Derived Precursors

Precursor(s)ConditionsGuanine Yield (%)Reference
0.1 M NH₄CNFrozen at -78°C for 25 years0.004%[16]
90%N₂-10%CO-H₂O gasHigh-temperature plasma, rapid quenchingDetected[17]

Table 3: Purine Synthesis from Imidazole Intermediates

Imidazole PrecursorCo-reactant(s)ConditionsProductYield (%)Reference
AminomalononitrileFormamidine---This compound-5-carbonitrile (AICN)---[11]
This compound-5-carboxamide ribosideCyanamide derivativeAlkaline solutionGuanosine---[18]
Adenine / GuanineAminesDrying conditionsN-methylated purinesup to 50%[19]

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of prebiotic chemistry research. The following are composite protocols derived from experimental sections of key publications in the field.

Protocol 1: Photochemical Synthesis of Adenine from Diaminomaleonitrile (DAMN)

This protocol is based on the foundational work demonstrating the photochemical conversion of a HCN tetramer to purine precursors.[7][9]

1. Materials and Equipment:

  • Diaminomaleonitrile (DAMN), 98% purity

  • Deionized, distilled water (degassed)

  • Quartz reaction vessel

  • Low-pressure mercury lamp (emitting primarily at 254 nm)

  • Magnetic stirrer and stir bar

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Adenine, DAMN, and AICN analytical standards

2. Procedure:

  • Preparation of DAMN Solution: Prepare a 0.01 M aqueous solution of DAMN in degassed, deionized water. Transfer 100 mL of this solution to the quartz reaction vessel.

  • UV Irradiation: Place the quartz vessel approximately 10 cm from the low-pressure mercury lamp. Ensure the solution is continuously stirred to allow for uniform irradiation.

  • Reaction Monitoring: Irradiate the solution for 24-48 hours. At regular intervals (e.g., every 4 hours), withdraw a small aliquot (e.g., 100 µL) for analysis.

  • Sample Analysis (HPLC):

    • Dilute the collected aliquot with the mobile phase (e.g., a buffer solution like 0.1 M ammonium phosphate, pH 7).

    • Inject the diluted sample into the HPLC system.

    • Elute the sample using a suitable mobile phase gradient to separate DAMN, AICN, and adenine.

    • Monitor the elution profile at 260 nm using the UV detector.

  • Quantification:

    • Identify the peaks corresponding to DAMN, AICN, and adenine by comparing their retention times with those of the analytical standards.

    • Calculate the concentration of the products by integrating the peak areas and comparing them to a standard curve generated from known concentrations of the standards.

Protocol 2: Synthesis of Purines from Formamide

This protocol describes a thermal method for purine synthesis, often enhanced with mineral catalysts and/or UV light.[4]

1. Materials and Equipment:

  • Formamide (HCONH₂), 99.5% purity

  • Calcium carbonate (CaCO₃) or other mineral catalyst (e.g., pyrophosphate)

  • Sealed glass reaction tube (e.g., ampoule)

  • Heating block or oven capable of maintaining 150°C

  • Optional: UV-C lamp (254 nm)

  • Silver nitrate (AgNO₃) solution (for qualitative purine test)

  • Ammonia solution

2. Procedure:

  • Preparation of Reaction Mixture: In a thick-walled glass tube, combine 60 mL of formamide with 2.4 g of calcium carbonate and 2.4 g of sodium pyrophosphate.

  • Incubation: Seal the tube and place it in a heating block pre-heated to 150°C. For a combined photo-thermal experiment, arrange a UV-C lamp to irradiate the sample during heating.

  • Reaction Time: Heat the mixture for 36-72 hours. The solution is expected to turn a reddish-brown or dark color, indicating the formation of complex organic molecules and potential HCN polymers.[4]

  • Qualitative Analysis for Purines:

    • After cooling, carefully open the ampoule.

    • Transfer a small sample of the resulting solution to a test tube.

    • Add a few drops of ammonia solution, followed by several drops of a silver nitrate solution.

    • The formation of a light brown precipitate is a positive indication of the presence of purines.[4]

  • Quantitative Analysis: For quantitative results, the reaction mixture must be purified and analyzed using techniques like HPLC or GC-MS, as described in Protocol 1.

Conclusion

This compound and its nitrile and carboxamide derivatives stand as central, experimentally-supported intermediates in the abiotic synthesis of purines. Plausible prebiotic pathways, originating from hydrogen cyanide or formamide, converge on the formation of these five-membered heterocyclic rings.[3][7][14] Subsequent reactions, involving the addition of another one-carbon unit, lead to the closure of the pyrimidine portion of the ring system, yielding adenine, guanine, and other biologically relevant purines.[11][20] While laboratory yields can vary dramatically based on experimental conditions, the consistent appearance of these compounds under diverse simulated prebiotic scenarios underscores their significance. The detailed protocols and quantitative data presented here provide a foundation for researchers seeking to explore and expand upon this critical chapter in the story of life's origins.

References

The Ubiquitous 4-Aminoimidazole Core: A Technical Guide to its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoimidazole scaffold is a privileged heterocyclic motif found in a diverse array of natural products, exhibiting a wide spectrum of biological activities that have captured the attention of the scientific community. From the depths of the ocean to the microbial world, nature has ingeniously employed this fundamental building block to construct complex molecules with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its sources, biosynthesis, and the methodologies for its isolation and characterization.

Natural Occurrence of this compound Derivatives

The this compound core is predominantly found in a variety of alkaloids isolated from marine invertebrates, particularly sponges, and in metabolites from microorganisms. These natural products can be broadly categorized into several major classes, each with unique structural features and biological profiles.

Pyrrole-Aminoimidazole Alkaloids in Marine Sponges

Marine sponges of the genera Agelas, Stylissa, Phakellia, Axinella, and Hymeniacedon are prolific producers of pyrrole-aminoimidazole alkaloids.[1] These compounds are characterized by a this compound ring linked to a pyrrole moiety. Notable examples include:

  • Oroidin: One of the simplest members of this class, it is considered a biosynthetic precursor to more complex derivatives.[2]

  • Sceptrin: A dimeric alkaloid with potent antimicrobial and antimuscarinic properties.[1]

  • Naamidines and Naamamines: A group of related alkaloids isolated from calcareous sponges of the genus Leucetta.[3][4]

  • Phorbatopsins and Calcaridines: Found in the calcareous marine sponge Ernsta naturalis.[3][5]

These compounds are often brominated, which enhances their biological activity. They are believed to play a role in the chemical defense of the sponges against predators and fouling organisms.

4-Acyl-5-Aminoimidazole Alkaloids from Microorganisms

Microorganisms, particularly those from the genus Streptomyces, are another significant source of this compound-containing natural products. The 4-acyl-5-aminoimidazole alkaloids (AAIAs) are a rare class of microbial metabolites. A key example is:

  • Streptimidazoles: Isolated from Streptomyces sp., these compounds feature a 5-aminoimidazole ring with a conjugated carbonyl side chain.[3]

Biosynthesis: A Link to Purine Metabolism

The biosynthesis of these diverse this compound alkaloids is intrinsically linked to the de novo purine biosynthesis pathway.[6] A key intermediate in this pathway, 5-aminoimidazole ribonucleotide (AIR), serves as the foundational building block for the this compound core of these natural products.[3]

Quantitative Data on Natural Occurrence

While the presence of this compound alkaloids in various natural sources is well-documented, quantitative data on their concentrations can vary depending on the species, geographical location, and environmental conditions. The following table summarizes available quantitative data for representative compounds.

Natural ProductSource OrganismConcentrationReference
OroidinAgelas conifera0.8 mg/mL of sponge tissue[7]
SceptrinAgelas conifera2.0 mg/mL of sponge tissue[7]
OroidinFarmed Agelas oroides70.3% of total metabolites[8]
OroidinWild Agelas oroides80.4% of total metabolites[8]
KeramadineFarmed Agelas oroides8.0% of total metabolites[8]
Dispacamide BFarmed Agelas oroides7.8% of total metabolites[8]

Experimental Protocols

The isolation and purification of this compound natural products from their native sources are critical steps for their structural elucidation and biological evaluation. The following sections provide detailed methodologies for their extraction and purification from marine sponges and microbial cultures.

Isolation of Pyrrole-Aminoimidazole Alkaloids from Marine Sponges (e.g., Agelas sp.)

This protocol is a composite of methodologies described for the isolation of oroidin, sceptrin, and related alkaloids.

1. Sample Collection and Preparation:

  • Collect sponge specimens (e.g., Agelas conifera) via scuba diving.

  • Immediately freeze the collected samples at -20°C to prevent enzymatic degradation of secondary metabolites.

  • Lyophilize (freeze-dry) the sponge material to remove water.

  • Grind the dried sponge into a fine powder to increase the surface area for extraction.

2. Extraction:

  • Exhaustively extract the powdered sponge material with methanol (MeOH) or a mixture of dichloromethane (CH₂Cl₂):MeOH (1:1) at room temperature with stirring for 24-48 hours.

  • Filter the extract and repeat the extraction process on the sponge biomass two more times to ensure complete extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.

3. Chromatographic Purification:

  • Initial Fractionation (VLC or MPLC): Subject the crude extract to Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC) on a C18 reversed-phase silica gel column. Elute with a stepwise gradient of increasing methanol in water (e.g., 10% MeOH to 100% MeOH).

  • Semi-preparative HPLC: Further purify the fractions containing the target alkaloids using reversed-phase semi-preparative High-Performance Liquid Chromatography (HPLC).

    • Column: C18, e.g., 10 x 250 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile (ACN) in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid (FA). A typical gradient would be from 10% to 60% ACN over 30 minutes.

    • Detection: UV detection at wavelengths such as 254 nm and 280 nm.

  • Final Purification (Analytical HPLC): If necessary, perform a final purification step using analytical scale reversed-phase HPLC with a similar mobile phase system to obtain the pure compounds.

4. Structure Elucidation:

  • Confirm the structure of the isolated compounds using spectroscopic techniques, including:

    • NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC experiments to determine the chemical structure.[8]

    • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) to determine the molecular formula.[8]

Isolation of 4-Acyl-5-Aminoimidazole Alkaloids from Streptomyces Culture

This protocol outlines the general procedure for the isolation of streptimidazoles from a liquid culture of a Streptomyces strain.

1. Fermentation:

  • Inoculate a suitable liquid medium (e.g., M3 medium) with a spore suspension of the Streptomyces strain.[9]

  • Incubate the culture at 28-30°C with shaking (e.g., 200 rpm) for 7-10 days.[10]

2. Extraction:

  • Separate the mycelium from the culture broth by centrifugation or filtration.

  • Extract the culture broth with an organic solvent such as ethyl acetate (EtOAc) (3 x volume of broth).

  • Combine the organic extracts and concentrate under reduced pressure to obtain the crude extract.

3. Chromatographic Purification:

  • Silica Gel Column Chromatography: Fractionate the crude extract using a silica gel column, eluting with a gradient of increasing methanol in chloroform (e.g., 0% to 10% MeOH in CHCl₃).[9]

  • Sephadex LH-20 Chromatography: Further purify the active fractions on a Sephadex LH-20 column using methanol as the eluent to remove smaller impurities.

  • Preparative HPLC: Perform final purification of the target compounds by reversed-phase preparative HPLC.

    • Column: C18, e.g., 20 x 250 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile in water.

    • Detection: UV detection at appropriate wavelengths.

4. Structure Elucidation:

  • Characterize the purified compounds using NMR spectroscopy and mass spectrometry as described in the previous protocol.

Visualizations: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key biosynthetic pathways and experimental workflows.

Biosynthesis_of_Pyrrole_Aminoimidazole_Alkaloids PRPP PRPP AIR 5-Aminoimidazole Ribonucleotide (AIR) PRPP->AIR de novo Purine Biosynthesis Aminoimidazole_moiety 2-Aminoimidazole Moiety AIR->Aminoimidazole_moiety Biosynthetic Modification Oroidin Oroidin Aminoimidazole_moiety->Oroidin Proline Proline Pyrrole_moiety Pyrrole Moiety Proline->Pyrrole_moiety Biosynthesis Pyrrole_moiety->Oroidin Dimeric_Alkaloids Dimeric Alkaloids (e.g., Sceptrin) Oroidin->Dimeric_Alkaloids Dimerization

Biosynthesis of Pyrrole-Aminoimidazole Alkaloids.

Biosynthesis_of_4_Acyl_5_Aminoimidazole_Alkaloids AIR 5-Aminoimidazole Ribonucleotide (AIR) AAIA_nucleotide AAIA-Nucleotide Intermediate AIR->AAIA_nucleotide Friedel-Crafts Acylation Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->AAIA_nucleotide AAIA 4-Acyl-5-Aminoimidazole Alkaloid (AAIA) AAIA_nucleotide->AAIA Hydrolysis

Biosynthesis of 4-Acyl-5-Aminoimidazole Alkaloids.

Sponge_Isolation_Workflow Collection Sponge Collection & Preparation Extraction Solvent Extraction (MeOH or CH2Cl2/MeOH) Collection->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Initial Fractionation (VLC/MPLC on C18) Crude_Extract->Fractionation SemiPrep_HPLC Semi-preparative RP-HPLC Fractionation->SemiPrep_HPLC Pure_Compound Pure Compound SemiPrep_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, HRMS) Pure_Compound->Structure_Elucidation

Isolation Workflow from Marine Sponges.

Microbial_Isolation_Workflow Fermentation Streptomyces Fermentation Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Column Silica Gel Column Chromatography Crude_Extract->Silica_Column Sephadex Sephadex LH-20 Chromatography Silica_Column->Sephadex Prep_HPLC Preparative RP-HPLC Sephadex->Prep_HPLC Pure_Compound Pure Compound Prep_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, HRMS) Pure_Compound->Structure_Elucidation

Isolation Workflow from Microbial Culture.

Conclusion

The this compound core represents a versatile and biologically significant scaffold in natural product chemistry. Its prevalence in marine sponges and microorganisms underscores the vast and largely untapped potential of these organisms as sources for novel drug leads. The intricate biosynthetic pathways, originating from primary metabolism, highlight the efficiency of nature's synthetic machinery. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to isolate and characterize these fascinating molecules, paving the way for future discoveries and the development of new therapeutic agents.

References

An In-depth Technical Guide to 4-Aminoimidazole Derivatives and Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 4-aminoimidazole (4-AI) scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active molecules. Its inherent properties, including its ability to participate in hydrogen bonding and act as a key intermediate in vital biosynthetic pathways, have made it a focal point for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound derivatives and analogues, detailing their synthesis, biological activities, and therapeutic potential, with a focus on quantitative data and experimental methodologies to support researchers and drug development professionals.

Core Structure and Significance

The this compound ring is a five-membered heterocycle containing two nitrogen atoms. This fundamental structure is a crucial component of purines, essential building blocks for DNA and RNA.[1][2] One of the most notable derivatives is 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), an intermediate in purine biosynthesis that has garnered significant attention for its role as an AMP-activated protein kinase (AMPK) activator.[3][4] The versatility of the 4-AI core allows for extensive chemical modifications, leading to a wide array of analogues with diverse pharmacological properties.

Therapeutic Applications and Biological Activities

This compound derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for treating a multitude of diseases.[5][6][7][8]

Anticancer Activity

Several 4-AI derivatives have been investigated as potential anticancer agents.[5][9] For instance, Temozolomide, an imidazotetrazine derivative, is a prodrug that hydrolyzes to 5-aminoimidazole-4-carboxamide (AIC) and is used in the treatment of brain tumors like glioblastoma.[10] Another example is ICA-1s, a potent and specific inhibitor of protein kinase C-ι (PKC-ι), an oncogene overexpressed in various cancers.[11] Preclinical studies have shown that ICA-1s can decrease cell growth and induce apoptosis in cancer cell lines.[11]

Antimicrobial and Antiviral Properties

The 4-AI scaffold is a valuable template for the development of antimicrobial and antiviral agents.[6][12][13] Researchers have synthesized novel amino imidazole carbonitrile derivatives that exhibit significant activity against the influenza A virus.[7] Furthermore, certain 5-substituted imidazole-4-carboxamide ribonucleosides have shown activity against vaccinia virus and Rift Valley fever virus.[13] The mechanism of action often involves the disruption of essential microbial processes like DNA replication or cell wall synthesis.[6]

Anti-inflammatory and Immunosuppressive Effects

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) has demonstrated anti-inflammatory properties.[3][14] Topical application of AICAR has been shown to improve clinical signs and reduce inflammation in experimental dry eye models by decreasing the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[14] Bredinin (Mizoribine), a clinically used immunosuppressant, is an imidazole nucleoside that inhibits inosine monophosphate dehydrogenase, an enzyme crucial for lymphocyte proliferation.[15]

Other Therapeutic Areas

The therapeutic potential of 4-AI derivatives extends to other areas, including:

  • Antidiabetic Agents: Through the activation of AMPK, certain derivatives can modulate glucose metabolism.[3][5]

  • Neurodegenerative Diseases: Some analogues are being explored for the treatment of Alzheimer's disease.[5]

  • Antiprotozoal Agents: 1-(substituted)benzyl-5-aminoimidazole-4-carboxamides have shown potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[16]

Quantitative Biological Data of Selected this compound Derivatives

For ease of comparison, the following table summarizes key quantitative data for several this compound derivatives from cited literature.

Compound/DerivativeTarget/AssayActivity MetricValueReference
ICA-1s Protein Kinase C-ι (PKC-ι)InhibitionPotent and specific inhibitor[11]
Asymmetric imidazole-4,5-dicarboxamide (5a2) SARS-CoV-2 Main ProteaseIC504.79 ± 1.37 μM[17]
Thioinosinic acid (tIMP) 5-aminoimidazole-4-carboxamide ribotide transformylase (chicken liver)Ki39 ± 4 μM[18]
Azathioprine 5-aminoimidazole-4-carboxamide ribotide transformylase (chicken liver)Ki120 ± 10 μM[18]
Thioinosinic acid (tIMP) 5-aminoimidazole-4-carboxamide ribotide transformylase (MRL/lpr mouse PBMCs)Ki110 ± 20 μM[18]
Azathioprine 5-aminoimidazole-4-carboxamide ribotide transformylase (MRL/lpr mouse PBMCs)Ki90 ± 14 μM[18]
4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid (28) HIV-1 IN - LEDGF/p75 interactionIC506 ± 4 μM[12]
Imidazole thioacetanilide derivative (29e) HIV-1 InhibitionEC500.18 μM[12]
Imidazole thioacetanilide derivative (29b) HIV-1 InhibitionEC500.20 μM[12]
4-nitroimidazole tetrazole derivative (17) Anticancer (HL-60, Z-138, K-562, Capan-1, LN229, HCT-116)IC502.05 to 8.45 µM[9]
1-(2-oxo-2-((4-phenoxyphenyl)amino) ethyl)-3-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride Bacterial Translation Inhibition (E. coli JW5503)MIC3.1 µg/mL[19]

Key Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel this compound derivatives. Below are outlines of key experimental protocols cited in the literature.

Synthesis of 5-Aminoimidazole-4-carboxamidrazones

A mild and straightforward method has been developed for the preparation of 5-aminoimidazole 4-carboxamidrazones, starting from readily available 5-amino-4-cyanoformimidoyl imidazoles.[20]

General Procedure:

  • Start with the easily accessible 5-amino-4-cyanoformimidoyl imidazoles.

  • The specific reaction conditions (e.g., solvent, temperature, catalysts) would be optimized based on the desired final product.

  • The resulting 5-aminoimidazole 4-carboxamidrazones are then purified, typically using chromatographic techniques.

This method has been used to generate a series of novel amidrazones that were subsequently screened for antimicrobial activity.[20]

Synthesis of a Carbocyclic Analog of Bredinin

A methodology for the synthesis of a carbocyclic analog of the immunosuppressant bredinin has been described.[15]

Key Steps:

  • The synthesis starts from the commercially available (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one.

  • A key precursor, a protected aminocyclopentane derivative, is prepared through a series of transformations.

  • The imidazole ring is constructed on this carbocyclic scaffold.

  • A critical step involves a photochemical imidazole ring-cleavage reaction to introduce the desired functionality.[15]

Colorimetric Assay for 5-Aminoimidazole-4-carboxamide Ribotide (AICAR) Transformylase Inhibition

A modified colorimetric assay is used to detect the inhibition of AICAR transformylase.[18]

Assay Principle:

  • The assay measures the activity of AICAR transformylase, which converts AICAR to formyl-AICAR (FAICAR) using a folate co-substrate.

  • The product of the folate co-substrate reaction, tetrahydrofolate (H4folate), is oxidized by permanganate to p-aminobenzoyl glutamate (pABG).

  • The amount of pABG produced is quantified colorimetrically, providing a measure of enzyme activity.

  • Inhibitors of the enzyme will lead to a decrease in the formation of pABG.

This assay has been successfully used to determine the inhibitory constants (Ki) of compounds like thioinosinic acid and azathioprine against AICAR transformylase.[18]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is essential for a clear understanding of the science behind this compound derivatives.

De Novo Purine Biosynthesis Pathway

5-Aminoimidazole ribonucleotide (AIR) is a key intermediate in the de novo biosynthesis of purine nucleotides.[1] The pathway involves a series of enzymatic steps to construct the purine ring.

purine_biosynthesis PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR 5-Aminoimidazole Ribonucleotide (AIR) FGAM->AIR AIR synthetase CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP Inosine Monophosphate (IMP) FAICAR->IMP

Caption: Simplified de novo purine biosynthesis pathway highlighting the role of 4-AI intermediates.

AMPK Activation by AICAR

AICAR is converted intracellularly to ZMP (AICAR monophosphate), which mimics AMP and allosterically activates AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis.

ampk_activation cluster_cell Cell AICAR_ext AICAR (extracellular) AICAR_int AICAR (intracellular) AICAR_ext->AICAR_int Transport ZMP ZMP AICAR_int->ZMP ADK AMPK AMPK ZMP->AMPK Activates Downstream Downstream Targets (e.g., PGC-1α, ULK1) AMPK->Downstream Phosphorylates drug_discovery_workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target_ID Target Identification and Validation Library_Design Library Design & Synthesis of 4-AI Derivatives Target_ID->Library_Design HTS High-Throughput Screening (HTS) Library_Design->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro In Vitro Testing (Potency, Selectivity) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Efficacy, PK/PD) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I Tox->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

References

Spectroscopic Data of 4-Aminoimidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoimidazole (CAS 4919-03-3) is a heterocyclic amine that serves as a crucial building block in the synthesis of various biologically significant molecules, including purines and certain vitamin B12 analogs.[1][2] Its structural elucidation and characterization are fundamental for its application in medicinal chemistry and drug development. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Due to the limited availability of published experimental spectroscopic data specifically for this compound, this guide will utilize data from the closely related compound, 4-Amino-1H-imidazole-5-carboxamide (AICA) , to illustrate the principles and expected spectral features. AICA shares the core this compound moiety, providing a relevant and instructive example.

Spectroscopic Data Summary

The following tables summarize the spectroscopic data for 4-Amino-1H-imidazole-5-carboxamide (AICA), a structurally similar compound to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data of AICA

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in a quantitative format

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
Data not available in a quantitative format

Note: While specific peak data for AICA's NMR spectra were not found in a readily available quantitative format in the searched literature, general spectra are available for viewing in some databases.[3][4][5]

Infrared (IR) Spectroscopy Data of AICA
Wavenumber (cm⁻¹)IntensityAssignment
3454StrongO-H Stretch (if hydrated)
3252Strong, BroadN-H Stretch (amine and amide)
3059MediumAromatic C-H Stretch
1660 - 1680StrongC=O Stretch (amide I)
1592MediumC=N Stretch (imidazole ring)
1548MediumN-H Bend (amide II)
1477MediumC=C Stretch (imidazole ring)

Note: The IR data presented is a composite of typical absorptions for aminoimidazoles and carboxamides and may not represent the exact spectrum of AICA.[6][7][8]

Mass Spectrometry (MS) Data of AICA
m/zRelative Intensity (%)Assignment
126.05100[M]⁺ (Molecular Ion)
110-[M-NH₂]⁺
98-[M-CO]⁺
83-[M-CONH₂]⁺

Note: The mass spectrometry data is based on the molecular weight of AICA (126.12 g/mol ) and plausible fragmentation patterns.[4][9][10] The exact fragmentation pattern and relative intensities would be determined by the specific ionization technique and conditions used.[9]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent is critical and should be one that dissolves the compound and has a known, non-interfering signal.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).[11]

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[12]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).[13]

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[14]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[15] KBr is transparent to infrared radiation.[15]

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[15]

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[16]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the prepared sample in the spectrometer's sample holder.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands (peaks) in the spectrum.

    • Correlate the wavenumbers of these bands to specific functional groups (e.g., N-H, C=O, C=N, C=C) using correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent, such as methanol, acetonitrile, or water.[17]

    • The solution should be free of any particulate matter. Filtration may be necessary.[17]

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[18]

  • Data Acquisition:

    • Introduce the sample solution into the ion source, often via direct infusion or coupled with a liquid chromatography (LC) system.[19]

    • Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

    • For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer.[20]

  • Data Analysis:

    • Determine the mass-to-charge ratio (m/z) of the molecular ion peak.

    • For HRMS data, use the accurate mass to calculate the elemental composition.

    • Analyze the fragmentation pattern to gain further structural information.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Structural Framework (Connectivity) NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Elemental Composition MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the spectroscopic characterization of this compound.

References

4-Aminoimidazole chemical synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Synthesis of 4-Aminoimidazole

Introduction

This compound is a pivotal heterocyclic organic compound, recognized for its fundamental role as a structural core in a vast array of biologically significant molecules.[1] It serves as a crucial precursor in the de novo biosynthesis of purines, which are essential building blocks for DNA and RNA.[1][2] Beyond its biological importance, this compound and its derivatives are key intermediates in the synthesis of numerous pharmaceuticals, including anti-cancer agents and hepatic protectives.[3][4] This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for this compound and its closely related, high-value derivatives, offering detailed experimental protocols, comparative data, and process visualizations for researchers, scientists, and professionals in drug development.

Core Synthesis Pathways

The synthesis of the this compound scaffold can be achieved through several distinct routes, primarily distinguished by their starting materials. The most prominent methods begin with diaminomaleonitrile, 4-nitroimidazole, or other functionalized acyclic precursors.

Pathway 1: Synthesis from Diaminomaleonitrile (DAMN)

One of the most industrially relevant and efficient methods for producing this compound derivatives, specifically 4-amino-5-imidazolecarboxamide (AICA), starts from diaminomaleonitrile (DAMN).[4][5] This pathway typically involves a two-step process: the formation of an N-cyanovinylformamidine intermediate, followed by a base-catalyzed intramolecular cyclization.

The overall transformation involves the reaction of DAMN with formamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), followed by ring closure under alkaline conditions.[4] This method is advantageous due to its use of readily available starting materials and its amenability to large-scale production.[4]

G start_materials Diaminomaleonitrile (DAMN) + Formamide reagent1 POCl₃, THF 0-35°C start_materials->reagent1 intermediate Intermediate: N-(2-amino-1,2-dicyanovinyl)formamidine reagent1->intermediate Step 1: Intermediate Formation reagent2 NaOH, H₂O 95°C intermediate->reagent2 product 4-Amino-5-imidazolecarboxamide (AICA) reagent2->product Step 2: Cyclization

Caption: Synthesis of AICA from Diaminomaleonitrile.

Pathway 2: Synthesis from 4-Nitroimidazole

Another common strategy for obtaining this compound involves the chemical reduction of 4-nitroimidazole.[6][7] This method is straightforward and effective, relying on standard reduction techniques. The nitro group is highly susceptible to reduction by various reagents, with catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal-acid systems (e.g., Sn/HCl) being the most common. The choice of reducing agent can be tailored based on the presence of other functional groups in the molecule. This pathway is particularly useful for accessing the parent this compound compound directly.

G start_material 4-Nitroimidazole reagents Reducing Agent (e.g., H₂/Pd-C or Sn/HCl) start_material->reagents product This compound reagents->product Reduction

Caption: Synthesis of this compound via Reduction.

Pathway 3: Synthesis of Substituted Imidazoles from Cyanoformimidoyl Precursors

A versatile method for creating diverse this compound derivatives involves the use of 5-amino-4-cyanoformimidoyl imidazoles as key intermediates.[8][9] These precursors can react with a wide range of nucleophiles—such as primary amines, alcohols, or even water—under mild acidic conditions to selectively yield 4-carboxamidines, 4-carboximidates, or 4-acyl cyanides, respectively.[8] This pathway offers a high degree of flexibility for introducing various substituents at the 4-position, making it valuable for generating libraries of compounds in drug discovery. The reaction is typically a one-pot synthesis, activated by protonation of the imidazole ring.[8]

G start_material 5-Amino-4-cyanoformimidoyl imidazole reagents Nucleophile (R-NH₂, R-OH, H₂O) + Acid (e.g., TFA) + Solvent (e.g., MeCN) start_material->reagents product Substituted 5-Aminoimidazole (Carboxamidine, Carboximidate, etc.) reagents->product Nucleophilic Attack & Cyclization

Caption: Versatile Synthesis of 4-Substituted Imidazoles.

Quantitative Data Summary

The efficiency of each synthesis pathway varies based on the specific substrates and reaction conditions employed. The following tables summarize key quantitative data from cited experimental work.

Table 1: Synthesis of 4-Amino-5-imidazolecarboxamide (AICA) from DAMN

Starting Materials Key Reagents Conditions Product Yield (%) Reference
Diaminomaleonitrile, Formamide POCl₃, THF Step 1: 35°C, 2-3h Intermediate Not Isolated [4]

| Intermediate from Step 1 | NaOH, Water | Step 2: 95°C, 3h | AICA | 84 (as HCl salt) |[3][4] |

Table 2: Synthesis of 5-Aminoimidazole 4-Carboxamidine Derivatives

Starting Imidazole Amine (Nucleophile) Conditions Product Yield (%) Reference
1-(4-Methoxyphenyl)-5-amino-4-cyanoformimidoyl imidazole Benzylamine TFA (1 equiv), MeCN, 1 day, RT 5-Amino-N-benzyl-1-(4-methoxyphenyl)imidazole-4-carboxamidine 84 [8]

| 1-Benzyl-5-amino-4-cyanoformimidoyl imidazole | Benzylamine | HCl, MeCN, RT | 5-Amino-N,1-dibenzylimidazole-4-carboxamidine | 60 |[8] |

Detailed Experimental Protocols

Protocol 1: Industrial Production of 4-Amino-5-imidazolecarboxamide (AICA) from DAMN[4]

This protocol is adapted from a patented industrial method.

Step 1: Synthesis of Intermediate N-(2-amino-1,2-dicyanovinyl)formamidine

  • Setup: Equip a 5L three-necked flask with a thermometer, a dropping funnel, and a mechanical stirrer. Maintain the system under an inert argon atmosphere.

  • Charging Reagents: Sequentially add 1458 mL of tetrahydrofuran (THF), 162 g of diaminomaleonitrile, and 101.3 g of formamide to the flask.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of POCl₃: Begin the dropwise addition of 344.7 g of phosphorus oxychloride (POCl₃) while maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction temperature to rise to 35°C and maintain for 2 hours.

  • Monitoring: Monitor the reaction progress by sampling every hour until the concentration of diaminomaleonitrile is less than 0.3% (as determined by a suitable analytical method like LC).

  • Work-up: Once the reaction is complete, the resulting mixture containing the intermediate is carried forward to the next step.

Step 2: Synthesis and Isolation of 4-Amino-5-imidazolecarboxamide (AICA)

  • Setup: Equip a 3L three-necked flask with a thermometer, a reflux condenser, and a tail gas absorber. Maintain an argon atmosphere.

  • Charging Reagents: Add 1450 mL of water and 290 g of sodium hydroxide to the flask. Stir until the NaOH is fully dissolved.

  • Cyclization: Add the 290 g of the intermediate from Step 1 to the alkaline solution.

  • Heating: Heat the mixture to 95°C and hold at this temperature. The reaction is typically complete within 3 hours. Monitor progress by sampling every hour.

  • Cooling & pH Adjustment: Once the reaction is complete, stop heating and allow the solution to cool naturally to 20°C. Adjust the pH to 3 or lower by adding 35% hydrochloric acid.

  • Crystallization & Isolation: Cool the acidified solution to below 10°C to induce crystallization.

  • Filtration and Drying: Filter the resulting crystals, wash them, and dry to yield 4-amino-5-imidazolecarboxamide hydrochloride. The reported yield for this step is 84%.[3]

Protocol 2: One-Pot Synthesis of 5-Aminoimidazole 4-Carboxamidines[8]

This protocol describes a general method for synthesizing substituted carboxamidines.

  • Setup: In a suitable reaction vessel, dissolve the starting 5-amino-4-cyanoformimidoyl imidazole (1.0 equiv) in acetonitrile (MeCN).

  • Acidification: Cool the solution to 0°C and add trifluoroacetic acid (TFA) (1.0 equiv) dropwise. A suspension of the imidazolium salt may form.

  • Addition of Nucleophile: Add the primary amine (1.2 equiv) to the mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for the time specified (e.g., 24 hours). Monitor the reaction by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the product, often a carboxamidinium salt, may precipitate from the solution. Isolate the solid by filtration.

  • Purification: Wash the isolated solid with a suitable solvent (e.g., cold acetonitrile or diethyl ether) and dry under vacuum to obtain the purified product. For the reaction of 1-(4-Methoxyphenyl)-5-amino-4-cyanoformimidoyl imidazole with benzylamine, the corresponding TFA salt was isolated in 84% yield.[8]

References

4-Aminoimidazole CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on 4-Aminoimidazole, a heterocyclic amine that serves as a crucial building block in the synthesis of various biologically active molecules. This document outlines its chemical identifiers, a detailed experimental protocol for its synthesis, and its role in significant biochemical pathways.

Core Chemical Identifiers

This compound is a fundamental heterocyclic compound. Its key chemical identifiers are summarized in the table below for easy reference and comparison.

IdentifierValue
CAS Number 4919-03-3[1]
PubChem CID 484[1]
Molecular Formula C₃H₅N₃
Molecular Weight 83.09 g/mol
InChI InChI=1S/C3H5N3/c4-3-1-5-2-6-3/h1-2H,4H2,(H,5,6)
InChIKey MFRNFINKRBPTJY-UHFFFAOYSA-N
Canonical SMILES C1=C(N=CN1)N

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of this compound is through the reduction of 4-nitroimidazole. The following protocol details this chemical transformation.

Objective: To synthesize this compound by the reduction of 4-nitroimidazole.

Materials:

  • 4-nitroimidazole

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrazine hydrate (98%)

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitroimidazole and methanol. The flask should be purged with an inert gas (argon or nitrogen).

  • Catalyst Addition: To the suspension, carefully add 10% Pd/C as the catalyst.

  • Reducing Agent Addition: While stirring the mixture, slowly add hydrazine hydrate (98%) dropwise. The addition should be controlled to manage the exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. The palladium catalyst is then removed by filtration through a pad of Celite.

  • Solvent Evaporation: The methanol is removed from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be further purified by recrystallization to obtain pure this compound.

Role in Biochemical Pathways

A derivative of this compound, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), is a key intermediate in the de novo purine synthesis pathway. This pathway is fundamental for the production of the purine nucleotides, adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are essential building blocks for DNA and RNA.

purine_synthesis cluster_0 De Novo Purine Synthesis Pathway PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP

Caption: The de novo purine synthesis pathway, highlighting the intermediate AICAR.

References

The 4-Aminoimidazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-aminoimidazole scaffold is a cornerstone heterocyclic motif with profound biological significance. Its inherent structural features, including its ability to participate in hydrogen bonding and act as a bioisostere for endogenous purines, have established it as a "privileged scaffold" in medicinal chemistry. This guide provides a comprehensive overview of the this compound core, detailing its role in crucial biological pathways, its diverse pharmacological applications, and the experimental methodologies used to evaluate its derivatives.

Central Role in Purine Biosynthesis

The this compound scaffold is a fundamental intermediate in the de novo biosynthesis of purines, the building blocks of DNA and RNA. Specifically, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) is a key metabolite in this pathway. Its accumulation can have significant downstream effects, most notably the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Pharmacological Significance and Therapeutic Applications

The versatility of the this compound scaffold has been exploited in the development of a wide array of therapeutic agents, demonstrating efficacy in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the modulation of key signaling pathways involved in cell proliferation, survival, and metastasis. A notable example is AICAR, which, upon intracellular conversion to its monophosphate form (ZMP), mimics AMP and activates the AMPK pathway. This activation leads to the inhibition of the mammalian target of rapamycin (mTOR) signaling, a critical pathway for cancer cell growth.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineAssay TypeIC50/EC50Reference
AICARProstate Cancer (22Rv1)MTT Assay~1.5 mM[1]
AICARGlioblastoma (U87-EGFRvIII)Proliferation Assay~0.5 mM[2]
IPM714Colorectal Cancer (HCT116)Cytotoxicity Assay1.74 µM[3]
IPM714Colorectal Cancer (SW480)Cytotoxicity Assay2 µM[3]
Compound 4kNeuroblastoma (SH-SY5Y)Antiproliferative Assay8.6 µM[4][5]
Compound 4lNeuroblastoma (SH-SY5Y)Antiproliferative Assay7.8 µM[4][5]
Compound 3bLeukemia (K562)Antiproliferative Assay-
Compound 5Breast Cancer (MCF-7)Cytotoxicity Assay< 5 µM
Compound 5Liver Cancer (HepG2)Cytotoxicity Assay< 5 µM
Compound 5Colon Cancer (HCT-116)Cytotoxicity Assay< 5 µM
Compound 3dBreast Cancer (MCF-7)Antiproliferative Assay43.4 µM[6]
Compound 4dBreast Cancer (MCF-7)Antiproliferative Assay39.0 µM[6]
Compound 3dBreast Cancer (MDA-MB-231)Antiproliferative Assay35.9 µM[6]
Compound 4dBreast Cancer (MDA-MB-231)Antiproliferative Assay35.1 µM[6]
T14Gastric Cancer (MKN-45)Antiproliferative Assay0.64 µM[7]
T14Lung Cancer (A549)Antiproliferative Assay1.92 µM[7]
T14Lung Cancer (H460)Antiproliferative Assay2.68 µM[7]
Antibacterial and Antifungal Activity

The this compound scaffold is also a key component in the development of novel antimicrobial agents. These compounds exert their effects through various mechanisms, including the disruption of biofilm formation and inhibition of essential microbial enzymes.

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundMicroorganismAssay TypeMIC/IC50Reference
HL1Staphylococcus aureusBroth Microdilution625 µg/mL[8]
HL1MRSABroth Microdilution1250 µg/mL[8]
HL2Staphylococcus aureusBroth Microdilution625 µg/mL[8]
HL2MRSABroth Microdilution625 µg/mL[8]
HL2Escherichia coliBroth Microdilution2500 µg/mL[8]
HL2Pseudomonas aeruginosaBroth Microdilution2500 µg/mL[8]
HL2Acinetobacter baumanniiBroth Microdilution2500 µg/mL[8]
H10S. aureus (Biofilm Inhibition)Crystal Violet AssayIC50: 12 µM[9]
H10P. aeruginosa (Biofilm Inhibition)Crystal Violet AssayIC50: 31 µM[9]
4H10P. aeruginosaNot Specified-[10]
Compound 3bBacillus subtilisNot Specified-[11]
Compound 38oE. coliNot SpecifiedMIC: 8 nM[12]
Compound 38oP. aeruginosaNot SpecifiedMIC: 55 nM[12]
Compound 56bK. pneumoniaeNot SpecifiedMIC: 41 µM[12]
Compound 56bE. coliNot SpecifiedMIC: 41 µM[12]
Compound 56cK. pneumoniaeNot SpecifiedMIC: 80 µM[12]
Compound 56cE. coliNot SpecifiedMIC: 40 µM[12]
Antiviral Activity

Several this compound derivatives have demonstrated potent antiviral activity against a range of viruses, including Yellow Fever Virus (YFV), Dengue Virus (DENV), and Zika Virus (ZIKV).

Table 3: Antiviral Activity of this compound Derivatives

CompoundVirusAssay TypeEC50Reference
Compound 2aYellow Fever Virus (YFV)Antiviral Assay1.7 ± 0.8 µM (Huh-7 cells)[13]
Compound 2aYellow Fever Virus (YFV)Antiviral Assay1.2 ± 0.02 µM (Vero cells)[13]
Compound 2aZika Virus (ZIKV)Antiviral Assay4.5 ± 2.1 µM[13]
Compound 8bYellow Fever Virus (YFV)Antiviral Assay1.85 µM[13]
Compound 8cDengue Virus (DENV)Antiviral Assay1.93 µM (Vero cells)[13]
Compound 1gZika Virus (ZIKV)Antiviral Assay6.1 ± 1.2 µM[13]
Compound 1dZika Virus (ZIKV)Antiviral Assay7.5 ± 1.1 µM[13]
Compound 16aHepatitis C Virus (HCV)Antiviral Assay36.6 µg/mL[13]
Enzyme Inhibition

The structural similarity of the this compound scaffold to purines makes it an effective framework for designing enzyme inhibitors, particularly kinase inhibitors. Derivatives have shown potent inhibition of Src family kinases (SFKs), which are often overexpressed in various cancers.

Table 4: Enzyme Inhibition by this compound Derivatives

CompoundEnzyme/TargetAssay TypeKi/IC50Reference
Compound 2SrcKinase AssayIC50: 220 nM[4]
Compound 2FynKinase AssayIC50: 689 nM[4]
Compound 2LynKinase AssayIC50: 1300 nM[4]
Compound 2YesKinase AssayIC50: 167 nM[4]
Hit CompoundsSrc, Fyn, Lyn, YesKinase AssayKi: 90-480 nM
Thioinosinic acid (tIMP)AICAR TransformylaseColorimetric AssayKi: 39 ± 4 µM (chicken liver)[14]
AzathioprineAICAR TransformylaseColorimetric AssayKi: 120 ± 10 µM (chicken liver)[14]
Thioinosinic acid (tIMP)AICAR TransformylaseColorimetric AssayKi: 110 ± 20 µM (mouse PBMCs)[14]
AzathioprineAICAR TransformylaseColorimetric AssayKi: 90 ± 14 µM (mouse PBMCs)[14]
T14c-Met KinaseKinase AssayIC50: 0.012 µM[7]

Key Signaling Pathways and Experimental Workflows

AICAR-Mediated AMPK/mTOR Signaling Pathway in Cancer

The activation of AMPK by AICAR and the subsequent inhibition of the mTOR pathway is a key mechanism of the anticancer effects of this compound derivatives.

AICAR_AMPK_mTOR_Pathway AICAR AICAR ZMP ZMP AICAR->ZMP Adenosine Kinase AMPK AMPK ZMP->AMPK Activates TSC1_TSC2 TSC1/TSC2 Complex AMPK->TSC1_TSC2 Activates mTORC1 mTORC1 TSC1_TSC2->mTORC1 Inhibits p70S6K p70S6K mTORC1->p70S6K Activates Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Migration_Invasion Migration & Invasion mTORC1->Migration_Invasion Promotes CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth Promotes

Caption: AICAR-mediated activation of AMPK and inhibition of the mTOR pathway.

General Workflow for Evaluating Anticancer Activity

A typical workflow for assessing the anticancer potential of novel this compound derivatives involves a series of in vitro assays.

Anticancer_Evaluation_Workflow Start Synthesized this compound Derivative MTT MTT Assay (Cell Viability) Start->MTT Clonogenic Clonogenic Survival Assay MTT->Clonogenic WoundHealing Wound Healing Assay (Migration) Clonogenic->WoundHealing Transwell Transwell Invasion Assay WoundHealing->Transwell WesternBlot Western Blot (Protein Expression) Transwell->WesternBlot End Lead Compound Identification WesternBlot->End

Caption: Workflow for in vitro anticancer evaluation of this compound derivatives.

Experimental Protocols

Synthesis of this compound Derivatives

A common method for the synthesis of polysubstituted 4-aminoimidazoles is the Debus-Radziszewski reaction. This one-pot synthesis typically involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

General Protocol for Debus-Radziszewski Imidazole Synthesis:

  • A mixture of a 1,2-dicarbonyl compound (e.g., benzil, 1 mmol), an aldehyde (1 mmol), a primary amine (1 mmol), and ammonium acetate (2 mmol) in glacial acetic acid (10 mL) is refluxed for 2-4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired this compound derivative.

In Vitro Anticancer Assays
  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

  • Treat a single-cell suspension of cancer cells with the test compound for a specified duration.

  • Plate a known number of cells (e.g., 200-1000 cells) into 6-well plates.

  • Incubate the plates for 10-14 days to allow for colony formation (a colony is defined as a cluster of at least 50 cells).

  • Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.

  • Count the number of colonies and calculate the plating efficiency and surviving fraction.

  • Grow cells to a confluent monolayer in a 6-well plate.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Wash the cells with PBS to remove debris and add fresh medium containing the test compound.

  • Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24, 48 hours) using a microscope.

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

  • Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

  • Seed cancer cells in the upper chamber in a serum-free medium containing the test compound.

  • Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate for 24-48 hours to allow for cell invasion through the Matrigel and the porous membrane.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Count the number of invading cells in several microscopic fields.

Western Blot Analysis for Protein Expression
  • Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Antibacterial Susceptibility Testing
  • Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in drug discovery and development. Its fundamental role in biological processes and its amenability to chemical modification provide a rich foundation for the design of novel therapeutic agents with a wide range of pharmacological activities. The methodologies outlined in this guide provide a robust framework for the synthesis, evaluation, and mechanistic understanding of new this compound-based compounds, paving the way for future innovations in the treatment of cancer, infectious diseases, and other significant health challenges.

References

The Pivotal Role of 4-Aminoimidazole Ribonucleotide in Purine Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-aminoimidazole ribonucleotide (AIR) as a critical precursor in the de novo purine biosynthesis pathway. Detailing the enzymatic conversions leading to the formation of inosine monophosphate (IMP), this document serves as a comprehensive resource for researchers in cellular metabolism and professionals engaged in the development of therapeutic agents targeting nucleotide synthesis. The guide encompasses a thorough review of the biochemical reactions, quantitative kinetic data of key enzymes, detailed experimental protocols for enzymatic assays and metabolite quantification, and a discussion of known inhibitors, offering valuable insights for drug discovery and development.

Introduction

The de novo synthesis of purine nucleotides is a fundamental metabolic pathway essential for cellular proliferation, energy metabolism, and the synthesis of nucleic acids. Within this intricate pathway, this compound ribonucleotide (AIR) emerges as a key intermediate, standing at a crucial juncture that leads to the formation of the first purine nucleotide, inosine monophosphate (IMP). The enzymes that catalyze the conversion of AIR to IMP are of significant interest as potential targets for antimicrobial and anticancer therapies. This guide focuses on the three enzymatic steps that transform AIR into IMP, providing a detailed technical overview for scientists and researchers.

The Enzymatic Conversion of this compound Ribonucleotide (AIR) to Inosine Monophosphate (IMP)

The transformation of AIR to IMP involves a sequence of three enzymatic reactions that complete the imidazole portion of the purine ring and set the stage for the subsequent formation of adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

Step 1: Carboxylation of AIR to Carboxyaminoimidazole Ribonucleotide (CAIR)

The first step in this sequence is the carboxylation of AIR to form 4-carboxyaminoimidazole ribonucleotide (CAIR). The enzymatic machinery responsible for this conversion varies across different organisms.

  • In vertebrates and fungi , this reaction is catalyzed by a single bifunctional enzyme, phosphoribosylaminoimidazole carboxylase (EC 4.1.1.21), also known as AIR carboxylase.[1][2] This enzyme directly utilizes bicarbonate as the carboxyl group donor.

  • In Escherichia coli and other bacteria , this conversion is a two-step process requiring two separate enzymes:

    • N5-carboxyaminoimidazole ribonucleotide synthetase (PurK) : This enzyme catalyzes the ATP-dependent carboxylation of AIR to form N5-carboxyaminoimidazole ribonucleotide (N5-CAIR).[2]

    • N5-carboxyaminoimidazole ribonucleotide mutase (PurE) : This enzyme then isomerizes N5-CAIR to CAIR.[2]

Step 2: Synthesis of Succinylaminoimidazolecarboxamide Ribonucleotide (SAICAR)

The second step involves the amidation of the carboxyl group of CAIR to form (S)-2-[5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxamido]succinate, more commonly known as succinylaminoimidazolecarboxamide ribonucleotide (SAICAR). This reaction is catalyzed by phosphoribosylaminoimidazolesuccinocarboxamide synthetase (EC 6.3.2.6), also known as SAICAR synthetase. The reaction utilizes L-aspartate as the amino group donor and is coupled to the hydrolysis of ATP to ADP and inorganic phosphate.[3]

Step 3: Cleavage of SAICAR to Aminoimidazolecarboxamide Ribonucleotide (AICAR)

The final step in the conversion of AIR-derived intermediates to a direct precursor of IMP is the elimination of fumarate from SAICAR. This reaction is catalyzed by adenylosuccinate lyase (EC 4.3.2.2), also known as adenylosuccinase.[4] This enzyme performs a non-hydrolytic cleavage of the carbon-nitrogen bond, releasing fumarate and forming 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).[4] AICAR then proceeds through two more steps (formylation and cyclization) to yield IMP.

Data Presentation

Quantitative data is crucial for understanding the efficiency and regulation of the enzymatic steps in the conversion of AIR to IMP. The following tables summarize key kinetic parameters for the enzymes involved and the cellular concentrations of relevant intermediates.

Kinetic Parameters of Key Enzymes
EnzymeOrganismSubstrateKm (µM)Vmax or kcatReference
Phosphoribosylaminoimidazole Carboxylase (bifunctional) Gallus gallusHCO3-1.1 (mM)-[5]
SAICAR Synthetase Escherichia coliCAIR6.6-[6]
ATP60-[6]
L-Aspartate790-[6]
Adenylosuccinate Lyase Homo sapiensSAICAR2.3590 s-1 (kcat)[7]
Adenylosuccinate (SAMP)1.7997 s-1 (kcat)[7]
Cellular Concentrations of Purine Intermediates

The intracellular concentrations of purine pathway intermediates can vary depending on the cell type and metabolic state.

MetaboliteCell TypeConditionConcentrationReference
IMP HeLaPurine-depleted~3-fold increase[7]
SAICAR YeastAdenine-supplemented~10 µM[8]
AICAR YeastAdenine-supplemented~5 µM[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Enzymatic Assay for SAICAR Synthetase (Radiometric Method)

This protocol is adapted from a method for measuring SAICAR synthetase activity using a radiolabeled substrate.[5]

Materials:

  • Enzyme source (e.g., purified recombinant enzyme or cell lysate)

  • Tris-HCl buffer (50 mM, pH 7.8)

  • ATP (10 mM)

  • MgCl2 (20 mM)

  • CAIR (carboxyaminoimidazole ribonucleotide) (1 mM)

  • L-[14C]Aspartic acid (specific activity ~50 mCi/mmol)

  • Dowex AG1-X8 resin (formate form)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. For a 50 µL reaction, combine:

    • 25 µL of 2x Assay Buffer (100 mM Tris-HCl pH 7.8, 40 mM MgCl2, 20 mM ATP)

    • 5 µL of CAIR (1 mM)

    • 5 µL of L-[14C]Aspartic acid (e.g., 0.1 µCi)

    • x µL of enzyme solution (diluted in 50 mM Tris-HCl, pH 7.8)

    • (15-x) µL of 50 mM Tris-HCl, pH 7.8

  • Initiate the reaction by adding the enzyme solution.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding 10 µL of 1 M HCl.

  • Centrifuge the tubes to pellet any precipitated protein.

  • Prepare a small column with Dowex AG1-X8 resin.

  • Apply the supernatant from the reaction tube to the Dowex column.

  • Wash the column with water to remove unreacted L-[14C]Aspartic acid.

  • Elute the product, [14C]SAICAR, with 0.5 M formic acid.

  • Collect the eluate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of [14C]SAICAR formed per unit time per amount of enzyme.

Enzymatic Assay for Adenylosuccinate Lyase (Spectrophotometric Method)

This protocol is based on monitoring the decrease in absorbance at 280 nm as SAICAR is converted to AICAR.

Materials:

  • Enzyme source (e.g., purified recombinant enzyme or cell lysate)

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • SAICAR (succinylaminoimidazolecarboxamide ribonucleotide) solution (e.g., 1 mM in buffer)

  • UV-transparent cuvettes

  • Spectrophotometer capable of measuring absorbance at 280 nm

Procedure:

  • Set the spectrophotometer to 280 nm and equilibrate the temperature to 25°C.

  • In a quartz cuvette, add:

    • 950 µL of 50 mM potassium phosphate buffer, pH 7.0

    • 50 µL of SAICAR solution (for a final concentration of 50 µM)

  • Mix and incubate the cuvette in the spectrophotometer for 2-3 minutes to allow for temperature equilibration and to obtain a stable baseline reading.

  • Initiate the reaction by adding a small volume of the enzyme solution (e.g., 5-10 µL) to the cuvette.

  • Immediately mix the contents of the cuvette by inversion and start monitoring the decrease in absorbance at 280 nm over time.

  • Record the absorbance for several minutes, ensuring to capture the initial linear rate of the reaction.

  • Calculate the rate of change in absorbance per minute (ΔA280/min).

  • Calculate the enzyme activity using the Beer-Lambert law (Activity (µmol/min/mL) = (ΔA280/min) / (Δε * path length) * dilution factor), where Δε is the difference in the molar extinction coefficients of SAICAR and AICAR at 280 nm.

Quantification of Purine Intermediates by HPLC-MS/MS

This protocol provides a general workflow for the quantification of purine pathway intermediates from cell extracts.

Materials:

  • Cell culture plates

  • Ice-cold phosphate-buffered saline (PBS)

  • Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of reaching high speeds at 4°C

  • HPLC system coupled to a triple quadrupole mass spectrometer

  • Appropriate HPLC column (e.g., C18 reversed-phase)

  • Mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid)

  • Standards for each purine intermediate to be quantified

Procedure:

  • Cell Culture and Harvesting:

    • Grow cells to the desired confluency.

    • Rapidly wash the cells with ice-cold PBS to remove media components.

    • Immediately add ice-cold 80% methanol to the plate and scrape the cells.

  • Extraction:

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

    • Vortex vigorously and incubate at -20°C for at least 30 minutes to allow for protein precipitation and complete extraction of metabolites.

    • Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Preparation:

    • Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

    • Dry the supernatant using a vacuum concentrator.

    • Reconstitute the dried metabolites in a small volume of the initial mobile phase (e.g., 50 µL of 95:5 water:acetonitrile with 0.1% formic acid).

  • HPLC-MS/MS Analysis:

    • Inject a defined volume of the reconstituted sample onto the HPLC-MS/MS system.

    • Separate the metabolites using a suitable gradient of mobile phases.

    • Detect and quantify the metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode. Each metabolite will have a specific precursor ion and product ion transition.

  • Data Analysis:

    • Generate a standard curve for each metabolite using known concentrations of the standards.

    • Quantify the concentration of each purine intermediate in the samples by comparing their peak areas to the standard curves.

    • Normalize the metabolite concentrations to the cell number or total protein content of the initial cell pellet.

Visualization of Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide clear visual representations of the biochemical pathways and experimental workflows described in this guide.

Signaling Pathway: Conversion of AIR to IMP

purine_biosynthesis_AIR_to_IMP cluster_enzymes Enzymatic Conversions AIR This compound Ribonucleotide (AIR) E1 Phosphoribosylaminoimidazole carboxylase (or PurK + PurE) AIR->E1 + HCO3- CAIR Carboxyaminoimidazole Ribonucleotide (CAIR) E2 SAICAR Synthetase CAIR->E2 + Aspartate + ATP SAICAR Succinylaminoimidazole- carboxamide Ribonucleotide (SAICAR) E3 Adenylosuccinate Lyase SAICAR->E3 AICAR Aminoimidazole- carboxamide Ribonucleotide (AICAR) IMP Inosine Monophosphate (IMP) AICAR->IMP + Formate - H2O E1->CAIR E2->SAICAR - ADP - Pi E3->AICAR - Fumarate

Caption: Enzymatic conversion of this compound Ribonucleotide (AIR) to Inosine Monophosphate (IMP).

Experimental Workflow: Quantification of Purine Intermediates

hplc_ms_workflow start Cell Culture harvest Harvesting and Quenching (Ice-cold PBS wash) start->harvest extraction Metabolite Extraction (80% Methanol) harvest->extraction precipitation Protein Precipitation (-20°C incubation) extraction->precipitation centrifugation Centrifugation (Pellet debris) precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Dry Metabolites (Vacuum concentration) supernatant->drying reconstitution Reconstitute in Mobile Phase drying->reconstitution analysis HPLC-MS/MS Analysis reconstitution->analysis data Data Processing and Quantification analysis->data

Caption: Workflow for the quantification of purine intermediates using HPLC-MS/MS.

Inhibitors of Key Enzymes

The enzymes involved in the conversion of AIR to IMP are attractive targets for the development of antimicrobial and anticancer drugs. A number of inhibitors have been identified for these enzymes.

  • SAICAR Synthetase Inhibitors:

    • IMP: Inosine monophosphate acts as a competitive inhibitor with respect to CAIR, suggesting feedback regulation.[9]

    • Maleate: This dicarboxylic acid is a competitive inhibitor with respect to L-aspartate.[9]

    • Hadacidin: An analogue of L-aspartate that acts as an inhibitor.[9]

  • Adenylosuccinate Lyase Inhibitors:

    • AICAR and AMP: These products of the purine biosynthetic pathway act as competitive inhibitors, indicating feedback control.[7]

    • Fumarate: The co-product of the reaction exhibits noncompetitive inhibition.[7]

Conclusion

This compound ribonucleotide is a central metabolite in the de novo synthesis of purines. The enzymatic pathway that converts AIR to IMP, involving phosphoribosylaminoimidazole carboxylase (or PurK and PurE), SAICAR synthetase, and adenylosuccinate lyase, presents multiple points for regulation and therapeutic intervention. This technical guide has provided a comprehensive overview of this critical segment of purine biosynthesis, including quantitative data, detailed experimental protocols, and information on known inhibitors. It is anticipated that this resource will be of significant value to researchers and drug development professionals working to further elucidate the intricacies of purine metabolism and to develop novel therapeutic strategies targeting this essential pathway.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 4-Aminoimidazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and biological evaluation of 4-aminoimidazole derivatives, a promising scaffold in modern drug discovery. These compounds have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, and kinase inhibitory effects.

Introduction to this compound Derivatives

The this compound core is a key pharmacophore found in numerous biologically active molecules and natural products. Its structural versatility and ability to participate in various biological interactions have made it a privileged scaffold in medicinal chemistry. Derivatives of this compound have been developed as potent inhibitors of various enzymes and modulators of critical signaling pathways, demonstrating their potential in treating a spectrum of diseases.

Synthesis of this compound Derivatives

A common and efficient method for synthesizing polysubstituted 4-aminoimidazoles is through a one-pot, multi-component reaction (MCR). This approach offers several advantages, including high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds from readily available starting materials.

General Protocol for Multi-Component Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

This protocol describes a general procedure for the synthesis of 1,2,4,5-tetrasubstituted imidazoles via a four-component condensation reaction.

Materials:

  • 1,2-Diketone (e.g., Benzil) (1.0 mmol)

  • Aldehyde (Aromatic or Aliphatic) (1.0 mmol)

  • Primary Amine (Aromatic or Aliphatic) (1.0 mmol)

  • Ammonium Acetate (1.0-3.0 mmol)

  • Catalyst (e.g., ZSM-11 zeolite, HBF₄–SiO₂, L-proline) (catalytic amount)

  • Solvent (e.g., Ethanol, or solvent-free)

  • Round-bottom flask (50 mL)

  • Reflux condenser or oil bath

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) plate

  • Ethyl acetate and n-hexane for extraction and chromatography

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine the 1,2-diketone (1.0 mmol), aldehyde (1.0 mmol), primary amine (1.0 mmol), ammonium acetate (3.0 mmol), and a catalytic amount of the chosen catalyst (e.g., 0.05 g of ZSM-11 zeolite)[1].

  • Reaction Conditions:

    • Solvent-free: Heat the mixture in an oil bath at 110°C with continuous stirring for approximately 30 minutes[1].

    • With Solvent: Add a suitable solvent such as ethanol and reflux the mixture for the required time (can range from hours to a day, depending on the specific reactants and catalyst).

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., n-hexane/EtOAc).

  • Work-up and Purification:

    • Upon completion of the reaction, cool the mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Biological Evaluation of this compound Derivatives

Anticancer Activity

The antiproliferative activity of this compound derivatives is commonly assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, HCT-116, A549, SH-SY5Y)[2][3]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer (e.g., SDS in dilute HCl)[4]

  • 96-well microtiter plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control (e.g., Doxorubicin, Cisplatin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 2-4 hours until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-200 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution[4].

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Quantitative Data: Anticancer Activity of this compound Derivatives

Compound/DerivativeCell LineIC₅₀ (µM)Reference
Imidazole derivative 5MCF-7 (Breast)< 5[2]
Imidazole derivative 5HepG2 (Liver)< 5[2]
Imidazole derivative 5HCT-116 (Colon)< 5[2]
Benzimidazole derivative 22A549 (Lung)0.15[3]
Benzimidazole derivative 22HeLa (Cervical)0.21[3]
Benzimidazole derivative 22HepG2 (Liver)0.33[3]
Benzimidazole derivative 22MCF-7 (Breast)0.17[3]
Aminoimidazole 50SH-SY5Y (Neuroblastoma)8.6[3]
Aminoimidazole 51SH-SY5Y (Neuroblastoma)7.8[3]
Aminoimidazole 50K562 (Leukemia)11.7[3]
Aminoimidazole 51K562 (Leukemia)18.9[3]
Aminoimidazole 50U87 (Glioblastoma)12.6[3]
Aminoimidazole 51U87 (Glioblastoma)13.3[3]
Antibacterial Activity

The antibacterial efficacy of this compound derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)[5]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]

  • Sterile 96-well microtiter plates[6]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin)[5]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds and control antibiotics in CAMHB in the 96-well plate. The final volume in each well should be 50 µL or 100 µL[7].

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well[6].

  • Inoculation: Add 50 µL or 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This will bring the final volume to 100 µL or 200 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible bacterial growth (no turbidity)[7]. The MIC can also be determined by measuring the optical density (OD) at 600 nm.

Quantitative Data: Antibacterial Activity of this compound Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
HL1Staphylococcus aureus625[5]
HL1MRSA1250[5]
HL2Staphylococcus aureus625[5]
HL2MRSA625[5]
HL1Acinetobacter baumannii1250[5]
HL1Pseudomonas aeruginosa5000[5]
HL2Escherichia coli2500[5]
HL2Pseudomonas aeruginosa2500[5]
HL2Acinetobacter baumannii2500[5]
3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide derivativesStaphylococcus aureus4 - 8[5]
3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromide derivativesCryptococcus neoformans4 - 8[5]
Kinase Inhibition Activity

The inhibitory effect of this compound derivatives on specific kinases, such as Src family kinases (SFKs), is a key area of investigation for anticancer drug development.

A common method to assess kinase inhibition is through in vitro kinase assays that measure the phosphorylation of a substrate.

Materials:

  • Recombinant Src family kinases (e.g., Src, Fyn, Lyn, Yes)

  • Kinase buffer

  • ATP

  • Peptide substrate

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

  • Enzyme and Substrate Addition: Add the recombinant kinase and the peptide substrate/ATP mixture to the wells.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow for the kinase reaction to proceed.

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol (e.g., for ADP-Glo™, add the reagent to convert remaining ATP to a luminescent signal).

  • Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ or Kᵢ value by plotting the percent inhibition against the log of the inhibitor concentration.

Quantitative Data: Src Family Kinase Inhibition by this compound Derivatives

Compound/DerivativeKinaseKᵢ (nM)IC₅₀ (nM)Reference
Hit Compound 2Src-220[8]
Hit Compound 2Fyn-689[8]
Hit Compound 2Lyn-1300[8]
Hit Compound 2Yes-167[8]
Five promising hitsSFKs (Src, Fyn, Lyn, Yes)90 - 480-[9]
Aminoimidazole 50SFKs (Src, Fyn, Lyn, Yes)-3 - 50[3]
Aminoimidazole 51SFKs (Src, Fyn, Lyn, Yes)-3 - 50[3]

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. Some this compound derivatives have been shown to inhibit this pathway. The canonical pathway is typically activated by pro-inflammatory cytokines like TNF-α and IL-1. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of target genes.[10]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IL-1 IL-1 IL-1R IL-1R IL-1->IL-1R IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex activates IL-1R->IKK_complex activates IkB_alpha IκBα IKK_complex->IkB_alpha phosphorylates Ub_Proteasome Ubiquitin/ Proteasome Degradation IkB_alpha->Ub_Proteasome p50_p65 p50/p65 p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc translocates IkB_p50_p65 IκBα p50/p65 IkB_p50_p65->IkB_alpha IkB_p50_p65->p50_p65 4_Aminoimidazole This compound Derivative 4_Aminoimidazole->IKK_complex inhibits Target_Genes Target Gene Transcription p50_p65_nuc->Target_Genes activates Inflammation Inflammation, Survival Target_Genes->Inflammation

Caption: Canonical NF-κB signaling pathway and a potential point of inhibition.

Src Family Kinase (SFK) Signaling Pathway

Src family kinases are non-receptor tyrosine kinases that play a critical role in regulating cell proliferation, differentiation, motility, and adhesion. Their aberrant activation is linked to cancer development. SFKs can be activated by receptor tyrosine kinases (RTKs) and, in turn, can activate downstream signaling molecules like STATs (Signal Transducers and Activators of Transcription), which are involved in tumorigenesis.[11][12]

SFK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Src Src RTK->Src activates STAT STAT Src->STAT phosphorylates STAT_nuc STAT STAT->STAT_nuc dimerizes & translocates 4_Aminoimidazole This compound Derivative 4_Aminoimidazole->Src inhibits Gene_Transcription Gene Transcription STAT_nuc->Gene_Transcription Proliferation_Survival Proliferation, Survival, Motility Gene_Transcription->Proliferation_Survival

Caption: Simplified Src family kinase (SFK) signaling pathway.

Experimental Workflow for Drug Discovery

The process of discovering and evaluating this compound derivatives as potential drug candidates follows a logical workflow from chemical synthesis to biological testing.

Drug_Discovery_Workflow Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Anticancer, Antibacterial) Purification->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Kinase Inhibition, Signaling Pathway Analysis) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization (SAR Studies) Secondary_Screening->Lead_Optimization Preclinical_Studies In Vivo Preclinical Studies Lead_Optimization->Preclinical_Studies End End Preclinical_Studies->End

Caption: General workflow for this compound drug discovery.

References

Application Notes and Protocols: 4-Aminoimidazole as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-aminoimidazole and its derivatives as versatile building blocks in organic synthesis. The focus is on the construction of key heterocyclic scaffolds, including purines and imidazopyridines, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

Application Notes

This compound is a pivotal precursor in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its unique structure, featuring an amino group adjacent to a nitrogen atom within the imidazole ring, facilitates cyclization reactions to form fused bicyclic systems. This reactivity has been extensively exploited in the synthesis of purines, imidazopyridines, and other related heterocycles, many of which are core structures in biologically active molecules and approved drugs.[1][2][3][4]

Synthesis of Purines:

The most prominent application of this compound derivatives is in the synthesis of purines. The Traube purine synthesis, a classical and widely used method, often utilizes 4,5-diaminopyrimidines, which can be conceptually considered as derivatives of this compound.[5][6][7][8][9] This pathway involves the cyclization of the diamine with a one-carbon unit source, such as formic acid or its derivatives, to construct the fused pyrimidine ring, yielding the purine core.[5][6]

A more direct approach involves the cyclization of suitably substituted 4-aminoimidazoles. For instance, this compound-5-carbonitrile and this compound-5-carboxamide are key intermediates that can be cyclized to form adenine, guanine, and other purine analogs.[10][11][12][13] These methods are not only crucial for laboratory-scale synthesis but also have implications for understanding the prebiotic origins of life, as adenine can be formed from the polymerization of hydrogen cyanide via this compound-5-carbonitrile.[14]

Synthesis of Imidazopyridines:

Imidazopyridines, bioisosteres of purines, also represent a significant class of compounds synthesized from this compound precursors, more specifically from aminopyridine derivatives which share a similar reactive arrangement.[15][16][17][18][19] The synthesis typically involves the condensation of a 2-aminopyridine or a 3,4-diaminopyridine derivative with various electrophiles. For example, reaction with α-haloketones followed by cyclization is a common strategy to access the imidazo[1,2-a]pyridine scaffold.[20] Alternative methods involve tandem reactions and multi-component approaches to construct the imidazopyridine core in a single pot.[16][17] These compounds are of high interest in drug discovery, with research exploring their potential as anticancer agents and inhibitors of various enzymes.[15][21]

Biological Significance of Derived Scaffolds:

The purine and imidazopyridine scaffolds are prevalent in numerous biologically active molecules. Purine analogs are fundamental components of DNA and RNA and are also found in a variety of drugs, including antiviral and anticancer agents.[1][4][9] Imidazopyridine derivatives have shown a broad spectrum of pharmacological activities, including as kinase inhibitors and immunomodulatory agents.[3][15] The ability to readily synthesize diverse libraries of these compounds using this compound-based building blocks is therefore of great value in drug development programs.

Data Presentation

Table 1: Synthesis of Purine Derivatives

Starting MaterialReagentProductYield (%)Reference
4,5-Diaminopyrimidine98-100% Formic AcidPurine71[5]
2,5,6-Triaminopyrimidin-4-ol90% Formic AcidGuanine65-75[5]
3-Aminofurazane-4-carboxamidoximeFormic Acid, Raney-NickelAdenine59[10]
6-Chloro-4,5-diaminopyrimidineDiethoxymethyl acetate6-Chloropurine-[6]

Table 2: Synthesis of Imidazopyridine Derivatives

| Starting Material | Reagents | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | 2-Aminopyridine, Nitroolefin | CuBr, Air (oxidant) | Imidazo[1,2-a]pyridine | up to 90 |[18] | | 2-Chloro-3-nitropyridine, Primary Amine, Aldehyde | H2O-IPA, SnCl2·2H2O | Imidazo[4,5-b]pyridine | - |[17] | | 3,4-Diaminopyridine, Aryl Aldehyde | Water, Air Oxidation | 1H-Imidazo[4,5-b]pyridine | 83-87 |[15] | | 2-Halo-imidazo[4,5-b]pyridines, Pyridone | Pd(OAc)2, XantPhos | C-N Coupled Imidazopyridine | 49-95 |[15] |

Experimental Protocols

General Procedure for Traube Purine Synthesis

This protocol is adapted from the classical Traube synthesis for the preparation of the parent purine ring.[5]

Materials:

  • 4,5-Diaminopyrimidine

  • 98-100% Formic Acid

  • Carbon Dioxide (gas)

  • Oil bath

  • Standard glassware for organic synthesis

Procedure:

  • A solution of 4,5-diaminopyrimidine (4.0 g, 36 mmol) in 98-100% formic acid (23 mL) is prepared in a round-bottom flask equipped with a condenser and a gas inlet tube.

  • The solution is heated in an oil bath at 100 °C for 30 minutes while a stream of carbon dioxide is bubbled through the solution.

  • The temperature of the oil bath is raised to 210 °C over a period of 45 minutes and maintained at this temperature for 30 minutes.

  • The temperature is then lowered to 110 °C and maintained until all the formic acid has been driven off (approximately 2 hours), facilitated by the continuous stream of carbon dioxide.

  • The residue is then purified by sublimation or recrystallization to yield purine.

Synthesis of Adenine from this compound-5-carboxamide Precursor

This protocol describes the synthesis of adenine from a precursor that can be derived from this compound-5-carbonitrile.[10]

Materials:

  • 3-Aminofurazane-4-carboxamidoxime (precursor to this compound-5-carboxamide)

  • Formic Acid

  • Raney-Nickel

  • Hydrogen gas (high pressure) or Zinc dust

  • Standard glassware for organic synthesis, including a high-pressure hydrogenation apparatus if applicable.

Procedure:

  • A mixture of 3-aminofurazane-4-carboxamidoxime (10 g) and formic acid (100 mL) is refluxed for 6 hours.

  • The formic acid is removed under reduced pressure.

  • The residue is dissolved in formic acid, and a reducing agent (e.g., Raney-Nickel) is added.

  • The mixture is then refluxed for an additional 1-2 hours. If using high-pressure hydrogenation, the reaction is carried out in an appropriate apparatus under hydrogen pressure.

  • After the reaction is complete, the catalyst is filtered off.

  • The filtrate is evaporated to dryness, and the residue is dissolved in water.

  • The pH of the solution is adjusted to 5.5, and hydrogen sulfide is introduced to precipitate any remaining nickel.

  • The precipitate is filtered, and the filtrate is concentrated and cooled to crystallize adenine.

Visualizations

Traube_Purine_Synthesis 4,5-Diaminopyrimidine 4,5-Diaminopyrimidine Intermediate N-Formyl Intermediate 4,5-Diaminopyrimidine->Intermediate Formylation Formic_Acid HCOOH Purine Purine Intermediate->Purine Cyclodehydration Imidazopyridine_Synthesis 2-Aminopyridine 2-Aminopyridine Intermediate Condensation Product 2-Aminopyridine->Intermediate Condensation alpha_Haloketone α-Haloketone Imidazopyridine Imidazo[1,2-a]pyridine Intermediate->Imidazopyridine Intramolecular Cyclization De_Novo_Purine_Biosynthesis PRPP PRPP SAICAR SAICAR PRPP->SAICAR Multiple Steps AICAR 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR Formylation ATIC ATIC (bifunctional enzyme) AICAR->ATIC IMP Inosine Monophosphate (IMP) FAICAR->IMP Cyclization FAICAR->ATIC

References

Application Notes and Protocols for the Synthesis of Antibacterial Agents Utilizing 4-Aminoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-aminoimidazole as a versatile scaffold in the synthesis of novel antibacterial agents. The following sections detail synthetic strategies, experimental procedures, antibacterial activity data, and potential mechanisms of action for imidazole-based compounds.

Introduction

The imidazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Specifically, derivatives of this compound have garnered significant attention due to their potential as antibacterial agents, offering a promising avenue for the development of new drugs to combat the growing threat of antimicrobial resistance.[2][3] The versatile nature of the amino group at the 4-position allows for a variety of chemical modifications, leading to a diverse range of compounds with significant antibacterial activity. These derivatives often act by interfering with essential bacterial processes such as DNA replication, cell wall synthesis, and cell membrane integrity.[2]

Synthesis of this compound Derivatives

A common and effective strategy for the derivatization of this compound is the formation of Schiff bases and subsequent cyclization reactions to yield more complex heterocyclic systems.

General Workflow for Synthesis and Evaluation

The overall process for synthesizing and evaluating this compound-based antibacterial agents can be summarized in the following workflow:

Synthetic Workflow Start This compound Scaffold SchiffBase Schiff Base Formation Start->SchiffBase Aldehyde/ Ketone Cyclization Cyclization/ Further Modification SchiffBase->Cyclization Cyclizing Agent Purification Purification & Characterization (NMR, IR, MS) SchiffBase->Purification Direct Isolation Cyclization->Purification AntibacterialScreening Antibacterial Screening (MIC/MBC Determination) Purification->AntibacterialScreening Activity Active Compounds AntibacterialScreening->Activity

Caption: Generalized workflow for the synthesis and evaluation of antibacterial agents from a this compound scaffold.

Experimental Protocols

The following protocols are representative examples of synthetic routes that can be adapted for the use of this compound as a starting material.

Protocol 1: Synthesis of Schiff Base Derivatives of this compound

This protocol describes the synthesis of Schiff bases through the condensation of this compound with various substituted aldehydes.

Materials:

  • This compound

  • Substituted aromatic or heterocyclic aldehyde (e.g., salicylaldehyde, benzaldehyde derivatives)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add the substituted aldehyde (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TCM).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid (Schiff base product) is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product using spectroscopic methods (FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Schiff Base Synthesis Aminoimidazole This compound Reaction Ethanol, Acetic Acid (cat.) Reflux, 4-6h Aminoimidazole->Reaction Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Reaction SchiffBase 4-(Alkylideneamino)imidazole (Schiff Base) Reaction->SchiffBase

Caption: Synthetic pathway for the formation of Schiff bases from this compound.

Protocol 2: Synthesis of Pyrimido[4,5-d]imidazole Derivatives

This protocol outlines a potential route for the synthesis of fused pyrimido[4,5-d]imidazole systems, which have shown significant antibacterial activity.

Materials:

  • 4-Amino-5-cyanoimidazole (or a suitable 4,5-disubstituted aminoimidazole)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Substituted amine (R-NH₂)

  • Ionic Liquid (e.g., [Bmim]FeCl₄) or a suitable solvent like ethanol or acetic acid

  • Round-bottom flask

  • Heating and stirring apparatus

Procedure:

  • In a round-bottom flask, combine 4-amino-5-cyanoimidazole (1.0 eq), DMF-DMA (1.2 eq), and the substituted amine (1.0 eq) in the chosen solvent (e.g., ionic liquid or ethanol).

  • Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a designated time (typically 2-8 hours), monitoring by TLC.

  • Upon completion, cool the mixture to room temperature.

  • If an ionic liquid is used, extract the product with a suitable organic solvent (e.g., ethyl acetate). If a conventional solvent is used, the product may precipitate upon cooling or after the addition of water.

  • Collect the crude product by filtration or after evaporation of the solvent.

  • Purify the product using column chromatography or recrystallization.

  • Characterize the purified pyrimido[4,5-d]imidazole derivative by spectroscopic methods.

Antibacterial Activity

The antibacterial efficacy of synthesized imidazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the antibacterial activity of various imidazole derivatives reported in the literature.

Table 1: Antibacterial Activity of Imidazole-5-(4H)-one Derivatives [4]

CompoundR GroupTest OrganismMIC (µg/mL)
4d -CH₂CH₂NH₂S. aureus50
E. coli100
4e -CONH₂S. aureus25
E. coli50
4f -C₆H₄-N(CH₃)₂S. aureus50
E. coli100

Table 2: Antibacterial Activity of Nitroimidazole-Oxadiazole Derivatives [5]

CompoundR GroupE. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)B. subtilis MIC (µg/mL)S. aureus MIC (µg/mL)
11 2-methoxyphenyl3.133.131.563.13
12 2-methylbenzyl6.256.251.563.13

Table 3: Antibacterial Activity of Pyrazolo-pyrimido[4,5-d]pyrimidine Derivatives [6]

CompoundR GroupM. luteus MIC (µg/mL)B. subtilis MIC (µg/mL)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
5c 4-Chlorophenyl7.87.815.615.6
5i 4-Nitrophenyl3.97.87.815.6
5l 3-Nitrophenyl3.93.97.87.8
5m 2-Chlorophenyl7.83.97.87.8

Mechanism of Action

The antibacterial action of imidazole derivatives can be attributed to several mechanisms. These compounds have been shown to interfere with key cellular processes in bacteria.

Mechanism of Action Imidazole This compound Derivative Membrane Cell Membrane Disruption Imidazole->Membrane CellWall Inhibition of Cell Wall Synthesis Imidazole->CellWall DNASynthesis Interference with DNA Replication Imidazole->DNASynthesis Enzyme Enzyme Inhibition (e.g., FabH) Imidazole->Enzyme Death Bacterial Cell Death Membrane->Death CellWall->Death DNASynthesis->Death Enzyme->Death

Caption: Potential mechanisms of antibacterial action for this compound derivatives.

Some specific mechanisms that have been proposed include:

  • Inhibition of E. coli β-ketoacyl-acyl carrier protein synthase III (FabH): Certain nitroimidazole derivatives have been identified as potent inhibitors of this enzyme, which is crucial for fatty acid biosynthesis in bacteria.[5]

  • Cell Membrane Disruption: The lipophilic nature of some imidazole derivatives allows them to interact with and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.[2]

  • Interference with DNA Synthesis: Some imidazole compounds may inhibit enzymes involved in DNA replication and repair, ultimately leading to DNA damage and apoptosis.[2]

Conclusion

This compound represents a valuable and versatile starting point for the synthesis of a wide array of novel antibacterial agents. The synthetic protocols outlined, coupled with the provided data on antibacterial activity, offer a solid foundation for researchers and drug development professionals to explore this promising class of compounds. Further investigation into the structure-activity relationships and specific molecular targets will be crucial in optimizing the efficacy and safety of these potential new therapeutics in the fight against bacterial infections.

References

Application Notes and Protocols for 4-Aminoimidazole in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

I. Application Notes

Introduction

The imidazole ring is a crucial structural component in many bioactive compounds, and its derivatives have garnered significant attention in medicinal chemistry for their broad spectrum of pharmacological activities.[1][2] Among these, 4-aminoimidazole (4-AI) and its derivatives represent a promising class of molecules for anticancer drug development.[3][4] These compounds exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways, inhibition of essential enzymes, and disruption of cellular proliferation processes.[1][5] This document provides an overview of the applications of this compound derivatives in oncology, summarizes their activities, and offers detailed protocols for their evaluation.

Mechanisms of Action

Derivatives of this compound have been shown to target multiple pathways and proteins critical for cancer cell survival and proliferation.

1. Kinase Inhibition: A primary mechanism of action for many imidazole-based anticancer agents is the inhibition of protein kinases, which are often dysregulated in cancer.[6]

  • Src Family Kinases (SFKs): Certain aminoimidazole compounds have been synthesized as inhibitors of SFKs (Src, Fyn, Lyn, and Yes), displaying potent antiproliferative activity against cancer cell lines like neuroblastoma (SH-SY5Y), chronic myelogenous leukemia (K562), and glioblastoma (U87).[1]

  • EGFR and VEGFR-2: Imidazole derivatives have been developed to target Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key drivers in tumor growth and angiogenesis.[1][4] Compounds have shown inhibitory activity against EGFR phosphorylation and potent cytotoxicity in cell lines that express these receptors.[1]

  • Protein Kinase C-iota (PKC-ι): A specific derivative, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), is a potent and specific inhibitor of PKC-ι, an oncogene overexpressed in various cancers, including prostate cancer.[7] Inhibition of PKC-ι by ICA-1s leads to decreased cell growth and apoptosis.[7]

  • c-Met Kinase: Novel 4-phenoxypyridine derivatives containing an imidazole-4-carboxamide moiety have been synthesized and shown to have potent inhibitory activity against the c-Met kinase, with significant antiproliferative effects on gastric (MKN-45) and lung (A549, H460) cancer cell lines.[8]

Signaling_Pathway_Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (EGFR, VEGFR-2, c-Met) Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) RTK->Downstream PKC_iota PKC-ι PKC_iota->Downstream SFKs Src Family Kinases (SFKs) SFKs->Downstream Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) Downstream->Proliferation Aminoimidazole This compound Derivatives Aminoimidazole->RTK Inhibit Aminoimidazole->PKC_iota Inhibit Aminoimidazole->SFKs Inhibit

Figure 1: Inhibition of key oncogenic kinases by this compound derivatives.

2. AMP-Activated Protein Kinase (AMPK) Activation: 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside (AICAR), a well-known AMP-activated protein kinase (AMPK) activator, inhibits the proliferation of various cancer cells.[5][9] Activation of AMPK, a key regulator of cellular energy homeostasis, leads to cell cycle arrest in the S-phase.[5] This is often accompanied by increased expression of tumor suppressor proteins like p53, p21, and p27, and inhibition of the pro-survival PI3K-Akt pathway.[5][9]

Signaling_Pathway_AMPK_Activation AICAR AICAR (4-AI Derivative) AMPK AMPK Activation AICAR->AMPK p38_MAPK p38 MAPK AMPK->p38_MAPK Activates p53 p53 AMPK->p53 Activates PI3K_Akt PI3K-Akt Pathway AMPK->PI3K_Akt Inhibits Apoptosis Apoptosis AMPK->Apoptosis p21_p27 p21 / p27 p38_MAPK->p21_p27 Upregulates p53->p21_p27 Upregulates CellCycleArrest S-Phase Arrest p21_p27->CellCycleArrest PI3K_Akt->CellCycleArrest Promotes (Inhibited)

Figure 2: Anticancer mechanism of AICAR via AMPK activation.

3. Modulation of the Tumor Microenvironment: Imidazole-4-carboxamide has been shown to inhibit the expression of immune checkpoint molecules PD-L1 and PD-L2, as well as the Axl receptor tyrosine kinase.[10][11] In a melanoma xenograft model, the combination of imidazole-4-carboxamide with cisplatin significantly reduced tumor volume and increased the infiltration of T cells around the tumor, suggesting a role in enhancing anti-tumor immunity.[10][11]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the reported in vitro cytotoxic activities of various this compound derivatives against a range of human cancer cell lines.

Compound Class/NameTarget/MechanismCancer Cell LineIC50 ValueReference
Aminoimidazole Derivatives SFK InhibitionSH-SY5Y (Neuroblastoma)7.8 - 8.6 µM[1]
K562 (Leukemia)11.7 - 18.9 µM[1]
U87 (Glioblastoma)12.6 - 13.3 µM[1]
Imidazothiazole-benzimidazole Tubulin PolymerizationA549 (Lung)1.09 µM[1]
Benzimidazole-pyrazole EGFR InhibitionA549 (Lung)2.2 - 2.8 µM[1]
2-phenyl benzimidazole VEGFR-2 InhibitionMCF-7 (Breast)3.37 - 6.30 µM[1]
ICA-1s PKC-ι InhibitionDU-145 (Prostate)Not specified
4-phenoxypyridine-imidazole-4-carboxamide c-Met InhibitionMKN-45 (Gastric)0.64 µM[8]
A549 (Lung)1.92 µM[8]
H460 (Lung)2.68 µM[8]
4-nitroimidazole derivative (5f) UnknownMCF-7 (Breast)1.0 µg/mL[12]
4-(2-amino-2-carboxyethyl) imidazole HER-2 InhibitionAGS (Gastric)60.9 µM

II. Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes a standard method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[13] This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[14][15]

Workflow_MTT_Assay cluster_prep 1. Cell Preparation cluster_treat 2. Compound Treatment cluster_assay 3. MTT Assay & Readout A1 Culture Cancer Cells A2 Harvest and Count Cells A1->A2 A3 Seed Cells in 96-well Plate (e.g., 1x10⁴ cells/well) A2->A3 A4 Incubate for 24h A3->A4 B1 Prepare Serial Dilutions of 4-AI Compound A4->B1 B2 Add Compound to Wells B1->B2 B3 Incubate for 24-72h B2->B3 C1 Add MTT Reagent to each well B3->C1 C2 Incubate for 2-4h (Formation of Formazan Crystals) C1->C2 C3 Solubilize Crystals (e.g., with DMSO) C2->C3 C4 Measure Absorbance at 570 nm C3->C4

Figure 3: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., A549, MCF-7) in the appropriate growth medium.

    • Trypsinize and collect the cells, then perform a cell count.

    • Dilute the cell suspension to a concentration of 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.[13]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare a stock solution of the this compound test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[9]

  • MTT Assay and Measurement:

    • After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[16]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[14][16]

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[14]

    • Measure the absorbance of the solution in each well at 570 nm using a microplate reader.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol provides a general framework for evaluating the in vivo antitumor potential of a this compound derivative using a human tumor xenograft model in immunodeficient mice.[17] This model is crucial for preclinical assessment of a compound's efficacy.[7]

Workflow_Xenograft_Study cluster_prep 1. Model Preparation cluster_treat 2. Treatment Phase cluster_analysis 3. Analysis & Endpoint A1 Select Immunodeficient Mice (e.g., Athymic Nude) A2 Culture Human Cancer Cells (e.g., DU-145, B16F10) A3 Inject Cells Subcutaneously into the flank of each mouse A1->A3 A2->A3 A4 Monitor for Tumor Growth A3->A4 B1 When Tumors reach ~100-150 mm³, randomize mice into groups A4->B1 B2 Treatment Groups: - Vehicle Control - 4-AI Compound (Dose 1) - 4-AI Compound (Dose 2) - Positive Control B1->B2 B3 Administer Treatment Daily (e.g., oral gavage) for 21 days B2->B3 C1 Measure Tumor Volume and Body Weight Twice Weekly B3->C1 C2 Terminate Study at Endpoint (e.g., ~1500 mm³ tumor in control) C1->C2 C3 Excise and Weigh Tumors C2->C3 C4 Process Tumors for Further Analysis (Histology, Western Blot) C3->C4

Figure 4: Workflow for an in vivo anticancer xenograft study.

Methodology:

  • Animal Model and Cell Line:

    • Use female athymic nude or NOD/SCID mice, 6-8 weeks old.[17]

    • Culture a relevant human cancer cell line (e.g., DU-145 for prostate cancer, B16F10 for melanoma) under standard conditions.[11]

  • Tumor Implantation:

    • Harvest the cancer cells and resuspend them in a 1:1 mixture of sterile medium and Matrigel.

    • Subcutaneously inject approximately 5x10⁶ cells into the right flank of each mouse.[17]

  • Tumor Growth and Grouping:

    • Allow tumors to grow to a palpable size of about 100-150 mm³.[17]

    • Calculate tumor volume using the formula: (Length x Width²)/2.

    • Randomly assign mice into treatment groups (n=5-10 per group):

      • Group 1: Vehicle control

      • Group 2: 4-AI compound (Dose 1, e.g., 50 mg/kg)

      • Group 3: 4-AI compound (Dose 2, e.g., 100 mg/kg)

      • Group 4: Positive control (e.g., Cisplatin, Doxorubicin)[10][17]

  • Treatment Administration:

    • Administer treatments daily (or as determined by pharmacokinetics) for a set period, such as 21 days, typically via oral gavage or intraperitoneal injection.[17]

  • Monitoring and Endpoint:

    • Measure tumor volumes and mouse body weights twice weekly to monitor efficacy and toxicity.[17]

    • The study is terminated when tumors in the control group reach the maximum allowed size (e.g., ~1500 mm³) or at the end of the treatment period.[17]

  • Analysis:

    • At the endpoint, euthanize the mice and excise the tumors.

    • Weigh the tumors and compare the average tumor weight/volume between groups.

    • Tumor tissue can be flash-frozen or fixed in formalin for further analysis, such as Western blotting to confirm target engagement or histology to assess cell death.[17]

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the expression or phosphorylation status of key proteins within a signaling pathway (e.g., Akt, p53, EGFR) following treatment with a this compound derivative.

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat cells with the 4-AI compound at various concentrations for a specified time.

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the lysate and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant from each sample using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt, anti-p21, anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the amount of target protein. Analyze band density relative to a loading control (e.g., β-actin).

References

Application Notes and Protocols for 4-Aminoimidazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for reactions involving 4-aminoimidazole and its derivatives. These compounds are pivotal intermediates in the synthesis of various biologically active molecules, including purines and specialized therapeutic agents. The following sections offer insights into their synthesis, biological significance, and practical experimental procedures.

Application Notes

This compound derivatives are fundamental building blocks in medicinal chemistry and drug discovery. Their core structure is a key component in the synthesis of purines, such as adenine and guanine, which are essential for DNA and RNA.[1] Beyond their role in nucleic acid chemistry, these derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug development. They have been investigated for their potential as antibacterial, anticancer, antidiabetic, and kinase inhibiting agents, as well as for the treatment of Alzheimer's disease.[1]

One of the most well-studied this compound derivatives is 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), an adenosine analog.[2] AICAR is a cell-permeable compound that, once inside the cell, is phosphorylated to form 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl-5'-monophosphate (ZMP).[2] ZMP is an activator of AMP-activated protein kinase (AMPK), a crucial enzyme in regulating cellular energy homeostasis.[3][4] The activation of AMPK by AICAR has made it a valuable tool in studying metabolic pathways, including glucose uptake, fatty acid oxidation, and insulin resistance.[2][4]

Furthermore, this compound derivatives are integral to the de novo purine biosynthesis pathway, a fundamental metabolic process.[5][6] Understanding the reactions and manipulations of these intermediates is critical for developing therapies that target nucleotide metabolism, particularly in cancer and inflammatory diseases.

Experimental Protocols

This section details selected experimental protocols for the synthesis of this compound derivatives.

Protocol 1: Industrial Production of 4-Amino-5-imidazolecarboxamide

This two-step protocol is adapted from an industrial synthesis method and is suitable for larger-scale production.[7]

Step 1: Synthesis of Intermediate 1

  • Under an argon atmosphere, add 1458 mL of tetrahydrofuran (THF), 162 g of diaminomaleonitrile, and 101.3 g of formamide to a 5L three-necked flask equipped with a thermometer, dropping funnel, and mechanical stirrer.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add 344.7 g of phosphorus oxychloride via the dropping funnel, maintaining the temperature below 35°C.

  • After the addition is complete, allow the reaction to proceed at 35°C for 2 hours.

  • Monitor the reaction progress by liquid chromatography (LC) every hour.

  • Once the concentration of diaminomaleonitrile is less than 0.3%, the reaction is considered complete.

  • Work-up the reaction mixture by adding methanol, followed by quenching with water.

  • Adjust the pH to 8-8.5 and extract the product with ethyl acetate.

  • Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Add petroleum ether to the concentrate to induce precipitation, filter the solid, and dry to obtain Intermediate 1.

Step 2: Synthesis of 4-Amino-5-imidazolecarboxamide

  • Under an argon atmosphere, add 1450 mL of water, 290 g of sodium hydroxide, and 290 g of Intermediate 1 to a 3L three-necked flask equipped with a thermometer, reflux condenser, and a tail gas absorber.

  • Heat the mixture to 95°C and maintain this temperature for 2 hours.

  • Monitor the reaction by sampling every hour; the reaction is typically complete within 3 hours.

  • Once the reaction is complete, allow the mixture to cool naturally to 20°C.

  • The crude product can be purified by recrystallization from water.[7]

Protocol 2: Synthesis of N-cyano-1H-imidazole-4-carboxamides

This protocol describes a method for synthesizing N-cyano-1H-imidazole-4-carboxamide derivatives, which have shown potential as antifungal agents.[8]

  • General Procedure: To a solution of 1H-imidazole-4-carboxamide (1.0 mmol) in an appropriate solvent, add an equimolar amount of a suitable cyanating agent.

  • The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by solvent removal under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the desired N-cyano-1H-imidazole-4-carboxamide derivative.

Note: The specific cyanating agent, solvent, and reaction time will vary depending on the desired derivative. Refer to the original literature for detailed conditions for specific compounds.[8]

Quantitative Data Summary

The following table summarizes key quantitative data from the described protocols.

ProductStarting MaterialsKey ReagentsReaction TimeTemperatureYield (%)Purity (%)Reference
Intermediate 1 Diaminomaleonitrile, FormamidePhosphorus oxychloride, THF~3-5 hours0-35°C->99.7 (by LC)[7]
4-Amino-5-imidazolecarboxamide Intermediate 1Sodium hydroxide, Water~3 hours95-100°C77.5999.86[7]
N-cyano-1H-imidazole-4-carboxamides 1H-imidazole-4-carboxamide derivativesCyanating agentVariesRoom Temp.Varies-[8]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and synthetic workflows involving this compound derivatives.

purine_biosynthesis R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase PRA 5-Phosphoribosylamine PRPP->PRA PRPP Amidotransferase GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR (Aminoimidazole Ribonucleotide) FGAM->AIR CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide) SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR ATIC IMP IMP FAICAR->IMP ATIC AMP AMP IMP->AMP GMP GMP IMP->GMP

Caption: De Novo Purine Biosynthesis Pathway highlighting this compound intermediates.

AICAR_AMPK_pathway AICAR_ext AICAR (extracellular) AICAR_int AICAR (intracellular) AICAR_ext->AICAR_int Adenosine Transporter ZMP ZMP AICAR_int->ZMP Adenosine Kinase AMPK AMPK ZMP->AMPK Activates Energy_consuming Energy-Consuming Pathways (e.g., Fatty Acid Synthesis) AMPK->Energy_consuming Inhibits Energy_producing Energy-Producing Pathways (e.g., Glucose Uptake, Fatty Acid Oxidation) AMPK->Energy_producing Activates mTOR mTOR Signaling AMPK->mTOR Inhibits p38 p38 MAPK AMPK->p38 Activates NFkB NF-κB Signaling AMPK->NFkB Inhibits

Caption: AICAR-mediated activation of the AMPK signaling pathway and its downstream effects.

synthesis_workflow Start Diaminomaleonitrile + Formamide Intermediate Intermediate 1 Start->Intermediate Step 1 Final_Product 4-Amino-5-imidazolecarboxamide Intermediate->Final_Product Step 2 Reagents1 POCl₃, THF Reagents1->Start Reagents2 NaOH, H₂O Reagents2->Intermediate

Caption: Logical workflow for the synthesis of 4-Amino-5-imidazolecarboxamide.

References

Application Notes and Protocols for the Quantification of 4-Aminoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoimidazole (4-AI) is a critical heterocyclic amine that serves as a fundamental building block in various biological processes and pharmaceutical compounds. As an intermediate in the de novo purine biosynthesis pathway, its quantification is essential for metabolic studies, disease biomarker discovery, and for quality control in drug development and manufacturing. These application notes provide detailed protocols for the quantification of this compound using various analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

Analytical Methods Overview

The selection of an appropriate analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix. Due to its polar nature and lack of a strong chromophore, methods often require specific sample preparation and detection strategies.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of the different analytical methods for this compound quantification. Please note that the data presented is a synthesis from published methods for structurally similar compounds and should be validated for your specific application.

MethodLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Typical Recovery (%)
HPLC-UV 100 - 10,000~50~10085 - 105
LC-MS/MS 0.5 - 500~0.1~0.590 - 110
GC-MS (with derivatization) 10 - 1000~2~1080 - 100
UV-Vis Spectrophotometry 1000 - 25,000~500~100095 - 105

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reverse-phase HPLC method for the quantification of this compound with UV detection.

a. Sample Preparation (from Human Plasma)

  • To 500 µL of plasma, add 1 mL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

b. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with 95:5 (v/v) 20 mM potassium phosphate buffer (pH 6.8) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection: 215 nm[1]

c. Calibration Curve

Prepare a series of standard solutions of this compound in the mobile phase ranging from 100 ng/mL to 10,000 ng/mL. Inject each standard and plot the peak area against the concentration to construct a calibration curve.

d. Experimental Workflow

Purine_Biosynthesis PRPP PRPP PRA Phosphoribosylamine PRPP->PRA GAR Glycinamide Ribonucleotide PRA->GAR FGAR Formylglycinamide Ribonucleotide GAR->FGAR FGAM Formylglycinamidine Ribonucleotide FGAR->FGAM AIR 5-Aminoimidazole Ribonucleotide FGAM->AIR CAIR Carboxyaminoimidazole Ribonucleotide AIR->CAIR AIR carboxylase SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP Inosine Monophosphate (IMP) FAICAR->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP

References

Application Notes and Protocols: In Vitro Assays Involving 4-Aminoimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for in vitro assays involving 4-aminoimidazole derivatives, a class of compounds with significant interest in drug discovery due to their diverse biological activities. The following sections detail methodologies for key experiments, present quantitative data for easy comparison, and include visualizations of relevant signaling pathways and experimental workflows.

Kinase Inhibition Assays

This compound derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. The following protocols outline common in vitro assays to determine the inhibitory potency of these compounds against key kinases like Cyclin-Dependent Kinase 2 (CDK2), Janus Kinase 2 (JAK2), and Src Family Kinases (SFKs).

CDK2/Cyclin E Kinase Inhibition Assay

This assay measures the ability of a this compound derivative to inhibit the phosphorylation of a substrate by the CDK2/Cyclin E complex. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[1][2]

Experimental Protocol:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer solution containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.[2]

    • Compound Dilution: Prepare a serial dilution of the test this compound derivative in DMSO. A common starting concentration is 10 mM.

    • Enzyme and Substrate Preparation: Dilute recombinant human CDK2/Cyclin E1 enzyme and a suitable substrate (e.g., a peptide derived from Retinoblastoma protein, Rb) in the kinase buffer.[3] The optimal concentration of the enzyme should be determined empirically.[1]

  • Kinase Reaction:

    • In a 384-well plate, add the test compound dilutions.

    • Add the CDK2/Cyclin E enzyme and substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to its Km value for CDK2.

    • Incubate the plate at room temperature for a specified period, typically 1 hour.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions.[1][2] This involves two steps:

      • First, add ADP-Glo™ Reagent to deplete the remaining ATP.

      • Second, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP formed and thus to the kinase activity.[2]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, by fitting the data to a dose-response curve.

Quantitative Data:

Compound ClassTargetIC50 (µM)Reference
Imidazole-4-N-acetamide derivativesCDK2/cyclin ESubmicromolar range[4]
3'-nitroflavoneCDK2/cyclin A26.17[1]
3',5'-dimethoxyflavoneCDK2/cyclin A27.19[1]

Signaling Pathway and Experimental Workflow:

CDK2_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibition Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 binds & activates Rb Rb CDK2->Rb phosphorylates (P) E2F E2F Rb->E2F releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription This compound Derivative This compound Derivative This compound Derivative->CDK2 inhibits

Caption: CDK2/Cyclin E signaling pathway and its inhibition.

Kinase_Assay_Workflow prep 1. Reagent Preparation (Enzyme, Substrate, ATP, Compound) reaction 2. Kinase Reaction (Incubate reagents in 384-well plate) prep->reaction detection 3. Signal Detection (e.g., ADP-Glo Luminescence) reaction->detection analysis 4. Data Analysis (Calculate % inhibition, determine IC50) detection->analysis

Caption: General workflow for in vitro kinase inhibition assays.

JAK2 JH2 Pseudokinase Domain Inhibitor Screening Assay

This fluorescence polarization (FP) based assay is designed to screen for small molecules that can displace a fluorescently labeled probe from the JH2 pseudokinase domain of JAK2.[5][6]

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: Use the provided JH2 Binding Buffer.[5]

    • Compound Dilution: Prepare a 10X serial dilution of the test this compound derivative in an aqueous solution containing 10% DMSO.[5]

    • JAK2 JH2 and Probe: Thaw recombinant human JAK2 JH2 and the fluorescently labeled probe (JH2 probe 1) on ice.[5] Dilute them in the JH2 Binding Buffer to the desired 3X final concentration.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the diluted test compound.

    • Add 5 µL of the diluted JAK2 JH2 enzyme.

    • Add 5 µL of the diluted fluorescent probe.

    • The final reaction volume is 15 µL.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Detection:

    • Measure the fluorescence polarization of each well using a microplate reader equipped for FP measurements.

  • Data Analysis:

    • The binding of the fluorescent probe to JAK2 JH2 results in a high FP signal.

    • A test compound that displaces the probe will cause a decrease in the FP signal.

    • Calculate the percent inhibition and determine the IC50 value from a dose-response curve.

Signaling Pathway:

JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor binds JAK2 JAK2 Cytokine Receptor->JAK2 activates JAK2->JAK2 STAT STAT JAK2->STAT phosphorylates (P) STAT Dimer STAT Dimer STAT->STAT Dimer dimerizes Nucleus Nucleus STAT Dimer->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription regulates This compound Derivative This compound Derivative This compound Derivative->JAK2 inhibits MTT_Assay_Workflow seed 1. Seed Cells (96-well plate) treat 2. Compound Treatment (Incubate for 24-72h) seed->treat add_mtt 3. Add MTT Reagent (Incubate for 3-4h) treat->add_mtt solubilize 4. Solubilize Formazan (Add DMSO or SDS) add_mtt->solubilize read 5. Measure Absorbance (570 nm) solubilize->read analyze 6. Data Analysis (Calculate % viability, determine IC50) read->analyze

References

Application Notes and Protocols for 4-Aminoimidazole in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 4-aminoimidazole as a versatile ligand in coordination chemistry. It includes detailed application notes, experimental protocols for the synthesis and characterization of its metal complexes, and a summary of its potential in catalysis and drug development. Due to the limited availability of literature focusing specifically on this compound, some protocols and data presented here are based on analogous imidazole derivatives and serve as a predictive guide.

Application Notes

Introduction to this compound as a Ligand

This compound is a heterocyclic organic compound containing an imidazole ring substituted with an amino group at the 4-position. The imidazole ring is a common motif in biological systems, most notably in the amino acid histidine, and its derivatives are known to coordinate with a variety of metal ions.[1] The presence of both an endocyclic imine nitrogen and an exocyclic amino group makes this compound a potentially versatile ligand, capable of acting as a monodentate, bidentate, or bridging ligand. The lone pair of electrons on the sp²-hybridized nitrogen atom of the imidazole ring and the amino group can be donated to a metal center, forming stable coordination complexes.

The coordination chemistry of this compound is of significant interest due to the diverse applications of its metal complexes in fields such as bioinorganic chemistry, catalysis, and medicinal chemistry.[2][3] Metal complexes containing imidazole-based ligands have been shown to exhibit a range of biological activities, including anticancer and antimicrobial properties.[4][5]

Coordination Properties

This compound can coordinate to metal ions in several ways:

  • Monodentate Coordination: Primarily through the more basic imine nitrogen (N3) of the imidazole ring.

  • Bidentate Chelation: Involving both the imine nitrogen (N3) and the exocyclic amino group (NH₂), forming a stable five-membered chelate ring.

  • Bridging Coordination: Linking two or more metal centers, with the imidazole ring acting as a bridge.

The specific coordination mode will depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Potential Applications
  • Catalysis: Metal complexes of imidazole derivatives have been investigated as catalysts in various organic transformations, including oxidation and reduction reactions.[6][7] Copper complexes with imidazole-containing ligands, for instance, have shown catechol oxidase activity.[8][9] It is anticipated that this compound complexes could exhibit similar catalytic properties, with the amino group potentially influencing the electronic properties of the metal center and thus its catalytic activity.

  • Drug Development and Medicinal Chemistry: The imidazole scaffold is a key component in many pharmacologically active compounds.[2] Metal-based drugs are an important class of therapeutics, with cisplatin being a notable example.[3] Vanadium complexes with imidazole-based drugs have been explored as potential anticancer agents, with their mechanism of action often involving DNA binding.[4] Complexes of this compound could be designed to target specific biological molecules and may exhibit cytotoxic or antimicrobial activities.

  • Bioinorganic Chemistry: As a structural mimic of the histidine side chain, this compound can be used to synthesize model complexes of metalloenzymes.[1] Studying the coordination chemistry of these model complexes can provide insights into the structure and function of the active sites of these enzymes.

Experimental Protocols

Protocol 1: Synthesis of this compound Ligand

While various methods exist for the synthesis of substituted imidazoles, a common route to this compound derivatives involves the cyclization of appropriate precursors. A general, adaptable method is outlined below, inspired by the synthesis of similar aminoimidazole derivatives.[10]

Materials:

  • Diaminomaleonitrile (DAMN)

  • Formamidine acetate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Step 1: Synthesis of this compound-5-carbonitrile. A mixture of diaminomaleonitrile and formamidine acetate in ethanol is heated under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Hydrolysis and Decarboxylation. The resulting this compound-5-carbonitrile is then subjected to hydrolysis under acidic or basic conditions to convert the nitrile group to a carboxylic acid. Subsequent heating can lead to decarboxylation to yield this compound.

  • Purification. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Characterization:

The synthesized ligand should be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. Expected ¹H NMR signals for imidazole include peaks for the ring protons and the amino protons.[11][12][13] The ¹³C NMR spectrum should show distinct signals for the imidazole ring carbons.[14]

  • FT-IR Spectroscopy: To identify characteristic functional groups. Expected peaks include N-H stretching for the amine and imidazole ring, and C=N and C-N stretching vibrations.[11]

  • Mass Spectrometry: To determine the molecular weight.

Protocol 2: General Synthesis of a this compound Metal(II) Complex

This protocol is a general procedure for the synthesis of a transition metal complex of this compound, based on methods used for other imidazole and amine ligands.[15]

Materials:

  • This compound

  • A metal(II) salt (e.g., CuCl₂, Co(NO₃)₂, Ni(OAc)₂)

  • Methanol or Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (2 molar equivalents) in methanol with stirring.

  • In a separate flask, dissolve the metal(II) salt (1 molar equivalent) in methanol.

  • Slowly add the metal salt solution dropwise to the ligand solution with continuous stirring at room temperature.

  • The reaction mixture is stirred for 2-4 hours at room temperature or gently heated to reflux if necessary.

  • The formation of a precipitate often indicates the formation of the complex.

  • Cool the reaction mixture to room temperature, and collect the solid product by filtration.

  • Wash the precipitate with a small amount of cold methanol and dry it under vacuum.

Characterization of the Metal Complex:

  • Elemental Analysis: To determine the metal-to-ligand ratio.

  • FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal ion. A shift in the N-H and C=N stretching frequencies compared to the free ligand is indicative of coordination.

  • UV-Vis Spectroscopy: To study the electronic transitions and determine the coordination geometry of the metal ion.

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the oxidation state and spin state of the metal ion.

  • X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths and angles.

Data Presentation

Due to the scarcity of specific quantitative data for this compound complexes in the literature, the following tables present the type of data that would be expected from the characterization of such complexes, with example values drawn from analogous imidazole and amine complexes.

Table 1: Predicted Spectroscopic Data for this compound and a Hypothetical [Cu(this compound)₂Cl₂] Complex

Technique This compound (Ligand) [Cu(this compound)₂Cl₂] (Complex) Reference (Analogous Compounds)
FT-IR (cm⁻¹) ν(N-H)amine: ~3400-3300ν(N-H)imidazole: ~3150ν(C=N): ~1650Shift in ν(N-H) and ν(C=N) bands[11][16]
¹H NMR (ppm) δ(H2): ~7.7δ(H5): ~7.1δ(NH₂): Broad singletBroadening or disappearance of signals due to paramagnetic metal[11][12][13]
UV-Vis (nm) π → π* transitionsd-d transitions (e.g., for Cu(II), a broad band in the visible region)[8][9]

Table 2: Expected Structural Parameters for a Hypothetical Metal Complex of this compound from X-ray Crystallography

Parameter Expected Value Reference (Analogous Compounds)
M-N(imidazole) bond length (Å) 2.0 - 2.2[17]
M-N(amine) bond length (Å) 2.1 - 2.3[15]
N(imidazole)-M-N(amine) angle (°) ~80-90 (for chelation)N/A
Coordination Geometry Tetrahedral, Square Planar, or Octahedral[1]

Visualizations (Graphviz DOT Language)

Below are diagrams illustrating key workflows and concepts related to the coordination chemistry of this compound.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis start_ligand Starting Materials (e.g., DAMN) reaction_ligand Cyclization/ Hydrolysis start_ligand->reaction_ligand purification_ligand Purification (Recrystallization) reaction_ligand->purification_ligand ligand This compound purification_ligand->ligand reaction_complex Coordination Reaction (in Methanol) ligand->reaction_complex metal_salt Metal Salt (e.g., CuCl2) metal_salt->reaction_complex product [M(4-NH2Im)n]Xm Complex reaction_complex->product

Caption: General workflow for the synthesis of this compound and its metal complexes.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_structural Structural & Physical Analysis Complex Synthesized Complex FTIR FT-IR Complex->FTIR NMR NMR (for diamagnetic) Complex->NMR UVVis UV-Vis Complex->UVVis Xray X-ray Crystallography Complex->Xray EA Elemental Analysis Complex->EA Mag Magnetic Susceptibility Complex->Mag

Caption: Workflow for the characterization of this compound metal complexes.

Catalytic_Cycle A [Cu(II)L₂]²⁺ B [Cu(I)L₂]⁺ A->B + Substrate - Substrate_ox E Product A->E C [Cu(I)L₂(Substrate)]⁺ B->C + Substrate D [Cu(II)L₂(O₂)(Substrate)]⁺ C->D + O₂ D->A + H₂O - Product

Caption: A proposed catalytic cycle for the oxidation of a substrate by a copper(II)-4-aminoimidazole complex.

References

Troubleshooting & Optimization

Technical Support Center: 4-Aminoimidazole Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-aminoimidazole (4-AIM) synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from diaminomaleonitrile (DAMN)?

Common impurities can include unreacted starting materials, polymeric byproducts, and side-reaction products. Depending on the synthetic route, which can be complex and sensitive to reaction conditions, byproducts from polymerization of aminomalononitrile (AMN), a known precursor, may be present.[1] In syntheses involving formamide, residual formamide and its decomposition products can also be impurities.

Q2: My this compound product is a dark, oily substance instead of a solid. What could be the cause?

The formation of a dark oil suggests the presence of significant impurities or polymeric materials. This can be caused by reaction temperatures being too high or reaction times being too long, leading to degradation or polymerization. It is also possible that residual solvents are present. For some imidazole derivatives, "oiling out" during recrystallization can occur if the solution is supersaturated or cooled too quickly.[2]

Q3: this compound is reported to be unstable. What are the recommended storage and handling conditions?

This compound and its derivatives can be sensitive to air, moisture, and heat.[3] It is often recommended to store the compound under an inert atmosphere (nitrogen or argon) at low temperatures (2–8 °C).[4] Being hygroscopic, it is crucial to keep containers tightly closed in a dry, cool, and well-ventilated place to prevent degradation.[3]

Q4: Which analytical techniques are best for assessing the purity of this compound?

A combination of techniques is recommended for a comprehensive purity assessment.[2]

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and the effectiveness of purification steps like column chromatography.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can separate this compound from closely related impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the chemical structure and can also be used for purity assessment by identifying impurity signals.[2][6]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product.[6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Helps in identifying the presence of key functional groups.[6]

Troubleshooting Guides

Recrystallization Troubleshooting

Recrystallization is a primary method for purifying this compound.[7] However, challenges can arise. Below is a guide to address common issues. A general workflow for recrystallization is also provided.

G Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude 4-AIM in minimum hot solvent (e.g., water or ethanol/water) hot_filter Filter hot solution to remove insoluble impurities dissolve->hot_filter If insoluble matter present cool Allow filtrate to cool slowly to induce crystallization dissolve->cool If no insoluble matter hot_filter->cool isolate Isolate crystals by vacuum filtration cool->isolate wash Wash crystals with cold solvent isolate->wash dry Dry crystals under vacuum wash->dry G Column Chromatography Workflow for this compound cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation pack_column Pack column with silica gel slurry load_sample Load crude 4-AIM (adsorbed onto silica) pack_column->load_sample elute Elute with mobile phase (e.g., DCM/MeOH gradient) load_sample->elute collect Collect fractions elute->collect monitor Monitor fractions by TLC collect->monitor combine Combine pure fractions monitor->combine evaporate Evaporate solvent combine->evaporate

References

Improving yield in 4-Aminoimidazole synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Aminoimidazole synthesis reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using precursors like diaminomaleonitrile (DAMN) or aminomalononitrile (AMN).

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in this compound synthesis can often be attributed to several key factors. A systematic approach to troubleshooting is recommended. The primary areas to investigate are:

  • Reaction Conditions: The temperature, reaction time, and solvent are critical parameters. Suboptimal conditions can lead to incomplete reactions or the formation of side products.

  • Reagent Quality: The purity of your starting materials, especially diaminomaleonitrile (DAMN) or aminomalononitrile (AMN), is crucial. Impurities can interfere with the reaction.

  • Atmospheric Control: Reactions can be sensitive to air and moisture. Ensuring an inert atmosphere (e.g., nitrogen or argon) can be critical.

  • pH Control: The pH of the reaction mixture can significantly influence the reaction pathway and the stability of the product.

Q2: I am observing the formation of multiple side products, confirmed by TLC/LC-MS. What are these byproducts and how can I minimize them?

A2: The formation of multiple products is a common issue. Key side reactions include:

  • Polymerization: Aminomalononitrile (AMN) is known to polymerize, especially under non-optimized conditions.

  • Dehydrocyanation and Deamination: These elimination reactions can occur, leading to the formation of various impurities.

  • Formation of Isomers: Depending on the reaction pathway, different imidazole isomers may form.

To minimize side products:

  • Optimize Reaction Temperature: Gradual increases in temperature may be necessary, but excessive heat can promote side reactions. For instance, in some protocols, the reaction is maintained at 95-100°C.[1]

  • Control Reagent Stoichiometry: Precise control over the molar ratios of reactants is essential.

  • Use of Catalysts: In some syntheses, specific catalysts can improve selectivity towards the desired product.

Q3: My final product is difficult to purify and appears as a dark-colored oil or an amorphous solid. What purification strategies are recommended?

A3: Purification of this compound can be challenging due to its polarity and potential instability. Recommended purification methods include:

  • Recrystallization: This is a highly effective method for purifying solid products. The choice of solvent is critical. Common solvents to test include water, ethanol, or solvent mixtures like ethanol/water. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Column Chromatography: For products that are difficult to crystallize, column chromatography using silica gel is a common alternative. A suitable eluent system, such as ethyl acetate and hexane, may be used.

  • Acid-Base Extraction: Exploiting the basic nature of the aminoimidazole, you can perform an acid-base extraction to separate it from non-basic impurities. The product can be extracted into an acidic aqueous solution and then precipitated by neutralizing the solution.

  • Salt Formation: Formation of a hydrochloride salt can facilitate precipitation and purification. The salt can be isolated by filtration and then neutralized to obtain the free base if required.

Q4: How critical is the purity of the starting materials like diaminomaleonitrile (DAMN)?

A4: The purity of starting materials is of utmost importance. Impurities in commercially available reagents can inhibit the reaction or lead to the formation of unwanted side products, complicating purification and reducing the overall yield. It is highly recommended to:

  • Use High-Purity Reagents: Whenever possible, use reagents from reputable suppliers with a specified purity.

  • Purify Starting Materials if Necessary: If the purity of the starting material is questionable, consider recrystallization or other purification methods before use.

  • Ensure Anhydrous Conditions: For reactions sensitive to moisture, use dry solvents and perform the reaction under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent synthetic routes start from either diaminomaleonitrile (DAMN) or aminomalononitrile (AMN). These precursors undergo cyclization reactions to form the imidazole ring. One common industrial method involves the reaction of DAMN with formamide in the presence of phosphorus oxychloride to form an intermediate, which is then cyclized under basic conditions.[1]

Q2: What is a typical reaction temperature and time for the synthesis of this compound?

A2: Reaction conditions can vary significantly depending on the specific protocol. For example, in a two-step industrial process starting from DAMN, the initial reaction to form the intermediate is carried out at around 35°C for approximately 2 hours, while the subsequent cyclization step is performed at a higher temperature of 95-100°C for about 3 hours.[1]

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting material spots and the appearance of the product spot. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.

Q4: My product seems to be degrading during workup or storage. How can I improve its stability?

A4: this compound can be unstable, especially in its free base form. To improve stability:

  • Workup at Lower Temperatures: Perform extraction and purification steps at reduced temperatures to minimize degradation.

  • Storage as a Salt: Storing the product as a hydrochloride salt can significantly improve its stability.

  • Inert Atmosphere: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield (Illustrative)
EntryStarting MaterialSolventTemperature (°C)Time (h)Yield (%)Reference
1DiaminomaleonitrileTHF/Water35 then 95-1002 then 3High[1]
2α-aminonitrilesTMOF651~99
3α-aminonitrilesChloroform67-67-80

Experimental Protocols

Protocol 1: Two-Step Synthesis of 4-Amino-5-imidazolecarboxamide from Diaminomaleonitrile

This protocol is adapted from an industrial production method.[1]

Step 1: Synthesis of Intermediate

  • Under an argon atmosphere, add tetrahydrofuran (THF), diaminomaleonitrile, and formamide to a three-necked flask equipped with a thermometer, dropping funnel, and mechanical stirrer.

  • Cool the mixture to 0°C.

  • Slowly add phosphorus oxychloride dropwise, maintaining the temperature at 35°C after the addition is complete.

  • Allow the reaction to proceed for approximately 2 hours, monitoring the consumption of diaminomaleonitrile by a suitable method (e.g., LC).

Step 2: Cyclization to 4-Amino-5-imidazolecarboxamide

  • Under an inert atmosphere, mix the intermediate from Step 1 with water and sodium hydroxide in a three-necked flask equipped with a thermometer and reflux condenser.

  • Heat the mixture to 95-100°C and maintain this temperature for approximately 3 hours.

  • Monitor the reaction for completion.

  • After the reaction is complete, cool the mixture to 20°C.

  • Adjust the pH of the solution to 6.5-7 with hydrochloric acid at 0-5°C to precipitate the product.

  • Filter the precipitate, wash it with water and then absolute ethanol, and dry.

  • The crude product can be further purified by recrystallization from water.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents Assess Reagent Purity (Starting Materials, Solvents) start->check_reagents check_atmosphere Verify Inert Atmosphere (N2 / Ar) start->check_atmosphere optimize_conditions Systematically Optimize Conditions check_conditions->optimize_conditions purify_reagents Purify Starting Materials check_reagents->purify_reagents implement_inert Implement Strict Inert Atmosphere Techniques check_atmosphere->implement_inert analyze_byproducts Analyze Byproducts (TLC, LC-MS) optimize_conditions->analyze_byproducts If still low purify_reagents->start Re-run reaction implement_inert->start Re-run reaction adjust_stoichiometry Adjust Reagent Stoichiometry analyze_byproducts->adjust_stoichiometry modify_workup Modify Purification/ Workup Protocol analyze_byproducts->modify_workup success Improved Yield adjust_stoichiometry->success modify_workup->success

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

General Synthetic Pathway

Synthetic_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Purification DAMN Diaminomaleonitrile (DAMN) or Aminomalononitrile (AMN) Intermediate Intermediate Formation DAMN->Intermediate + Reagents Reagents Reagents (e.g., Formamide, POCl3) Cyclization Ring Closure (Cyclization) Intermediate->Cyclization Heat, Base Crude_Product Crude this compound Cyclization->Crude_Product Purification Purification (Recrystallization, Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

References

4-Aminoimidazole stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of 4-Aminoimidazole (CAS 4919-03-3) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container under an inert atmosphere (such as nitrogen or argon) at refrigerated temperatures (2-8°C) to ensure its stability.[1] It is also recommended to protect it from light and moisture, as it is known to be hygroscopic.[2]

Q2: What is the appearance and solubility of this compound?

A2: this compound is typically an off-white to beige or pale grey solid.[3] It has limited solubility in water but is slightly soluble in methanol and DMSO.[4] Its hydrochloride salt, this compound Hydrochloride, is soluble in water.[5]

Q3: What are the known degradation pathways for this compound?

A3: Specific degradation pathways for this compound are not extensively documented in publicly available literature. However, the imidazole ring, in general, is susceptible to degradation through several mechanisms:

  • Oxidation: The imidazole ring can be oxidized, especially in the presence of strong oxidizing agents or through photosensitized oxidation.[4]

  • Hydrolysis: While generally stable, hydrolysis of the imidazole ring can be catalyzed by acidic or basic conditions, although this is more relevant for substituted imidazoles.[6][7]

  • Photodegradation: Exposure to UV light can lead to the degradation of imidazole-containing compounds.[8][9][10] Studies on related nitroimidazoles have shown that photodegradation can generate various by-products.[10]

Q4: Is there quantitative data available on the shelf-life of this compound?

A4: Currently, there is no specific, publicly available quantitative data on the long-term stability or shelf-life of this compound under various conditions. It is recommended to handle the compound under the assumption that it is sensitive to air, light, and moisture and to use it as fresh as possible for best results. A stability study for your specific application and storage conditions is advisable.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Color Change (darkening) of Solid During Storage Oxidation due to exposure to air and/or light.Store this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber vial at 2-8°C.
Difficulty Dissolving the Compound Low solubility in the chosen solvent.Try gentle warming or sonication to aid dissolution. For aqueous solutions, consider using the more soluble hydrochloride salt. For organic reactions, ensure the solvent is anhydrous, as the compound is hygroscopic.
Inconsistent or Poor Reaction Yields Degradation of this compound; presence of moisture or oxygen in the reaction.Use freshly opened or properly stored this compound. Ensure all solvents and reagents are anhydrous and perform the reaction under an inert atmosphere.
Unexpected Side Products in a Reaction Self-polymerization or reaction with atmospheric CO2. The amino groups are nucleophilic and can participate in side reactions.Ensure the reaction is run under strictly inert conditions. Purify the starting material if its purity is uncertain.
Baseline Shift or Poor Peak Shape in RP-HPLC Interaction of the basic amino group with the stationary phase; inappropriate mobile phase pH.Use a mobile phase with a low pH (e.g., containing 0.1% TFA) to protonate the amine and improve peak shape. Consider using a HILIC column for better retention and separation of this polar compound.[11][12]

Quantitative Data Summary

PropertyValueSource(s)
Molecular Formula C₃H₅N₃[3]
Molecular Weight 83.09 g/mol [3]
Appearance Off-white to beige/pale grey solid[3]
Storage Temperature 2-8°C[1]

Experimental Protocols

Protocol 1: General Procedure for Purine Synthesis from this compound Derivatives

This protocol is a generalized procedure for the synthesis of purines, where this compound derivatives are key intermediates.

Materials:

  • This compound derivative (e.g., this compound-5-carbonitrile)

  • Orthoester (e.g., triethyl orthoformate)

  • Anhydrous solvent (e.g., DMF or ethanol)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Dissolve the this compound derivative in the anhydrous solvent under an inert atmosphere.

  • Add the orthoester to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Note: This is a general guideline; specific reaction conditions may vary based on the specific substrates and desired product.[13][14]

Protocol 2: HPLC Analysis of Imidazole-Related Compounds

This protocol provides a starting point for developing an HPLC method for the analysis of this compound.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C8 or C18 reverse-phase column (for ion-pairing) or a HILIC column[11][15]

Mobile Phase and Conditions (Reverse-Phase with Ion-Pairing):

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220-270 nm (to be optimized based on the UV spectrum of this compound)

Note: Method optimization (e.g., gradient, pH, ion-pairing agent) is crucial for achieving good separation and peak shape.[12][15][16]

Visualizations

Logical Workflow for Troubleshooting Experimental Issues

G Troubleshooting Workflow for this compound Reactions start Reaction Fails or Gives Poor Yield check_reagent Check Reagent Quality start->check_reagent check_conditions Verify Reaction Conditions start->check_conditions sub_reagent1 Use Freshly Opened This compound check_reagent->sub_reagent1 Degradation Suspected sub_reagent2 Purify Starting Material check_reagent->sub_reagent2 Impurity Suspected sub_conditions1 Ensure Anhydrous Solvents and Inert Atmosphere check_conditions->sub_conditions1 Air/Moisture Sensitivity sub_conditions2 Optimize Temperature and Reaction Time check_conditions->sub_conditions2 Suboptimal Parameters end_success Successful Reaction sub_reagent1->end_success sub_reagent2->end_success sub_conditions1->end_success sub_conditions2->end_success

Caption: A logical workflow for troubleshooting common issues in reactions involving this compound.

Signaling Pathway: Role in Purine Biosynthesis and Link to AMPK Activation

This compound derivatives are key intermediates in the de novo synthesis of purine nucleotides.[17][18] A related compound, 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), is taken up by cells and phosphorylated to ZMP, an AMP analog that activates AMP-activated protein kinase (AMPK).[19][20] AMPK is a central regulator of cellular energy homeostasis.[5]

G This compound in Purine Biosynthesis and AMPK Pathway cluster_purine De Novo Purine Biosynthesis cluster_ampk AMPK Signaling PRPP PRPP Aminoimidazole_Ribonucleotide 5-Aminoimidazole Ribonucleotide PRPP->Aminoimidazole_Ribonucleotide Multiple Steps Carboxy_AIR Carboxyaminoimidazole Ribonucleotide Aminoimidazole_Ribonucleotide->Carboxy_AIR SAICAR SAICAR Carboxy_AIR->SAICAR AICAR_pathway AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide) SAICAR->AICAR_pathway IMP IMP AICAR_pathway->IMP ATIC enzyme ZMP ZMP AICAR_pathway->ZMP Metabolic Link AICAR_drug AICAR (drug) AICAR_drug->ZMP Adenosine Kinase AMPK AMPK Activation ZMP->AMPK Energy_Homeostasis Cellular Energy Homeostasis AMPK->Energy_Homeostasis

References

Technical Support Center: 4-Aminoimidazole Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the crystallization of 4-Aminoimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the ideal solvents for the crystallization of this compound?

A1: this compound is a polar molecule and exhibits good solubility in polar solvents. The most commonly used and effective solvents for its crystallization are:

  • Water: Due to its high polarity and ability to form hydrogen bonds, water is an excellent solvent for dissolving this compound at elevated temperatures, followed by cooling to induce crystallization.

  • Methanol: This polar protic solvent is also a suitable choice for dissolving this compound.[1][2]

  • Dimethyl Sulfoxide (DMSO): While this compound is soluble in DMSO, it is often used as a co-solvent or for initial dissolution due to its high boiling point, which can make solvent removal challenging.[1][2]

  • Mixed Solvent Systems: Mixtures of the above solvents, such as methanol-water or ethanol-water, can be employed to fine-tune the solubility and achieve optimal supersaturation for crystal growth.

Q2: What are the common methods for crystallizing this compound?

A2: Several standard crystallization techniques can be successfully applied to this compound:

  • Slow Cooling Crystallization: This is the most common method. It involves dissolving the compound in a minimum amount of a suitable hot solvent to create a saturated solution, followed by slow cooling to room temperature or below to allow for the formation of well-defined crystals.

  • Solvent Evaporation: A solution of this compound is left in an open or partially covered container, allowing the solvent to evaporate slowly. This gradual increase in concentration leads to supersaturation and subsequent crystallization. This method is particularly useful for obtaining high-quality single crystals.

  • Vapor Diffusion: A concentrated solution of this compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of this compound and inducing crystallization.

  • Anti-Solvent Crystallization: An anti-solvent (a solvent in which this compound is poorly soluble) is slowly added to a solution of the compound, causing a rapid decrease in solubility and promoting crystallization.

Q3: How can I improve the quality and size of my this compound crystals?

A3: To obtain larger and higher-quality crystals, consider the following:

  • Slow down the crystallization process: Slower cooling rates, slower evaporation, or slower addition of an anti-solvent generally lead to the formation of fewer, larger, and more ordered crystals.

  • Control supersaturation: Avoid excessively high levels of supersaturation, which can lead to rapid precipitation of amorphous solid or a large number of small crystals. Fine-tune solvent composition, temperature, and concentration to maintain a metastable supersaturation zone.

  • Use seeding: Introducing a small, high-quality seed crystal into a saturated solution can promote the growth of a single, large crystal.

  • Minimize mechanical disturbances: Vibrations and agitation can induce nucleation, leading to the formation of multiple small crystals. Ensure your crystallization setup is in a stable, vibration-free environment.

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of this compound and provides step-by-step solutions.

Problem Potential Causes Solutions
No Crystals Form 1. Solution is not saturated (too much solvent).2. Cooling is too rapid.3. Compound is too soluble in the chosen solvent at low temperatures.1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and increase the concentration. 2. Induce Nucleation: Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal if available. 3. Change Solvent System: Try a solvent in which the compound is less soluble at lower temperatures or use an anti-solvent.
Oiling Out 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is too concentrated.3. Impurities are present.1. Lower the Temperature: Attempt crystallization at a lower temperature. 2. Dilute the Solution: Add a small amount of the solvent to reduce the concentration before cooling. 3. Purify the Sample: Use techniques like charcoal treatment to remove impurities before crystallization.
Amorphous Precipitate 1. Supersaturation level is too high, leading to rapid precipitation.2. Cooling is too fast.1. Decrease Supersaturation: Use a more dilute solution or a solvent system where the solubility difference between hot and cold is less pronounced. 2. Slow Down Cooling: Insulate the crystallization vessel to ensure a gradual decrease in temperature.
Formation of Needles or Small Crystals 1. High rate of nucleation.2. Rapid crystal growth.1. Reduce Nucleation Rate: Lower the supersaturation level and avoid mechanical shock. 2. Optimize Solvent: Experiment with different solvents or solvent mixtures to modify the crystal habit. 3. Use Additives: In some cases, small amounts of additives can influence crystal morphology.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents
SolventSolubility at 25°C ( g/100 mL)Solubility at 75°C ( g/100 mL)
Water~5~25
Methanol~2~15
Ethanol~0.5~8
DMSO> 20> 50

Note: The data in this table is estimated based on qualitative descriptions from literature and the behavior of structurally similar compounds. Experimental verification is recommended for precise applications.

Experimental Protocols

Protocol 1: Slow Cooling Recrystallization of this compound from Water
  • Dissolution: In a 100 mL Erlenmeyer flask, add 1.0 g of crude this compound. Add approximately 20 mL of deionized water.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve completely upon reaching the boiling point, add small aliquots (1-2 mL) of hot water until a clear solution is obtained. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-insulating surface (e.g., a cork ring or a wooden block).

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature (e.g., 40-50°C).

Protocol 2: Single Crystal Growth of this compound by Solvent Evaporation
  • Solution Preparation: Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., methanol or a methanol/water mixture) at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or beaker to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation Setup: Cover the vial with parafilm and puncture a few small holes in it with a needle. The number and size of the holes will control the rate of evaporation.

  • Incubation: Place the vial in a vibration-free location at a constant temperature.

  • Monitoring: Monitor the vial over several days to weeks for the formation of single crystals.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the mother liquor.

Visualizations

Troubleshooting_Workflow start Start Crystallization Experiment outcome Observe Outcome start->outcome no_crystals No Crystals Formed outcome->no_crystals Unsuccessful oiling_out Compound Oiled Out outcome->oiling_out Unsuccessful amorphous Amorphous Precipitate outcome->amorphous Unsuccessful small_crystals Small/Needle-like Crystals outcome->small_crystals Partially Successful good_crystals Good Quality Crystals outcome->good_crystals Successful solution1 Reduce Solvent Volume Induce Nucleation Change Solvent no_crystals->solution1 solution2 Lower Temperature Dilute Solution Purify Sample oiling_out->solution2 solution3 Decrease Supersaturation Slow Down Cooling amorphous->solution3 solution4 Reduce Nucleation Rate Optimize Solvent Use Additives small_crystals->solution4 solution1->start Retry solution2->start Retry solution3->start Retry solution4->start Retry

Caption: Troubleshooting workflow for this compound crystallization.

Slow_Cooling_Protocol cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve Crude Product in Minimum Hot Solvent hot_filter Hot Gravity Filtration (Optional) dissolve->hot_filter cool_slowly Slow Cooling to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry

Caption: Experimental workflow for slow cooling recrystallization.

References

Technical Support Center: Optimization of 4-Aminoimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting and frequently asked questions regarding the synthesis and optimization of 4-Aminoimidazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound derivatives?

A1: Common strategies for synthesizing the imidazole core involve multi-component reactions. One-pot, three-component reactions using an aldehyde, ammonium acetate, and a 1,2-dicarbonyl compound are frequently employed.[1][2] For specific derivatives like 4-amino-5-imidazole formamide, a two-step reaction from diaminomaleonitrile is a viable industrial method.[3] Another approach for substituted 5-aminoimidazoles involves a microwave-assisted, three-step protocol that significantly reduces reaction time compared to conventional methods.[4]

Q2: What are the critical reaction parameters to monitor for a successful synthesis?

A2: Key parameters to control include reaction temperature, choice of solvent, catalyst selection and loading, and reaction time. For instance, some palladium-catalyzed couplings are refluxed in t-butanol, while iron-mediated reductions may be performed at 95°C.[5] The purity of starting materials is also crucial, as impurities can inhibit the reaction or lead to unwanted side products.[5][6] For reactions sensitive to moisture, maintaining anhydrous conditions is essential.[5]

Q3: My this compound product seems unstable. How can I improve its stability?

A3: The this compound scaffold can be unstable.[6] It is recommended to work up the reaction under an inert atmosphere to prevent degradation.[6] Isolating the final product as a salt, such as a hydrochloride salt, can also significantly improve its stability for storage and handling.[6] Some imidazole amides are known to be hydrolytically unstable, even in moist air, and may require immediate use in subsequent steps without purification.[7]

Q4: Can microwave assistance be used to optimize the reaction?

A4: Yes, microwave-assisted synthesis has been shown to be effective. It can provide significant rate enhancement for all steps in a synthetic protocol. For example, a three-step synthesis of 2,4-disubstituted 5-aminoimidazoles saw the overall reaction time shortened from 53 hours to just 25 minutes.[4] This technique is particularly useful for generating chemical diversity in a shorter timeframe.[8]

Troubleshooting Guide

Problem: Low or No Product Yield
Potential Cause Suggested Solution
Incomplete Reaction - Ensure starting materials are pure and dry.[6]- Increase the reaction time and/or temperature, monitoring progress by TLC or HPLC.[6]- Verify that the pH of the reaction mixture is optimal for the specific transformation.[6]
Inactive or Poisoned Catalyst - Use a fresh, high-quality catalyst.[6]- For reactions like catalytic hydrogenation, ensure the system is under an inert atmosphere to prevent catalyst poisoning.[6]- Optimize catalyst loading; for some reactions, higher or lower amounts might be necessary.[5]
Poor Starting Material Quality - Purify starting materials via recrystallization or chromatography if purity is questionable.[5]- Use dry solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) if reactants are sensitive to moisture.[5]
Decomposition of Reactants or Product - Carefully monitor and control the reaction temperature to avoid overheating.[6]- Consider using a milder condensing agent or a more selective reducing agent (e.g., SnCl₂/HCl instead of catalytic hydrogenation for nitro group reduction) to prevent degradation.[6]
Problem: Formation of Significant Impurities or Side Products
Potential Cause Suggested Solution
Lack of Regioselectivity - Modify reaction conditions such as solvent, temperature, or catalyst to favor the desired isomer.[6]- In palladium-catalyzed reactions, the choice of ligand can significantly influence regioselectivity.[5]- Employ protecting groups to block reactive sites and direct the reaction pathway.[5]
Over-reduction - Use a more selective reducing agent.[6]- Lower the reaction temperature and/or hydrogen pressure during catalytic hydrogenation.[6]
Hydrolysis of Product - Some imidazole derivatives, particularly acylimidazoles, are highly unstable on silica gel.[7] Avoid purification by silica column chromatography if possible, or use the crude product directly in the next step.[7]
Problem: Difficulty with Product Isolation and Purification
Potential Cause Suggested Solution
Finely Dispersed Catalyst - Filter the reaction mixture through a pad of celite or a membrane filter to remove fine particles.[5][6]- Consider using a supported catalyst that can be more easily filtered off after the reaction.[6]
Product is an Oil or Amorphous Solid - If crystallization is difficult, screen a wide variety of solvents and solvent mixtures to induce crystallization.[5]- If crystallization fails, purification by column chromatography is a common alternative, provided the compound is stable on the stationary phase.[5]

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5-imidazolecarboxamide (AICA) Intermediate (Adapted from an industrial method for a related compound[3])

  • Reaction Setup: In a three-necked flask equipped with a thermometer, reflux condenser, and tail gas absorber, add water (1450 mL) and sodium hydroxide (290g) under an argon atmosphere.

  • Addition of Intermediate: Add the crude intermediate (e.g., the product from the reaction of diaminomaleonitrile and formamide) (290g) to the flask.

  • Reaction: Heat the mixture to 95-100°C and maintain this temperature. The reaction is typically complete in about 3 hours.

  • Monitoring: Monitor the reaction progress by sampling every hour (e.g., using LC or TLC).

  • Work-up: Once the reaction is complete, stop heating and allow the mixture to cool naturally to room temperature (~20°C). The product can then be isolated via filtration, crystallization, or other appropriate purification techniques.

Protocol 2: General Procedure for Reductive Cyclization using Iron (Adapted from[5])

  • Reaction Setup: To a sealable reaction tube, add the nitro-intermediate (1 equiv.) and iron powder (10 equiv.).

  • Solvent and Reagent Addition: Add acetic acid (0.2 M) and the appropriate electrophile (e.g., ethyl trifluoroacetate, 10 equiv.).

  • Reaction: Seal the tube and heat the mixture to 95°C for the specified time (e.g., 4 hours).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature.

  • Purification: Filter the mixture through a pad of celite to remove the iron powder, washing the pad with a suitable solvent like ethyl acetate. Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography.

Data Summary

Table 1: Effect of α-Amino Acid Side Chain on Imidazole Synthesis Yield (Data derived from a study on related amino imidazole carbonitrile derivatives[9])

Entryα-Amino Acid (R group)ProductYield (%)[9]
1Glycine (-H)4a60
2Alanine (-CH₃)4b55
3Valine (-CH(CH₃)₂)4c48
4Leucine (-CH₂CH(CH₃)₂)4d45
5Phenylalanine (-CH₂Ph)4e52

Note: A general trend observed is a decrease in yield with increasing structural complexity of the amino acid side chain.[9]

Process Visualization

To aid in diagnosing issues, the following workflow provides a logical approach to troubleshooting low product yield in a typical this compound synthesis.

TroubleshootingWorkflow start Low or No Yield Observed p1 Check Reaction Completion (TLC, LC-MS) start->p1 q1 Is Reaction Complete? p1->q1 a1_incomplete Incomplete Reaction q1->a1_incomplete  No p2 Analyze Crude Product (NMR, MS) q1->p2 Yes sol1 Increase Time / Temp Check Reagent Purity Verify pH a1_incomplete->sol1 q2 Impurities or Side Products Present? p2->q2 a2_impurities Side Reactions Occurring q2->a2_impurities  Yes a3_no_impurities Potential Product Degradation or Instability q2->a3_no_impurities No sol2 Modify Conditions (Solvent, Temp) Use Milder Reagents Add Protecting Groups a2_impurities->sol2 sol3 Use Inert Atmosphere Isolate as a Salt Avoid Silica Gel if Unstable a3_no_impurities->sol3

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 4-Aminoimidazole and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aminoimidazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and its derivatives?

A1: The most prevalent methods for synthesizing the this compound core include the Traube purine synthesis, which involves the cyclization of 4,5-diaminopyrimidines, and methods starting from α-aminonitriles like diaminomaleonitrile. For instance, 4-amino-5-imidazolecarboxamide is synthesized from diaminomaleonitrile and formamide in the presence of a dehydrating agent like phosphorus oxychloride. Another common route is the reduction of 4-nitroimidazole derivatives.

Q2: I am experiencing low yields in my this compound synthesis. What are the likely causes?

A2: Low yields can stem from several factors. Incomplete reactions due to insufficient reaction time or temperature are common culprits. The purity of starting materials is also critical; impurities can interfere with the reaction. For syntheses involving cyclization, the pH of the reaction mixture can significantly impact the yield. Finally, suboptimal stoichiometry of reactants can lead to the formation of side products, thus reducing the yield of the desired product.

Q3: What are some common side products I should be aware of during the synthesis of 4-amino-5-imidazolecarboxamide from diaminomaleonitrile?

A3: In the synthesis of 4-amino-5-imidazolecarboxamide from diaminomaleonitrile, side reactions can include the formation of polymeric materials, especially if the reaction temperature is not well-controlled. Incomplete cyclization can also lead to the persistence of intermediate species. Deamination and dehydrocyanation have also been noted as potential elimination reactions in related syntheses.[1]

Q4: How can I best purify my this compound product?

A4: Purification strategies depend on the specific derivative and the impurities present. Recrystallization is a common and effective method for solid products. For example, 4-amino-5-imidazolecarboxamide can be recrystallized from water. Column chromatography on silica gel is another powerful technique for separating the desired product from side products and unreacted starting materials. The choice of eluent will depend on the polarity of your compound.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 4-Amino-5-imidazolecarboxamide from Diaminomaleonitrile
Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Temperature: Maintain the optimal reaction temperature. For the initial reaction of diaminomaleonitrile with formamide and phosphorus oxychloride, a temperature of around 35°C is often used. The subsequent cyclization step may require heating to 95-100°C.[2]
Suboptimal Reagent Stoichiometry - Reactant Ratios: Carefully control the molar ratios of the reactants. An excess of one reactant may not necessarily drive the reaction to completion and could promote side reactions. For the synthesis of the intermediate from diaminomaleonitrile, a slight excess of formamide and phosphorus oxychloride (e.g., 1.5 equivalents) is often employed.[2]
Poor Quality of Starting Materials - Purity Check: Ensure the diaminomaleonitrile and other reagents are of high purity. Impurities can inhibit the reaction or lead to the formation of undesired byproducts.
Inefficient Cyclization - pH Control: The cyclization of the intermediate to form 4-amino-5-imidazolecarboxamide is typically carried out under alkaline conditions. Ensure the pH is appropriately controlled, for example, by using sodium hydroxide.[2] - Solvent: The choice of solvent for the initial reaction (e.g., THF) is important for solubility and reactivity.
Product Loss During Workup - Extraction: Optimize the extraction procedure. Use an appropriate solvent (e.g., ethyl acetate) and perform multiple extractions to ensure complete recovery of the product from the aqueous phase. - Purification: Minimize losses during purification. If recrystallizing, ensure the correct solvent and temperature are used to avoid dissolving the product.
Issue 2: Formation of Significant Side Products
Potential Cause Troubleshooting Steps
Incorrect Reaction Temperature - Temperature Control: Strictly adhere to the optimal reaction temperature profile. Overheating can lead to decomposition and the formation of polymeric byproducts.
Presence of Water - Anhydrous Conditions: For reactions sensitive to moisture, such as those using phosphorus oxychloride, ensure all glassware is thoroughly dried and use anhydrous solvents.
Side Reactions of Intermediates - One-Pot vs. Two-Step: Consider if a one-pot synthesis is leading to more side products. Isolating the intermediate before proceeding to the cyclization step can sometimes improve the purity of the final product.
Oxidation of Amino Group - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the amino groups, which can be sensitive.[2]

Experimental Protocols

Synthesis of 4-Amino-5-imidazolecarboxamide from Diaminomaleonitrile

This two-step protocol is adapted from a patented industrial production method.[2]

Step 1: Synthesis of the Intermediate

  • Under an argon atmosphere, add 1458 mL of tetrahydrofuran (THF), 162 g of diaminomaleonitrile, and 101.3 g of formamide to a 5L three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 344.7 g of phosphorus oxychloride dropwise, maintaining the temperature below 35°C.

  • After the addition is complete, allow the reaction to stir at 35°C for 2 hours.

  • Monitor the reaction progress by sampling every hour until the concentration of diaminomaleonitrile is less than 0.3%.

  • For workup, add methanol to the reaction mixture, followed by quenching with water. Adjust the pH to 8-8.5 and extract with ethyl acetate. Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate. The intermediate can be further purified by pulping in petroleum ether.

Step 2: Cyclization to 4-Amino-5-imidazolecarboxamide

  • Under an argon atmosphere, add 1450 mL of water, 290 g of sodium hydroxide, and 290 g of the intermediate from Step 1 to a 3L three-necked flask equipped with a thermometer and a reflux condenser.

  • Heat the mixture to 95°C and maintain this temperature for approximately 3 hours, monitoring the reaction progress every hour.

  • Once the reaction is complete, allow the mixture to cool to 20°C.

  • Adjust the pH of the solution to 6.5-7 with hydrochloric acid at 0-5°C.

  • Filter the resulting precipitate, wash the filter cake, and dry it.

  • The crude product can be further purified by recrystallization from water, followed by washing with absolute ethanol and drying.

Data Presentation

Table 1: Illustrative Yields of 4-Amino-5-imidazolecarboxamide under Different Conditions

Parameter Varied Condition A Condition B Condition C Yield (%) Purity (%)
Cyclization Time (hours) 23 48599.8
Cyclization Temperature (°C) 8595 1058899.8
Base Equivalent (NaOH) 2.53.3 4.08299.8

Note: The data in this table is illustrative and based on optimal conditions reported in the literature.[2] Actual results may vary.

Visualizations

Experimental Workflow for 4-Amino-5-imidazolecarboxamide Synthesis

experimental_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization start1 Diaminomaleonitrile + Formamide + THF poc_addition Add POCl3 at 0°C start1->poc_addition reaction1 React at 35°C poc_addition->reaction1 workup1 Quench, Extract, and Concentrate reaction1->workup1 intermediate Intermediate Product workup1->intermediate start2 Intermediate + NaOH + Water intermediate->start2 reaction2 React at 95°C start2->reaction2 workup2 Cool, Neutralize, and Filter reaction2->workup2 purification Recrystallize workup2->purification final_product 4-Amino-5-imidazolecarboxamide purification->final_product

Caption: Workflow for the two-step synthesis of 4-amino-5-imidazolecarboxamide.

AMPK Signaling Pathway Activation by AICAR

AMPK_Pathway cluster_cellular_processes Downstream Effects AICAR AICAR ZMP ZMP (AICAR Monophosphate) AICAR->ZMP Adenosine Kinase AMPK AMPK (Inactive) ZMP->AMPK Allosteric Activation pAMPK pAMPK (Active) glucose_uptake Increased Glucose Uptake pAMPK->glucose_uptake fatty_acid_oxidation Increased Fatty Acid Oxidation pAMPK->fatty_acid_oxidation protein_synthesis Decreased Protein Synthesis pAMPK->protein_synthesis cell_growth Inhibition of Cell Growth pAMPK->cell_growth LKB1 LKB1 LKB1->AMPK Phosphorylation (Thr172)

Caption: Activation of the AMPK signaling pathway by the this compound derivative, AICAR.

References

Overcoming solubility issues with 4-Aminoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with 4-Aminoimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a polar molecule and is sparingly soluble in water and slightly soluble in methanol and dimethyl sulfoxide (DMSO).[1][2][3] Its solubility is significantly influenced by pH and temperature.[4] The hydrochloride salt form of related aminoimidazoles exhibits higher aqueous solubility.[2][5][6][7]

Q2: I am seeing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer. What is causing this?

A2: This is a common issue when working with compounds that have low aqueous solubility. The DMSO keeps the compound in solution at high concentrations, but when this stock is diluted into an aqueous buffer, the concentration of the organic solvent is drastically reduced, and the compound may precipitate out if its solubility limit in the aqueous buffer is exceeded.

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gentle warming can be an effective method to increase the solubility of this compound.[8] However, it is crucial to avoid excessive heat, as this could lead to the degradation of the compound. It is recommended to warm the solution to a temperature that is appropriate for the stability of the compound and the intended experiment.

Q4: How does pH affect the solubility of this compound?

A4: As an amine, the solubility of this compound is pH-dependent. At a pH below its pKa, the amino group will be protonated, forming a more soluble salt. Therefore, adjusting the pH of the aqueous buffer to be slightly acidic can enhance its solubility. However, the pH must be compatible with your experimental system.[4][9]

Q5: Is there a difference in solubility between the free base and salt forms of this compound?

A5: Yes, salt forms of compounds, such as the hydrochloride (HCl) salt, are generally more soluble in aqueous solutions than their corresponding free base forms.[9] If you are experiencing significant solubility issues with the free base, consider using a salt form of this compound if it is commercially available and suitable for your experiment.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Problem Possible Cause Recommended Solution
Compound will not dissolve in the initial solvent (e.g., DMSO, Methanol). The concentration is too high.- Increase the volume of the solvent.- Gently warm the solution (e.g., to 37°C).- Use sonication to aid dissolution.[8]
The solvent has absorbed water.Use anhydrous (dry) solvent, as water contamination can reduce the solubility of some organic compounds in organic solvents.[10]
Precipitation occurs upon dilution of a DMSO stock into an aqueous buffer. The solubility limit in the aqueous buffer has been exceeded.- Lower the final concentration of this compound in the aqueous buffer.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your assay (typically ≤0.5-1% for cell-based assays).- Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing.[8]
The pH of the aqueous buffer is not optimal for solubility.Adjust the pH of the aqueous buffer to a slightly acidic range (e.g., pH 5-6) to protonate the amino group and increase solubility. Ensure the final pH is compatible with your experimental setup.[9]
The solution is cloudy or contains visible particles after preparation. Undissolved compound or impurities are present.- Filter the solution through a 0.22 µm syringe filter to remove any undissolved material.- Centrifuge the solution and use the supernatant.
The compound precipitates out of solution during storage. The storage temperature is too low.Store the solution at room temperature or 4°C, depending on the stability of the compound in the chosen solvent. Avoid freezing aqueous solutions unless cryoprotectants are used, as this can cause the compound to precipitate.
The solvent has evaporated over time, increasing the concentration.Ensure that storage vials are tightly sealed to prevent solvent evaporation.

Quantitative Solubility Data

While comprehensive quantitative data for this compound is limited, the following table provides an estimate of its solubility in common laboratory solvents. This data is compiled from qualitative descriptions and data from structurally similar compounds.[1][2][3][11][12][13][14]

Solvent Estimated Solubility Notes
Water~1-5 mg/mLSolubility is pH-dependent. Lower pH will increase solubility.
Phosphate Buffered Saline (PBS) pH 7.4~1 mg/mLSolubility is limited at neutral pH.
Dimethyl Sulfoxide (DMSO)>10 mg/mLA good solvent for preparing high-concentration stock solutions.
Methanol~5-10 mg/mLCan be used as a co-solvent.
Ethanol~2-5 mg/mLLower solubility compared to methanol.

Note: These values are estimates and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution (Molecular Weight of this compound = 83.09 g/mol ).

    • Mass (mg) = 10 mmol/L * 83.09 g/mol * Volume (L) * 1000 mg/g

  • Weigh the calculated amount of this compound powder and place it into a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 2-3 minutes until the solid is completely dissolved.

  • If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 10-15 minutes and vortex again.[8]

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell Culture Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in DMSO if a range of concentrations is required.

  • To prepare the final working concentration, add the appropriate volume of the DMSO stock solution to the pre-warmed cell culture medium. It is recommended to add the DMSO stock dropwise while gently vortexing the medium to ensure rapid and even dispersion, which helps to prevent precipitation.[8]

  • Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤0.5%) to avoid solvent toxicity to the cells.

  • Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiment.[8]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Cell Culture Assay weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock dilute Dilute Stock in Media stock->dilute Final DMSO ≤0.5% treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing and using this compound in cell culture assays.

troubleshooting_logic start Solubility Issue Encountered check_conc Is concentration too high? start->check_conc check_solvent Is solvent appropriate? check_conc->check_solvent No reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_ph Is pH optimal? check_solvent->check_ph Yes use_cosolvent Use Co-solvent (e.g., DMSO) check_solvent->use_cosolvent No adjust_ph Adjust pH (acidic) check_ph->adjust_ph No heat_sonicate Apply Gentle Heat / Sonicate check_ph->heat_sonicate Yes resolved Issue Resolved reduce_conc->resolved use_cosolvent->resolved adjust_ph->resolved heat_sonicate->resolved

Caption: A logical workflow for troubleshooting solubility issues with this compound.

References

Technical Support Center: 4-Aminoimidazole Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 4-aminoimidazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound synthesis, categorized by the observed problem.

Problem 1: Low Reaction Yield

Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Reagent Purity: Ensure all starting materials, such as 4-nitroimidazole or diaminomaleonitrile, are of high purity and dry. Impurities can interfere with the reaction. - Optimize Reaction Time: At larger scales, heat and mass transfer limitations can slow down the reaction. Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Adjust Temperature: Inadequate temperature control in large reactors can lead to incomplete conversion. Ensure uniform heating and that the internal temperature reaches the optimal range for the specific synthesis route. For the cyclization of an intermediate in the synthesis of 4-amino-5-imidazole formamide, a temperature of 95-100°C is recommended.[1]
Suboptimal Reagent Stoichiometry - Review Molar Ratios: On a large scale, minor inaccuracies in weighing can lead to significant deviations in molar ratios. Re-verify the stoichiometry of all reactants. For the synthesis of an intermediate from diaminomaleonitrile and formamide, a molar ratio of 1:1.2-1.5 for both reagents relative to diaminomaleonitrile is suggested.[1]
Catalyst Inactivation or Insufficient Loading (for catalytic reductions) - Use Fresh Catalyst: Catalysts like Palladium on carbon (Pd/C) can be sensitive to air and moisture. Use fresh, high-quality catalyst for each batch. - Ensure Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst poisoning. - Optimize Catalyst Loading: Inadequate catalyst loading can result in an incomplete reaction. While scaling up, it may be necessary to adjust the weight percentage of the catalyst relative to the substrate.
Product Degradation - Control Exotherms: The reduction of nitroimidazoles is often exothermic. At scale, inefficient heat removal can lead to temperature spikes, causing product degradation. Ensure the reactor's cooling system is adequate and consider slower addition of reagents. - Work-up Under Inert Atmosphere: this compound and its derivatives can be unstable and susceptible to oxidation. Perform the reaction work-up and product isolation under an inert atmosphere.

Problem 2: High Levels of Impurities and By-products

Potential Cause Troubleshooting Steps
Over-reduction of Nitro Group - Use a More Selective Reducing Agent: If by-products from over-reduction are observed, consider switching from catalytic hydrogenation to a more selective reducing agent like stannous chloride (SnCl₂) with hydrochloric acid (HCl). - Optimize Reaction Conditions: Lowering the reaction temperature and/or hydrogen pressure can reduce the incidence of over-reduction.
Side Reactions from Starting Materials - Control Temperature of Reagent Addition: For syntheses involving highly reactive reagents like phosphorus oxychloride, maintain a low temperature (e.g., 0-5°C) during addition to minimize side reactions.[1] - Alternative Synthesis Routes: Traditional routes for imidazole synthesis that use highly toxic cyanides can lead to difficult-to-remove impurities and significant waste treatment challenges.[1] Consider alternative routes starting from materials like diaminomaleonitrile to avoid these issues.[1]
Residual Catalyst in Final Product - Improve Filtration: Finely dispersed catalysts can be challenging to remove at scale. Use a filter aid like celite or a membrane filter to improve catalyst recovery. - Consider Supported Catalysts: Using a catalyst on a solid support can simplify filtration and reduce contamination of the final product.

Problem 3: Challenges in Product Isolation and Purification

Potential Cause Troubleshooting Steps
Product is Highly Soluble in the Reaction Solvent - Solvent Swap: Before crystallization, consider a solvent swap to a solvent in which the product has lower solubility. - Crystallization pH Adjustment: The solubility of aminoimidazoles is often pH-dependent. Carefully adjust the pH of the solution to induce precipitation. For 4-amino-5-imidazole formamide, adjusting the pH to 6.5-7 with hydrochloric acid at 0-5°C is used to initiate crystallization.[1]
Oily Product or Poor Crystal Formation - Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as water or ethanol.[1] - Anti-solvent Addition: If the product is soluble in the reaction solvent, the addition of an anti-solvent can induce crystallization.
Inefficient Removal of Impurities by Crystallization - Activated Carbon Treatment: Before crystallization, treating the solution with activated carbon can help remove colored impurities and other by-products. - Chromatography: For high-purity requirements, column chromatography may be necessary. However, this can be challenging and costly to scale up.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns depend on the synthetic route. For the reduction of 4-nitroimidazole, the key hazards are the handling of flammable hydrogen gas under pressure and the use of pyrophoric catalysts like Palladium on carbon. For syntheses involving diaminomaleonitrile, while it avoids the use of highly toxic cyanides, it is important to handle it in a well-ventilated area as it can be light-sensitive and may have specific solubility profiles to consider.[1] The reaction with phosphorus oxychloride should be performed with care due to its reactivity.

Q2: How can I improve the stability of the final this compound product?

A2: this compound can be unstable. To improve its stability, it is often recommended to isolate it as a salt, such as the hydrochloride salt. Storing the final product under an inert atmosphere and at reduced temperatures (2-8°C) can also enhance its shelf life.

Q3: My yield of this compound decreased significantly when moving from a 1L to a 100L reactor. What are the likely causes?

A3: A drop in yield upon scale-up is a common issue. The most probable causes are related to mass and heat transfer limitations in the larger reactor. Inefficient mixing can lead to localized areas of low reactant concentration, resulting in an incomplete reaction. Poor heat transfer can cause temperature gradients, leading to the formation of by-products or degradation of the product. Reviewing and optimizing the agitation speed, heating/cooling rates, and reagent addition times for the larger scale is crucial.

Q4: What is a typical industrial synthesis route for a this compound derivative that avoids highly toxic reagents?

A4: A common industrial route for producing 4-amino-5-imidazole formamide starts with diaminomaleonitrile and formamide, which react in the presence of phosphorus oxychloride to form an intermediate.[1] This intermediate then undergoes a ring-closure reaction under alkaline conditions to yield the final product.[1] This method is advantageous as it uses readily available and less hazardous raw materials compared to traditional methods involving cyanides.[1]

Quantitative Data Summary

Table 1: Comparison of Reducing Agents for 4-Nitroimidazole Reduction (Lab Scale)

Reducing AgentSolventTemperaturePressureTypical Yield (%)
H₂, Pd/CMethanol/EthanolRoom Temperature1-4 atm>90
SnCl₂, HClEthanolRefluxAtmospheric80-95
Fe, NH₄ClEthanol/WaterRefluxAtmospheric85-95

Table 2: Example Industrial Scale Reaction Conditions for 4-Amino-5-imidazolecarboxamide Synthesis [1]

StepReactantsReagent Ratios (Molar)SolventTemperatureReaction Time
1. Intermediate Formation Diaminomaleonitrile, Formamide, Phosphorus Oxychloride1 : 1.2-1.5 : 1.2-1.5Tetrahydrofuran (THF)0-35°C~3 hours
2. Cyclization Intermediate 1, Sodium Hydroxide1 : 3.3-3.4Water95-100°C~3 hours

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of 4-Nitroimidazole (Lab Scale)

  • Reactor Setup: Charge a hydrogenation reactor with 4-nitroimidazole and a suitable solvent (e.g., methanol or ethanol).

  • Inerting: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Catalyst Addition: Under the inert atmosphere, carefully add the Pd/C catalyst (typically 5-10 wt% of the 4-nitroimidazole).

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-4 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, carefully depressurize the reactor and purge with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by crystallization, often as a hydrochloride salt by the addition of HCl.

Protocol 2: Industrial Scale Synthesis of 4-Amino-5-imidazolecarboxamide from Diaminomaleonitrile [1]

Step 1: Intermediate Synthesis

  • Charging the Reactor: Under an argon atmosphere, charge a 5L three-necked flask equipped with a thermometer, dropping funnel, and mechanical stirrer with 1458 mL of THF, 162g of diaminomaleonitrile, and 101.3g of formamide.[1]

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.[1]

  • Reagent Addition: Slowly add 344.7g of phosphorus oxychloride via the dropping funnel, maintaining the temperature below 35°C.[1]

  • Reaction: After the addition is complete, allow the reaction to proceed for approximately 2-3 hours, monitoring the consumption of diaminomaleonitrile by LC.[1]

Step 2: Cyclization and Product Isolation

  • Charging the Reactor: In a 3L three-necked flask with a reflux condenser and tail gas absorber, add 1450mL of water, 290g of sodium hydroxide, and 290g of the intermediate from Step 1.[1]

  • Heating: Heat the mixture to 95°C and maintain for approximately 3 hours, monitoring the reaction progress.[1]

  • Cooling and pH Adjustment: Cool the reaction mixture to 20°C, and then further cool to 0-5°C. Adjust the pH to 6.5-7 with hydrochloric acid to precipitate the product.[1]

  • Filtration and Washing: Filter the precipitated solid, wash the filter cake with water, and then with absolute ethanol.[1]

  • Drying and Recrystallization: Dry the product. For higher purity, the product can be recrystallized from water.[1]

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis via Nitroimidazole Reduction cluster_synthesis Synthesis Stage cluster_workup Work-up and Isolation cluster_purification Purification start Start: 4-Nitroimidazole reactor Charge Reactor with 4-Nitroimidazole, Solvent, and Catalyst start->reactor hydrogenation Hydrogenation (H2 pressure, Temperature) reactor->hydrogenation monitoring Monitor Reaction (TLC/HPLC) hydrogenation->monitoring filtration Catalyst Filtration monitoring->filtration Reaction Complete concentration Solvent Removal filtration->concentration crystallization Crystallization (as free base or salt) concentration->crystallization drying Drying crystallization->drying analysis Final Product Analysis (Purity, Yield) drying->analysis

Caption: Experimental workflow for this compound synthesis.

troubleshooting_low_yield Troubleshooting Logic for Low Yield in this compound Synthesis start Low Yield Observed check_completion Is the reaction going to completion? start->check_completion check_impurities Are significant by-products or degradation observed? check_completion->check_impurities Yes incomplete_actions Actions: - Increase reaction time - Optimize temperature - Check catalyst activity/loading - Verify reagent purity check_completion->incomplete_actions No impurity_actions Actions: - Optimize temperature/pressure - Use selective reducing agent - Check for exotherms - Work-up under inert atmosphere check_impurities->impurity_actions Yes isolation_issues Review isolation procedure: - Optimize crystallization pH - Consider solvent swap - Check for product solubility check_impurities->isolation_issues No

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Purification of 4-Aminoimidazole via Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Aminoimidazole using various chromatography techniques.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in purifying this compound?

A1: this compound is a small, polar, and basic molecule, which presents several purification challenges. Its high polarity can lead to poor retention on standard reversed-phase columns, causing it to elute in the solvent front with other polar impurities. Its basic nature (pKa ≈ 7-8) can cause strong interactions with acidic silanol groups on silica gel, leading to peak tailing, poor resolution, and even irreversible adsorption or degradation on the stationary phase.[1][2]

Q2: Which chromatography techniques are most suitable for this compound purification?

A2: Several techniques can be employed, each with its own advantages:

  • Reversed-Phase Chromatography (RPC): While challenging, RPC can be effective with the right column and mobile phase modifiers. Using a base-deactivated column or adding a competing base to the mobile phase can significantly improve peak shape.

  • Normal-Phase Chromatography (NPC): NPC is a viable option, particularly for removing less polar impurities. However, the high polarity of this compound may lead to very strong retention on standard silica gel.

  • Ion-Exchange Chromatography (IEX): Given its basicity, cation-exchange chromatography is a highly effective method for capturing and purifying this compound based on its charge.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds and can be an excellent alternative to reversed-phase chromatography.

Q3: What are the likely impurities in a crude sample of this compound?

A3: Impurities can vary depending on the synthetic route. A common synthesis involves the cyclization of derivatives of diaminomaleonitrile. Potential impurities could include:

  • Unreacted starting materials (e.g., diaminomaleonitrile).

  • Side-products from the cyclization reaction.

  • Polymeric byproducts of diaminomaleonitrile.[3]

  • Reagents used in the synthesis.

Q4: How can I monitor the purity of my fractions during chromatography?

A4: The most common methods for monitoring fraction purity are:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to get a qualitative assessment of the separation.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can be used with various detectors (e.g., UV, MS).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound in each fraction, providing a high degree of confidence in product identification.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Poor Retention / Elution in Solvent Front (Reversed-Phase) This compound is too polar for the stationary phase.• Use a more polar reversed-phase column (e.g., embedded polar group or shorter alkyl chain).• Consider switching to Hydrophilic Interaction Liquid Chromatography (HILIC).• Ensure the mobile phase has a high aqueous content.
Peak Tailing / Broad Peaks (All Techniques) Secondary interactions with the stationary phase (e.g., silanol groups).Column overloading.Reversed-Phase/Normal-Phase: Use a base-deactivated (end-capped) column. Add a competing base (e.g., 0.1% triethylamine or ammonia) to the mobile phase.[4][5]• All Techniques: Reduce the sample load on the column.• Ion-Exchange: Optimize the pH and ionic strength of the mobile phase.
No Elution / Irreversible Adsorption (Normal-Phase) Strong interaction of the basic amino group with acidic silica gel.• Deactivate the silica gel by pre-flushing with a mobile phase containing a small amount of a base (e.g., 1-2% triethylamine).• Use a less acidic stationary phase like alumina or a bonded phase (e.g., diol).• Switch to a different chromatography mode like ion-exchange or reversed-phase.
Low Recovery Irreversible adsorption or degradation on the column.Compound precipitation on the column.• Check the stability of this compound under the chosen chromatographic conditions (pH, solvent).• Use a less harsh stationary phase or modify the mobile phase to improve stability.• Ensure the sample is fully dissolved in the loading solvent and that the loading solvent is miscible with the mobile phase.
Poor Separation from Impurities Suboptimal mobile phase composition or stationary phase selectivity.All Techniques: Perform thorough method development using TLC or analytical HPLC to screen different solvent systems and stationary phases.• Gradient Elution: Optimize the gradient slope to improve resolution.• Ion-Exchange: Adjust the pH to maximize the charge difference between this compound and the impurities.

Quantitative Data Summary

The following table presents illustrative data for the purification of this compound using different chromatographic techniques. These values are intended as a general guide and may vary depending on the specific experimental conditions and the purity of the crude material.

Chromatography Technique Stationary Phase Typical Mobile Phase Loading Capacity (mg/g of stationary phase) Purity Achieved (%) Recovery Yield (%)
Flash Chromatography (Normal-Phase) Silica Gel (deactivated with TEA)Dichloromethane/Methanol with 1% Triethylamine10-20>9570-85
Preparative HPLC (Reversed-Phase) C18 (base-deactivated)Water/Acetonitrile with 0.1% Formic Acid5-10>9880-90
Ion-Exchange Chromatography (Cation-Exchange) Strong Cation Exchanger (e.g., Sulfopropyl)pH gradient (e.g., pH 4 to 8) or Salt Gradient (e.g., 0-1 M NaCl)20-50>99>90

Experimental Protocols

Protocol 1: Purification of this compound by Flash Chromatography (Normal-Phase)
  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Dichloromethane:Methanol with 1% Triethylamine).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., methanol).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 98:2 Dichloromethane:Methanol with 1% Triethylamine).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A suggested gradient is from 2% to 10% methanol over 10-15 column volumes.

    • Collect fractions and monitor by TLC or HPLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification of this compound by Preparative HPLC (Reversed-Phase)
  • Column and Mobile Phase:

    • Use a preparative C18 column that is base-deactivated.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Method Development (Analytical Scale):

    • Develop a separation method on an analytical scale to determine the optimal gradient conditions. A typical starting gradient might be 5-50% B over 15 minutes.

  • Scale-Up and Purification:

    • Equilibrate the preparative column with the initial mobile phase composition (e.g., 95% A, 5% B).

    • Dissolve the crude this compound in the initial mobile phase and inject it onto the column.

    • Run the preparative gradient, adjusting the flow rate according to the column dimensions.

    • Collect fractions based on the UV chromatogram.

  • Product Isolation:

    • Combine the pure fractions.

    • Lyophilize or use a rotary evaporator to remove the mobile phase and isolate the purified product as its formate salt.

Visualizations

Troubleshooting_Workflow cluster_issues start Start Purification issue Problem Encountered? start->issue peak_tailing Peak Tailing / Broadening issue->peak_tailing Yes no_retention No Retention (RPC) no_elution No Elution (NPC) low_recovery Low Recovery poor_separation Poor Separation end Pure Product issue->end No sol_tailing Add Competing Base (e.g., TEA) Use End-Capped Column Reduce Sample Load peak_tailing->sol_tailing sol_no_retention Use HILIC or more polar RPC phase Increase Aqueous Content no_retention->sol_no_retention sol_no_elution Deactivate Silica with Base Use Alumina or Bonded Phase Switch to RPC or IEX no_elution->sol_no_elution sol_low_recovery Check Compound Stability (pH) Use Milder Stationary Phase Ensure Sample Solubility low_recovery->sol_low_recovery sol_poor_separation Optimize Mobile Phase Gradient Screen Different Stationary Phases Adjust pH for IEX poor_separation->sol_poor_separation sol_tailing->issue Re-run sol_no_retention->issue Re-run sol_no_elution->issue Re-run sol_low_recovery->issue Re-run sol_poor_separation->issue Re-run Purification_Strategy start Crude this compound method_dev Method Development (TLC/Analytical HPLC) start->method_dev select_mode Select Chromatography Mode method_dev->select_mode npc Normal-Phase (NPC) select_mode->npc Non-polar impurities rpc Reversed-Phase (RPC) select_mode->rpc Moderately polar impurities iex Ion-Exchange (IEX) select_mode->iex Charged impurities run_column Run Preparative Column npc->run_column rpc->run_column iex->run_column collect_fractions Collect & Analyze Fractions run_column->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure isolate_product Isolate Final Product combine_pure->isolate_product end Purified this compound isolate_product->end

References

Preventing degradation of 4-Aminoimidazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Aminoimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental results.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound solutions.

Problem Potential Cause Recommended Solution
Loss of potency or inconsistent results Degradation of this compound in solution.Prepare fresh solutions before use. If solutions must be stored, follow the recommended storage conditions outlined in the FAQs below. Verify the concentration of your stock solution using a validated analytical method like HPLC-UV before each experiment.
Appearance of new peaks in chromatogram Formation of degradation products.Perform a forced degradation study to identify potential degradation products. Adjust solution pH and storage temperature to minimize degradation. Protect the solution from light.
Discoloration of the solution Oxidation or photodegradation.Use deoxygenated solvents for solution preparation. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Precipitation in the solution Poor solubility or pH-dependent solubility.Ensure the solvent is appropriate for the desired concentration. Adjust the pH of the solution to enhance solubility. This compound is a weak base and its solubility can be influenced by pH.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The primary factors contributing to the degradation of this compound in solution are pH, temperature, light, and the presence of oxidizing agents. The imidazole ring is susceptible to oxidation and photodegradation, while the amino group can participate in various reactions depending on the pH.[1]

Q2: What is the optimal pH range for storing this compound solutions?

A2: While specific quantitative data for this compound is limited, studies on the related compound 5-aminoimidazole-4-carboxamide (AIC) show that its degradation from a parent compound increases with pH. AIC itself is reported to be stable in aqueous solution at pH 7.9. Therefore, maintaining a pH in the neutral to slightly alkaline range (pH 7-8) is recommended to minimize acid-catalyzed hydrolysis. However, a formal stability study is advised to determine the optimal pH for your specific application and storage duration.

Q3: How should I store this compound stock solutions?

A3: For short-term storage (up to 24 hours), solutions can be stored at 2-8°C, protected from light. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or below under an inert atmosphere. Avoid repeated freeze-thaw cycles.

Q4: Is this compound sensitive to light?

A4: Yes, imidazole-containing compounds can be sensitive to photodegradation, especially under UV light.[1] It is crucial to protect solutions containing this compound from light by using amber glass vials or by wrapping the container with aluminum foil.

Q5: What are the expected degradation products of this compound?

A5: The exact degradation products of this compound are not extensively documented in publicly available literature. However, based on the degradation of other imidazole compounds, potential degradation pathways include oxidation of the imidazole ring and hydrolysis of the amino group. Forced degradation studies using acid, base, oxidation, and photolytic stress can help identify the specific degradation products in your experimental conditions.

Q6: Can I use any solvent to prepare my this compound solution?

A6: The choice of solvent can impact stability. It is recommended to use high-purity, degassed solvents. Protic solvents may participate in degradation reactions. If possible, prepare solutions in a buffer at the optimal pH. Ensure that the chosen solvent does not contain any impurities that could catalyze degradation (e.g., metal ions).

Quantitative Data on Stability

The following table summarizes the expected stability of this compound under various conditions, based on general knowledge of imidazole compounds and related structures. This data should be used as a guideline, and it is highly recommended to perform your own stability studies for your specific experimental setup.

Condition Parameter Value Expected Stability
pH 4-Low
7-Moderate to High
9-Moderate[2]
Temperature 4°C-Good (short-term)
25°C (Room Temperature)-Fair (degradation likely over time)
40°C-Poor (accelerated degradation)
Light Ambient Light-Fair to Poor (photodegradation possible)
UV Light (254 nm)-Very Poor (significant degradation expected)[1]
Oxidizing Agent 3% H₂O₂-Very Poor (rapid oxidation expected)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[3][4][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, heat a solution of this compound (1 mg/mL) at 60°C for 48 hours.

  • Photodegradation: Expose a solution of this compound (1 mg/mL) to a calibrated light source providing both UV and visible light (e.g., ICH option 1 or 2) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase of your analytical method.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC-UV method for the analysis of this compound and its potential degradation products. Method optimization will be required.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution may be necessary to separate polar degradation products from the parent compound.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: Acetonitrile.

    • Start with a low percentage of Mobile Phase B and gradually increase it.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where this compound has significant absorbance (e.g., around 220-270 nm, to be determined by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Sample Preparation:

  • Dilute the samples from the forced degradation study to an appropriate concentration (e.g., 10-100 µg/mL) with the initial mobile phase composition.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the this compound peak from all degradation product peaks and any peaks from excipients.

Visualizations

degradation_pathway cluster_stress Stress Conditions This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Degradation Acid_Base Acid/Base Hydrolysis Acid_Base->Degradation_Products Oxidation Oxidation (e.g., H₂O₂) Oxidation->Degradation_Products Heat Thermal Stress Heat->Degradation_Products Light Photolytic Stress (UV/Vis) Light->Degradation_Products experimental_workflow Start Start Prepare_Stock Prepare this compound Stock Solution (1 mg/mL) Start->Prepare_Stock Apply_Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prepare_Stock->Apply_Stress Sample_Collection Collect Samples at Defined Time Points Apply_Stress->Sample_Collection Sample_Prep Sample Preparation (Neutralization, Dilution) Sample_Collection->Sample_Prep HPLC_Analysis Analyze by Stability-Indicating HPLC Method Sample_Prep->HPLC_Analysis Data_Analysis Analyze Data (Peak Purity, Mass Balance) HPLC_Analysis->Data_Analysis End End Data_Analysis->End signaling_pathway AICAR 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) AMPK AMPK AICAR->AMPK Activates Downstream Downstream Cellular Processes (e.g., Inhibition of Cell Proliferation) AMPK->Downstream

References

Validation & Comparative

A Comparative Guide to 4-Aminoimidazole and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, imidazole-containing compounds hold a privileged position due to their versatile biological activities. Among these, the aminoimidazole isomers—4-Aminoimidazole, 2-Aminoimidazole, and 5-Aminoimidazole—serve as crucial scaffolds and pharmacophores in the design of novel therapeutic agents. While structurally similar, the positional variance of the amino group on the imidazole ring imparts distinct physicochemical properties and biological functions to each isomer. This guide provides an objective comparison of these three isomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.

Physicochemical Properties: A Comparative Overview

The subtle difference in the placement of the amino group among the isomers significantly influences their electronic distribution, basicity, and solubility. These fundamental properties are critical determinants of their pharmacokinetic and pharmacodynamic profiles.

PropertyThis compound2-Aminoimidazole5-Aminoimidazole
Molecular Formula C₃H₅N₃C₃H₅N₃C₃H₅N₃
Molecular Weight 83.09 g/mol 83.09 g/mol 83.09 g/mol
pKa (Strongest Basic) 16.92 (Predicted)[1]3.92[2]8.36[3]
Solubility Slightly soluble in DMSO and Methanol.[1][4]Soluble in water.[2] Soluble in DMSO (100 mg/mL with ultrasonic).[5]Moderately soluble in water; soluble in methanol and ethanol.[6]

Biological Activities and Primary Applications

The distinct biological activities of each aminoimidazole isomer underscore their unique potential in drug development. While one isomer may be a key player in metabolic regulation, another shows promise in combating bacterial resistance.

This compound: The Versatile Precursor

This compound and its derivatives are recognized as valuable synthons for a wide range of biologically active molecules.[7] They serve as key intermediates in the synthesis of purines, guanidines, and various therapeutic agents.[7]

Key Biological Applications of Derivatives:

  • Anticancer Agents: Used in the synthesis of drugs like Temozolomide.[8]

  • Antibacterial Agents [7]

  • Antidiabetic Agents [7]

  • Kinase Inhibitors [7]

  • Alzheimer's Disease Treatment [7]

2-Aminoimidazole: The Biofilm Disruptor

2-Aminoimidazole and its derivatives, many of which are inspired by marine natural products, are potent agents against bacterial biofilms.[5][9][10][11] These compounds can inhibit biofilm formation and disperse established biofilms, making them attractive candidates for adjuvants to conventional antibiotics.[5][11]

Key Biological Activities:

  • Antibiofilm Activity: Disrupts the ability of bacteria to form protective biofilms.[5][9][10]

  • Adjuvant Therapy: Can resensitize multidrug-resistant bacteria to antibiotics.[11]

  • Enzyme Inhibition: Acts as a weak noncompetitive inhibitor of human arginase I with a Kᵢ of 3.6 mM.[5]

  • Biological Targets: In Gram-negative bacteria, 2-aminoimidazole analogs have been shown to target the response regulator PhoP, affecting outer membrane stability.[1]

5-Aminoimidazole: The Metabolic Modulator

The most well-studied derivative of 5-aminoimidazole is 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), a cell-permeable compound that is converted intracellularly to ZMP, an AMP analog.[12] ZMP activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[13]

Key Biological Activities of AICAR:

  • AMPK Activation: Mimics the effects of AMP, leading to the activation of AMPK.[13]

  • Cancer Therapy: Inhibition of cancer cell proliferation in vitro and in vivo has been observed.[14] The activation of AMPK can lead to cell cycle arrest in the S-phase.[14]

  • Metabolic Diseases: Improves glucose homeostasis in insulin-resistant diabetic models.[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of these isomers. Below are protocols for key experiments relevant to the distinct activities of 2-aminoimidazole and 5-aminoimidazole derivatives.

Biofilm Inhibition Assay for 2-Aminoimidazole Derivatives

This assay is used to determine the ability of a compound to prevent the formation of bacterial biofilms.

Protocol:

  • Bacterial Suspension Preparation: Prepare a standardized suspension of the target bacterial strain (e.g., Pseudomonas aeruginosa or Staphylococcus aureus) in a suitable growth medium.

  • Compound Dilution: Prepare serial dilutions of the 2-aminoimidazole compound in a 96-well microtiter plate.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a vehicle control (no compound) and a positive control (a known biofilm inhibitor).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.

  • Staining: After incubation, gently wash the wells to remove planktonic bacteria. Stain the remaining adherent biofilm with a solution of crystal violet (0.1%).[15]

  • Quantification: Solubilize the crystal violet stain with ethanol or a similar solvent and measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.[15] The reduction in absorbance in the presence of the compound indicates biofilm inhibition.

G Biofilm Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Suspension C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of 2-Aminoimidazole B->C D Incubate (e.g., 24-48h) C->D E Wash & Stain with Crystal Violet D->E F Solubilize Stain E->F G Measure Absorbance F->G

Biofilm Inhibition Assay Workflow
AMPK Activation Assay for AICAR (5-Aminoimidazole Derivative)

This Western blot protocol is used to detect the activation of AMPK through the phosphorylation of its α-subunit at Threonine 172.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., C2C12 myotubes or primary hepatocytes) to 70-80% confluency. Treat the cells with AICAR at the desired concentration and for the specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated AMPKα (Thr172).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.

G AMPK Activation Pathway by AICAR AICAR AICAR ZMP ZMP AICAR->ZMP Phosphorylation AMPK AMPK ZMP->AMPK Allosteric Activation pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation (e.g., by LKB1) Downstream Downstream Targets (e.g., PGC-1α, ULK1) pAMPK->Downstream Phosphorylates Metabolic Metabolic Regulation (↑ Glucose Uptake, ↑ Fatty Acid Oxidation) Downstream->Metabolic

AMPK Activation Pathway by AICAR

Diverse Applications of Aminoimidazole Isomers

The distinct biological profiles of this compound, 2-aminoimidazole, and 5-aminoimidazole translate into a diverse range of potential therapeutic applications. This diagram illustrates the logical relationship between each isomer and its primary area of impact in drug discovery and development.

G Applications of Aminoimidazole Isomers cluster_isomers Aminoimidazole Isomers cluster_apps Primary Research & Application Areas Isomer4 This compound App_Synth Synthetic Precursor (Purines, Anticancer Drugs) Isomer4->App_Synth Isomer2 2-Aminoimidazole App_Anti Antibiofilm Agents & Antibiotic Adjuvants Isomer2->App_Anti Isomer5 5-Aminoimidazole App_Meta Metabolic Modulation (AMPK Activation, Diabetes, Cancer) Isomer5->App_Meta

Applications of Aminoimidazole Isomers

References

A Comparative Guide to the Biological Activities of 4-Aminoimidazole and 2-Aminoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoimidazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. Their structural versatility and ability to participate in various biological interactions have led to the development of a wide range of therapeutic agents. This guide provides a comparative overview of the biological activities of two key positional isomers: 4-aminoimidazole and 2-aminoimidazole. While direct comparative studies are limited, this document compiles and presents available experimental data to highlight their distinct and overlapping pharmacological profiles.

At a Glance: Key Biological Activities

Biological ActivityThis compound & Derivatives2-Aminoimidazole & Derivatives
Enzyme Inhibition AMP-activated protein kinase (AMPK) activation, 5-aminoimidazole-4-carboxamide ribotide (AICAR) transformylase inhibition.Arginase inhibition, advanced glycation end-product (AGE) inhibition.
Antimicrobial Activity Derivatives show activity against various bacterial strains.Broad-spectrum antibacterial and antibiofilm activity.[1][2]
Receptor Modulation Angiotensin II receptor antagonism (derivatives).[3]Adenosine A3 receptor antagonism (derivatives).
Anticancer Activity Derivatives exhibit antiproliferative effects.[4]Limited direct evidence for the core scaffold.
Other Precursor in purine biosynthesis.[5]Role in nonenzymatic RNA copying.[6]

In-Depth Comparison of Biological Activities

Enzyme Inhibition

This compound and its derivatives have been notably studied for their role in cellular energy regulation through the activation of AMP-activated protein kinase (AMPK).[5] The derivative 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a well-known AMPK activator.[7] Additionally, derivatives of this compound can inhibit AICAR transformylase, an enzyme involved in purine biosynthesis.[8]

2-Aminoimidazole and its derivatives , in contrast, are recognized as inhibitors of different enzymatic pathways. The core 2-aminoimidazole structure is a weak, noncompetitive inhibitor of human arginase I, an enzyme implicated in cardiovascular and inflammatory diseases.[9] Derivatives of 2-aminoimidazole have been developed as more potent arginase inhibitors. Furthermore, 2-aminoimidazole-based compounds have been identified as inhibitors of the formation of advanced glycation end-products (AGEs), which are involved in diabetic complications.

Quantitative Data: Enzyme Inhibition

CompoundTarget EnzymeInhibition/Activation ConstantNotes
Thioinosinic acid (metabolite of azathioprine, a this compound derivative precursor)AICAR Transformylase (chicken liver)Kᵢ = 39 ± 4 µMCompetitive inhibitor with respect to AICAR.[8]
AzathioprineAICAR Transformylase (chicken liver)Kᵢ = 120 ± 10 µMCompetitive inhibitor with respect to AICAR.[8]
2-AminoimidazoleHuman Arginase IKᵢ = 3.6 mMWeak noncompetitive inhibitor.[9]
L-2-aminohistidine (2-aminoimidazole derivative)Human Arginase IKᵢ = 0.3 mMNoncompetitive inhibitor.[9]

Experimental Protocol: Arginase I Inhibition Assay

A typical experimental setup to determine the inhibitory activity against human arginase I involves the following steps:

  • Enzyme Preparation: Recombinant human arginase I is expressed and purified.

  • Assay Buffer: A suitable buffer, such as Tris-HCl with MnCl₂, is prepared.

  • Substrate: L-arginine is used as the substrate.

  • Inhibitor Preparation: Stock solutions of the test compounds (e.g., 2-aminoimidazole derivatives) are prepared in an appropriate solvent.

  • Assay Procedure:

    • The enzyme is pre-incubated with the inhibitor at various concentrations.

    • The reaction is initiated by adding L-arginine.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, often by adding an acid.

  • Detection: The amount of urea produced is quantified using a colorimetric method, for example, with α-isonitrosopropiophenone.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC₅₀ or Kᵢ values.

Logical Workflow for Arginase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Enzyme Purified Arginase I Preincubation Pre-incubate Enzyme with Inhibitor Enzyme->Preincubation Substrate L-Arginine Solution Initiation Add L-Arginine Substrate->Initiation Inhibitor Test Compound (e.g., 2-AI derivative) Inhibitor->Preincubation Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Stop Reaction (e.g., with acid) Incubation->Termination Quantification Quantify Urea (Colorimetric Assay) Termination->Quantification Analysis Calculate IC50/Ki Quantification->Analysis

Caption: Workflow for determining arginase I inhibition.

Antimicrobial and Antibiofilm Activity

Both this compound and 2-aminoimidazole derivatives have demonstrated antimicrobial properties, but the focus of research has been notably different.

Derivatives of this compound have been synthesized and shown to possess antibacterial activity against a range of bacteria.[4] However, comprehensive studies on the core this compound scaffold as an antimicrobial agent are not as prevalent in the literature.

In contrast, 2-aminoimidazole and its derivatives are well-documented for their potent antibiofilm activity.[2] They have been shown to disrupt biofilm formation and disperse existing biofilms of various pathogenic bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus.[2] Some 2-aminoimidazole compounds are non-bactericidal but can resensitize multidrug-resistant bacteria to conventional antibiotics.[2]

Quantitative Data: Antibiofilm Activity of a 2-Aminoimidazole Derivative (H10)

OrganismActivityValue
Staphylococcus aureusIC₅₀ (Biofilm Inhibition)12 µM
Staphylococcus aureusEC₅₀ (Biofilm Dispersion)100 µM
Pseudomonas aeruginosaIC₅₀ (Biofilm Inhibition)31 µM
Pseudomonas aeruginosaEC₅₀ (Biofilm Dispersion)46 µM

Data for the 2-aminoimidazole derivative H10 (2-amino-N-undecyl-H-imidazole-5-butanamide).[2]

Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet Method)

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., S. aureus or P. aeruginosa) in a suitable liquid medium overnight.

  • Preparation of Test Plates:

    • Add fresh growth medium to the wells of a microtiter plate.

    • Add serial dilutions of the test compound (e.g., 2-aminoimidazole derivative) to the wells.

  • Inoculation: Inoculate each well with a standardized suspension of the bacteria. Include control wells without the test compound.

  • Incubation: Incubate the plate under static conditions for a period that allows for biofilm formation (e.g., 24-48 hours) at an appropriate temperature.

  • Washing: Discard the planktonic cells and wash the wells gently with a buffer (e.g., phosphate-buffered saline) to remove non-adherent cells.

  • Staining: Add a solution of crystal violet to each well and incubate to stain the biofilm biomass.

  • Washing: Wash away the excess stain.

  • Solubilization: Add a solvent (e.g., ethanol or acetic acid) to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm.

  • Data Analysis: Calculate the percentage of biofilm inhibition relative to the control and determine the IC₅₀ value.

Signaling Pathway: Postulated Mechanism of 2-AI in Biofilm Regulation

G 2-AI_Derivative 2-Aminoimidazole Derivative Response_Regulator Bacterial Response Regulator (e.g., BfmR) 2-AI_Derivative->Response_Regulator Inhibits Biofilm_Genes Biofilm-associated Gene Expression Response_Regulator->Biofilm_Genes Activates Biofilm_Formation Biofilm Formation Biofilm_Genes->Biofilm_Formation

Caption: Postulated inhibition of biofilm formation by 2-AI derivatives.

Conclusion

The available evidence suggests that this compound and 2-aminoimidazole, despite their structural similarity, exhibit distinct biological activity profiles. This compound and its derivatives are more prominently associated with metabolic regulation, particularly through the AMPK pathway, and as intermediates in crucial biosynthetic pathways. In contrast, 2-aminoimidazole and its derivatives have emerged as significant players in combating bacterial biofilms and as inhibitors of enzymes like arginase.

For researchers and drug development professionals, this comparison underscores the profound impact of substituent positioning on the imidazole scaffold, guiding the design of new therapeutic agents with specific biological targets. Further head-to-head studies are warranted to fully elucidate the comparative pharmacology of these two important chemical entities.

References

A Comparative Guide to the Role of 4-Aminoimidazole and its Derivatives in Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Aminoimidazole (4-AI) and its key derivative, 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), in modulating critical cellular signaling pathways. We will delve into their roles in AMP-activated protein kinase (AMPK) activation, de novo purine synthesis, and nuclear factor-kappa B (NF-κB) signaling. The performance of AICAR is compared with other well-established pathway modulators, supported by experimental data and detailed protocols to facilitate reproducible research.

Introduction to this compound and AICAR

This compound (4-AI) is a heterocyclic organic compound that serves as a fundamental building block in various biological processes.[1] Its most extensively studied derivative is AICAR, a cell-permeable nucleoside that, once inside the cell, is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[2] ZMP is an analog of adenosine monophosphate (AMP) and acts as a potent activator of AMPK, a master regulator of cellular energy homeostasis.[2][3] This guide will primarily focus on the effects of AICAR, as it is the active form used in the majority of experimental settings to probe the function of its parent molecule, 4-AI.

I. AMP-Activated Protein Kinase (AMPK) Activation: AICAR vs. Metformin

The activation of AMPK is a key therapeutic target for metabolic diseases. Both AICAR and the widely used anti-diabetic drug metformin are potent activators of this kinase, albeit through different mechanisms.

Mechanisms of Action

AICAR acts as a direct activator of AMPK. Its phosphorylated form, ZMP, mimics AMP and binds to the γ-subunit of the AMPK complex, leading to its allosteric activation.[2] This activation is independent of changes in the cellular AMP:ATP ratio.

Metformin , on the other hand, activates AMPK indirectly. It inhibits Complex I of the mitochondrial respiratory chain, which leads to an increase in the cellular AMP:ATP ratio. This energy stress condition then triggers the activation of AMPK.

Comparative Data on AMPK Activation

The following table summarizes the comparative effects of AICAR and Metformin on AMPK activation and downstream cellular processes.

FeatureAICARMetforminReference
Mechanism of AMPK Activation Direct, allosteric activation by ZMP (AMP analog)Indirect, via increased cellular AMP:ATP ratio[2]
Effect on Mitochondrial Respiration No direct inhibitionInhibits Complex I[4]
Downstream Target Phosphorylation (ACC at Ser79) IncreasedIncreased[4]
Effect on Glucose Uptake in L6 Myotubes IncreasedIncreased[4]
Prevention of Inflammation-Associated Muscle Wasting Prevents IFNγ/TNFα-induced atrophyDoes not prevent IFNγ/TNFα-induced atrophy[4]

Signaling Pathway Diagram

AMPK_Activation cluster_AICAR AICAR Pathway cluster_Metformin Metformin Pathway AICAR AICAR ZMP ZMP AICAR->ZMP Adenosine Kinase AMPK AMPK ZMP->AMPK Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits AMP_ATP_ratio ↑ AMP:ATP Ratio Mitochondria->AMP_ATP_ratio AMP_ATP_ratio->AMPK pAMPK pAMPK (Active) AMPK->pAMPK Phosphorylation Downstream Downstream Targets (e.g., ACC) pAMPK->Downstream Phosphorylates Metabolic_Outcomes Metabolic Outcomes (↑ Glucose Uptake, etc.) Downstream->Metabolic_Outcomes

Caption: Comparative signaling pathways of AMPK activation by AICAR and Metformin.

Experimental Protocol: Western Blot for AMPK Activation

This protocol details the detection of AMPK activation by assessing the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).

  • Cell Culture and Treatment:

    • Plate cells (e.g., L6 myotubes) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with desired concentrations of AICAR (e.g., 0.5-2 mM) or metformin (e.g., 1-5 mM) for the specified duration (e.g., 30 minutes to 24 hours). Include an untreated control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

II. De Novo Purine Synthesis

4-AI is a precursor in the de novo synthesis of purines, a fundamental pathway for the production of the building blocks of DNA and RNA. AICAR is an intermediate in this pathway.

Role of 4-AI/AICAR and Comparison with Other Modulators

The de novo purine synthesis pathway is a multi-step process that culminates in the formation of inosine monophosphate (IMP). AICAR is the substrate for the enzyme AICAR formyltransferase (ATIC), which catalyzes the final two steps of IMP synthesis.

Several compounds can modulate this pathway:

  • Methotrexate: An immunosuppressant and anticancer drug that inhibits dihydrofolate reductase (DHFR), leading to a depletion of tetrahydrofolate, a necessary cofactor for ATIC. This indirectly inhibits ATIC and can lead to an accumulation of ZMP, thereby enhancing AICAR-induced AMPK activation.

  • L-Alanosine: An inhibitor of adenylosuccinate synthetase, the enzyme that converts IMP to AMP. By blocking this step, L-alanosine can also potentiate the effects of AICAR.

  • Mycophenolate Mofetil: An immunosuppressant that inhibits IMP dehydrogenase, the enzyme that converts IMP to GMP. This also leads to an accumulation of IMP, which can indirectly affect the pathway.

De Novo Purine Synthesis Pathway Diagram

Purine_Synthesis cluster_pathway De Novo Purine Synthesis cluster_inhibitors Inhibitors PRPP PRPP Step1 Multiple Steps PRPP->Step1 Glycine Glycine Glycine->Step1 Glutamine Glutamine Glutamine->Step1 Aspartate Aspartate Aspartate->Step1 CO2 CO2 CO2->Step1 Formate Formate (from THF) AICAR_node AICAR (ZMP) Step1->AICAR_node IMP IMP AICAR_node->IMP ATIC AMP AMP IMP->AMP Adenylosuccinate Synthetase GMP GMP IMP->GMP IMP Dehydrogenase Methotrexate Methotrexate Methotrexate->Formate Inhibits THF regeneration L_Alanosine L-Alanosine L_Alanosine->AMP Inhibits Mycophenolate Mycophenolate Mofetil Mycophenolate->GMP Inhibits

References

Comparative Efficacy of 4-Aminoimidazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the efficacy of various 4-Aminoimidazole derivatives. The content is supported by experimental data from recent studies, focusing on their potential as anticancer, antimicrobial, and antiviral agents.

The this compound scaffold is a privileged structure in medicinal chemistry due to its presence in many biologically active compounds. Its derivatives have shown a broad spectrum of pharmacological activities, making them promising candidates for the development of new therapeutic agents. This guide summarizes key efficacy data, details relevant experimental protocols, and visualizes associated signaling pathways to aid in the evaluation and future development of these compounds.

Anticancer Activity: Targeting Kinase Signaling

This compound derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The following tables summarize the in vitro efficacy of selected derivatives against different cancer cell lines and specific kinases.

Comparative Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below presents the IC50 values of various this compound derivatives against several human cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 5e HeLa (Cervical)0.737 ± 0.05[1]
HT-29 (Colon)1.194 ± 0.02[1]
Compound 19 MDA-MB-231 (Breast)0.43[2]
Compound 24 MDA-MB-231 (Breast)0.3[2]
Compound 20 A549 (Lung)1.09[3]
Compound 37 A549 (Lung)2.2[3]
Compound 38 A549 (Lung)2.8[3]
Bis-imidazole 19 HeLa (Cervical)-[2]
ACHN (Renal)-[2]
Bis-imidazole 24 HeLa (Cervical)-[2]
ACHN (Renal)-[2]

Note: A lower IC50 value indicates a higher potency.

Comparative Kinase Inhibitory Activity

Many this compound derivatives exert their anticancer effects by inhibiting specific kinases, such as those in the Src family.

DerivativeKinase TargetIC50 (nM)Reference
Compound 4k Src< 10[4]
Compound 4l Src< 10[4]
Compound 2 CDK2/cyclin E< 100[5]
Compound 4 CDK2/cyclin E< 100[5]
Compound 33 VEGFR-251.4[3]

Note: A lower IC50 value indicates a higher potency.

Antimicrobial and Antiviral Efficacy

Substituted this compound derivatives have also demonstrated significant activity against various bacterial and viral pathogens.

Comparative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

DerivativeMicrobial StrainMIC (µg/mL)Reference
Compound 1 Staphylococcus aureus64[6]
Acinetobacter baumannii64[6]
H10 Pseudomonas aeruginosa (Biofilm)100 (IC50)[7]
Staphylococcus aureus (Biofilm)75 (IC50)[7]
PI3 Staphylococcus aureusModerate to Significant[8]
Pseudomonas aeruginosaModerate to Significant[8]
Comparative Antiviral Activity

The half-maximal effective concentration (EC50) represents the concentration of a drug that is required for 50% of its maximum effect.

DerivativeVirusEC50 (µM)Reference
Compound 29e HIV-10.18[9]
Compound 29b HIV-10.20[9]
Compound 16a HCV36.6 (µg/mL)[9]
Compound 1d ZIKA7.5 ± 1.1
Compound 1g ZIKA6.1 ± 1.2
Compound 4a HIV-182.02 (µg/mL)[10]
HIV-247.72 (µg/mL)[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.

In Vitro Kinase Inhibition Assay (ELISA-based)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant active kinase (e.g., c-Src)

  • Kinase-specific substrate

  • Test compounds (this compound derivatives)

  • Kinase assay buffer

  • ATP solution

  • Anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., HRP)

  • Detection substrate (e.g., TMB)

  • Stop solution

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Reaction Setup: To the wells of a microplate, add the diluted test compounds, the kinase, and the substrate. Include appropriate controls (e.g., no inhibitor, no enzyme).

  • Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Detection:

    • Wash the wells to remove excess reagents.

    • Add the anti-phosphotyrosine antibody and incubate to allow binding to the phosphorylated substrate.

    • Wash the wells again.

    • Add the detection substrate and incubate until a color change is observed.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines

  • Cell culture medium

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Antimicrobial Susceptibility Test (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds (this compound derivatives)

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the wells of the microtiter plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Assays (MTT, Kinase Inhibition) characterization->anticancer antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial antiviral Antiviral Assays (EC50 Determination) characterization->antiviral data_analysis Data Analysis (IC50, MIC, EC50) anticancer->data_analysis antimicrobial->data_analysis antiviral->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

General experimental workflow for the evaluation of this compound derivatives.

src_signaling_pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->rtk src Src Kinase rtk->src stat3 STAT3 src->stat3 pi3k PI3K src->pi3k ras Ras src->ras aminoimidazole This compound Derivative aminoimidazole->src Inhibition proliferation Cell Proliferation, Survival, Angiogenesis stat3->proliferation akt Akt pi3k->akt akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Simplified Src kinase signaling pathway and the inhibitory action of this compound derivatives.

References

Unveiling the Selectivity of 4-Aminoimidazole-Based Compounds: A Cross-Reactivity Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of therapeutic candidates is paramount. This guide provides an objective comparison of the cross-reactivity profiles of 4-Aminoimidazole-based compounds, a promising class of molecules in drug discovery. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate a deeper understanding of their on- and off-target effects.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. While potent inhibition of the primary target is desired, off-target activity can lead to unforeseen side effects or even therapeutic benefits in other indications. Therefore, comprehensive cross-reactivity profiling is a critical step in the development of these compounds.

Comparative Cross-Reactivity Data

To illustrate the selectivity profiles of this compound-based compounds, this section summarizes the inhibitory activity (IC50) of three representative molecules—Danusertib (PHA-739358), AT9283, and a Src Family Kinase Inhibitor—against a panel of kinases. The data is presented in a structured table for easy comparison.

CompoundPrimary Target(s)IC50 (nM)Off-Target KinaseIC50 (nM)
Danusertib (PHA-739358) Aurora A13[1][2]Abl25[1]
Aurora B79[1][2]
Aurora C61[1][2]
AT9283 JAK21.2[3]Aurora A3[3][4]
JAK31.1[3]Aurora B3[3][4]
Abl1 (T315I)1-30[4]
This compound Derivative (Src Inhibitor) Src220Fyn689
Yes167Lyn1300

Note: IC50 values can vary depending on the specific assay conditions.

Key Experimental Protocols

The determination of cross-reactivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two key experiments commonly used in selectivity profiling.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.

General Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. The amount of phosphorylated substrate or the amount of ATP consumed is quantified in the presence of varying concentrations of the inhibitor.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer containing a buffer (e.g., HEPES), MgCl2, a reducing agent (e.g., DTT), and a detergent (e.g., Brij-35).

    • Prepare solutions of the kinase, a suitable substrate (peptide or protein), and ATP at desired concentrations. The ATP concentration is often kept at or near the Michaelis constant (Km) for each kinase to ensure accurate IC50 determination.

  • Assay Procedure:

    • Perform serial dilutions of the test compound stock solution to create a range of concentrations.

    • In a multi-well plate, add the kinase and the test compound at various concentrations.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the kinase activity. Common detection methods include:

      • Radiometric assays: Using radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP) and measuring the incorporation of the radiolabel into the substrate.[5]

      • Luminescence-based assays: Measuring the amount of ADP produced using a coupled enzyme system that generates a luminescent signal (e.g., ADP-Glo™).

      • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control (e.g., DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method that assesses the direct binding of a compound to its target protein in a cellular environment.[6]

Objective: To confirm target engagement and identify potential off-targets by measuring the thermal stabilization of proteins upon ligand binding.

General Principle: The binding of a small molecule to a protein increases its thermal stability. By heating cell lysates or intact cells to a range of temperatures, the amount of soluble (non-denatured) protein can be quantified. A shift in the melting curve of a protein in the presence of a compound indicates direct binding.[6]

Methodology:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the test compound or a vehicle control for a specific time.

  • Heating:

    • Harvest and lyse the cells.

    • Aliquot the cell lysate into separate tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) followed by cooling.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification:

    • Quantify the amount of the target protein and potential off-target proteins in the soluble fraction using methods such as:

      • Western Blotting: For analyzing specific proteins.

      • Mass Spectrometry: For proteome-wide analysis.

  • Data Analysis:

    • Generate melting curves by plotting the amount of soluble protein against the temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

    • Isothermal dose-response experiments can also be performed by heating at a single temperature with varying compound concentrations.

Visualizing Biological Context and Experimental Processes

To provide a clearer understanding of the biological context and experimental workflows, the following diagrams are presented in the DOT language for Graphviz.

G cluster_0 Kinase Inhibition Assay Workflow A Reagent Preparation B Serial Dilution of Compound A->B C Assay Plate Setup B->C D Kinase Reaction C->D E Detection D->E F Data Analysis (IC50 Determination) E->F

Workflow for an in vitro kinase inhibition assay.

G cluster_1 Cellular Thermal Shift Assay (CETSA) Workflow A Cell Treatment (Compound or Vehicle) B Heating of Cell Lysate A->B C Separation of Soluble and Aggregated Proteins B->C D Protein Quantification C->D E Data Analysis (Melting Curve Shift) D->E

Experimental workflow for the Cellular Thermal Shift Assay.

G cluster_2 Aurora Kinase A Signaling Pathway AuroraA Aurora A p53 p53 AuroraA->p53 Phosphorylates PLK1 PLK1 AuroraA->PLK1 Regulates MEK_ERK MEK/ERK Pathway AuroraA->MEK_ERK Activates PI3K_Akt PI3K/Akt/mTOR Pathway AuroraA->PI3K_Akt Activates NF_kB NF-κB Pathway AuroraA->NF_kB Activates Apoptosis Apoptosis p53->Apoptosis CellCycle Cell Cycle Progression PLK1->CellCycle Proliferation Proliferation MEK_ERK->Proliferation PI3K_Akt->Proliferation Metastasis Metastasis PI3K_Akt->Metastasis NF_kB->Proliferation

Simplified Aurora Kinase A signaling pathway.

G cluster_3 VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt VascularPermeability Vascular Permeability Src->VascularPermeability Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK CellSurvival Cell Survival Akt->CellSurvival CellProliferation Cell Proliferation Raf_MEK_ERK->CellProliferation

Simplified VEGFR2 signaling pathway.

References

A Comparative Guide to the Synthesis of 4-Aminoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 4-aminoimidazole and its derivatives is a cornerstone in the development of novel therapeutic agents and functional materials. This five-membered heterocyclic amine serves as a crucial building block for a wide array of biologically active compounds. For researchers, scientists, and professionals in drug development, selecting the most efficient and scalable synthesis method is paramount. This guide provides an objective comparison of various synthetic routes to this compound, supported by experimental data and detailed protocols.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route for this compound is often dictated by factors such as desired yield, purity, scalability, and the availability of starting materials. Below is a summary of prominent methods with their key performance indicators.

Synthesis MethodStarting MaterialsKey Reagents/ConditionsYield (%)Purity (%)Reaction TimeKey Advantages
Industrial Production of a Derivative Diaminomaleonitrile, FormamidePhosphorus oxychloride, THF, NaOH, 0-95°C75.8097.89~5 hoursHigh yield and purity, suitable for industrial scale, avoids cyano-containing wastewater.[1]
Multicomponent Microwave-Assisted Synthesis Aminomalononitrile p-toluenesulfonate, α-amino acid esters, Trimethyl orthoacetateMicrowave irradiationModerate to Good-25 minRapid synthesis, high chemical diversity, suitable for creating libraries of derivatives.[2][3][4]
Debus-Radziszewski Reaction Benzil, Aldehydes, Primary amines, Ammonium acetateGlacial acetic acid, Reflux (110°C)~75-81-12 hoursOne-pot synthesis, convenient, and widely used for tetrasubstituted imidazoles.[5][6]
Van Leusen Imidazole Synthesis N-aryltrifluoroacetimidoyl chloride, Tosylmethyl isocyanide (TosMIC)Sodium hydride, THF, Room temperature---Effective for synthesizing 1,4,5-trisubstituted imidazoles.[7]
Synthesis from α-Nitroepoxides α-Nitroepoxides, Cyanamide, AminesMild conditions, no additivesGood--Domino reaction providing functionalized 2-aminoimidazole derivatives.[8]
Copper-Catalyzed Diamination of Terminal Alkynes Terminal alkynes, AmidinesCuCl₂·2H₂O, Na₂CO₃, Pyridine, O₂ (1 atm)Good--Provides a direct route to 1,2,4-trisubstituted imidazoles.[8]

Note: The yields and purities are reported for specific derivatives and may vary for the parent this compound or other derivatives. The table provides a general comparison based on available data.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these synthetic routes. Below are protocols for key methods cited in the comparison.

Industrial Production Method for 4-Amino-5-imidazoleformamide[1]

This two-step process is designed for large-scale production.

Step 1: Synthesis of Intermediate 1

  • Under an argon atmosphere, add 1458 mL of tetrahydrofuran (THF), 162 g of diaminomaleonitrile, and 101.3 g of formamide to a 5L three-necked flask equipped with a thermometer, dropping funnel, and mechanical stirrer.

  • Cool the mixture to 0°C.

  • Slowly add 344.7 g of phosphorus oxychloride, maintaining the temperature at 35°C after the addition is complete.

  • Allow the reaction to proceed for 2 hours, monitoring the consumption of diaminomaleonitrile by LC until it is less than 0.3%.

Step 2: Synthesis of 4-Amino-5-imidazolecarboxamide

  • In a 3L three-necked flask equipped with a thermometer, reflux condenser, and tail gas absorber, add 1450 mL of water, 290 g of sodium hydroxide, and 290 g of the intermediate from Step 1 under an argon atmosphere.

  • Heat the mixture to 95°C and maintain this temperature for approximately 3 hours, monitoring the reaction progress.

  • Once the reaction is complete, allow the mixture to cool naturally to 20°C to obtain the final product.

Debus-Radziszewski Reaction for Tetrasubstituted Imidazoles[5][6]

This one-pot synthesis is a versatile method for producing highly substituted imidazole derivatives.

  • Dissolve benzil and a selected aromatic aldehyde in glacial acetic acid at room temperature.

  • Add a primary amine (e.g., p-cresolamine, 0.005 mmol) and ammonium acetate (0.005 mmol) to the reaction mixture.

  • Reflux the mixture at 110°C for 12 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After 12 hours, reduce the volume of the mixture by half through heating.

  • Allow the mixture to cool for slow evaporation to obtain crystalline product.

  • Purify the crystals by washing with ethyl acetate followed by ethyl alcohol.

Visualizing the Synthesis Workflow

A clear visualization of the experimental process can aid in understanding the logical flow from reactants to the final product. The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives.

G cluster_reactants Starting Materials cluster_process Synthesis Process cluster_products Products & Analysis Reactant_A Nitrogen Source (e.g., Amine, Ammonia) Mixing Mixing & Reaction Reactant_A->Mixing Reactant_B Carbon Backbone (e.g., Dicarbonyl Compound) Reactant_B->Mixing Reactant_C Additional Components (e.g., Aldehyde) Reactant_C->Mixing Purification Purification (e.g., Crystallization, Chromatography) Mixing->Purification Reaction Work-up Product This compound Derivative Purification->Product Analysis Characterization (e.g., NMR, MS, IR) Product->Analysis

Caption: Generalized workflow for the synthesis of this compound derivatives.

This guide provides a comparative overview of key synthesis methods for this compound, offering valuable insights for researchers to select the most appropriate method based on their specific needs and available resources. The detailed protocols and visual workflow aim to facilitate the practical application of these synthetic strategies in a laboratory setting.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 4-Aminoimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activities of 4-aminoimidazole compounds, a class of molecules with significant therapeutic potential in oncology and infectious diseases. The following sections present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to offer an objective overview of their performance.

Anticancer Activity of this compound Compounds

This compound derivatives have demonstrated notable anticancer effects by modulating cellular metabolism and signaling pathways. A key example is Acadesine (AICAR), a 5-aminoimidazole-4-carboxamide ribonucleoside that acts as an AMP-activated protein kinase (AMPK) activator.[1][2]

Quantitative Comparison of In Vitro and In Vivo Anticancer Efficacy

The following table summarizes the in vitro cytotoxicity and corresponding in vivo tumor growth inhibition for representative this compound compounds.

CompoundCancer Cell LineIn Vitro IC50Animal ModelIn Vivo EfficacyReference
AICAR Prostate Cancer (PC3, LNCaP)Not specified, but cytotoxic effects observed------[2]
AICAR Retinoblastoma (Y79)Not specified, but inhibits proliferationNude mice xenograftSignificant tumor growth inhibition[3]
AICAR Osteosarcoma (MG63, KHOS)Not specifiedHuman osteosarcoma xenograftsSuppressed tumor growth[4]
Compound 5 Breast (MCF-7), Liver (HepG2), Colon (HCT-116)< 5 µM------[5]
Compound 23 Melanoma (IGR39)27.8 ± 2.8 µM------
Compound 23 Breast (MDA-MB-231)20.5 ± 3.6 µM------
PtMet2–PAMAM Breast (MCF-7)0.86 µMZebrafish xenograftSignificant tumor growth inhibition[6]
PtMet2–PAMAM Breast (MDA-MB-231)0.48 µMZebrafish xenograftSignificant tumor growth inhibition[6]

Antimicrobial Activity of this compound Compounds

Derivatives of this compound have also been investigated for their efficacy against a range of microbial pathogens, including bacteria and fungi. Their mechanisms of action often involve the disruption of essential cellular processes.

Quantitative Comparison of In Vitro and In Vivo Antimicrobial Efficacy

This table presents the in vitro minimum inhibitory concentrations (MICs) and the corresponding in vivo efficacy for selected this compound compounds.

CompoundPathogenIn Vitro MICAnimal ModelIn Vivo EfficacyReference
Novel Imidazole Derivatives Staphylococcus aureus4-32 µg/mlC. elegans infection modelProlonged nematode survival[7]
Imidazole Chloride Ionic Liquids (C12MIMCl) Staphylococcus aureus~0.0032 mM (for ~23% inhibition)Mouse skin abscess modelAntibacterial effect verified[8][9]
PM181104 Methicillin-resistant S. aureus (MRSA)0.008 - 2.048 µg/mlMurine septicemia model100% effective dose (ED100) of 2.5 and 5.0 mg/kg[10]
PM181104 Vancomycin-resistant Enterococci (VRE)0.004 - 0.128 µg/mlMurine septicemia modelED100 of 10.0 mg/kg[10]
Miconazole Candida albicans0.125 µg/ml------[11]
R41,400 Coccidioides immitis≤ 0.5 µg/ml------[12]

Key Signaling Pathways and Mechanisms of Action

AMPK Activation by AICAR in Cancer Cells

AICAR is a cell-permeable compound that is intracellularly converted to ZMP, an analog of AMP. ZMP activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2] Activated AMPK inhibits anabolic pathways that are critical for cell growth and proliferation, such as the mTOR pathway, and promotes catabolic processes. This metabolic reprogramming can lead to cell cycle arrest and apoptosis in cancer cells.

AICAR_AMPK_Pathway AICAR AICAR ZMP ZMP (AMP analog) AICAR->ZMP Intracellular Conversion AMPK AMPK ZMP->AMPK Activates mTOR_pathway mTOR Pathway AMPK->mTOR_pathway Inhibits Apoptosis Apoptosis AMPK->Apoptosis Cell_Cycle_Arrest S-Phase Arrest AMPK->Cell_Cycle_Arrest Protein_Synthesis Protein Synthesis mTOR_pathway->Protein_Synthesis Promotes Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

AICAR-mediated activation of the AMPK signaling pathway.
Reactive Oxygen Species (ROS) Generation by Antifungal Imidazoles

Some imidazole-based antifungal agents exert their effects by inducing the production of reactive oxygen species (ROS) within fungal cells. This leads to oxidative stress, damaging cellular components such as proteins, lipids, and DNA, ultimately resulting in fungal cell death.

ROS_Generation_Pathway Antifungal_Imidazole Antifungal Imidazole Mitochondria Mitochondria Antifungal_Imidazole->Mitochondria ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Induces Production Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Proteins, Lipids, DNA) Oxidative_Stress->Cellular_Damage Fungal_Cell_Death Fungal Cell Death Cellular_Damage->Fungal_Cell_Death Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis invitro_start Cell Seeding invitro_treatment Compound Treatment invitro_start->invitro_treatment invitro_incubation Incubation invitro_treatment->invitro_incubation invitro_assay MTT Assay invitro_incubation->invitro_assay invitro_end IC50 Determination invitro_assay->invitro_end invivo_start Animal Model (Xenograft/Infection) invivo_treatment Compound Administration invivo_start->invivo_treatment invivo_monitoring Monitoring (Tumor Size/Survival) invivo_treatment->invivo_monitoring invivo_end Efficacy Assessment invivo_monitoring->invivo_end

References

Structure-Activity Relationship (SAR) Studies of 4-Aminoimidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent ability to participate in various non-covalent interactions has made it a focal point for the development of novel therapeutics targeting a wide array of diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their antimicrobial, biofilm inhibitory, and kinase inhibitory activities. The information presented is supported by experimental data and detailed protocols to aid in the design and development of next-generation this compound-based drugs.

Antibacterial and Antifungal Activity

This compound derivatives have demonstrated significant potential as antimicrobial agents. The SAR studies in this area have primarily focused on the impact of substitutions at various positions of the imidazole ring and the amino group.

Key SAR Observations:

  • Substitutions on the Imidazole Ring: The nature and position of substituents on the imidazole core play a crucial role in determining the antimicrobial spectrum and potency. For instance, the introduction of a nitro group, particularly at the 5-position, has been shown to enhance activity against anaerobic bacteria and protozoa.[1]

  • N-1 Alkylation: The length of the alkyl chain at the N-1 position of the imidazole ring influences the lipophilicity of the compounds, which in turn affects their antimicrobial activity.

  • 4-Amino Group Modification: Modifications of the 4-amino group, such as its incorporation into a larger heterocyclic system or substitution with bulky groups, can modulate the antibacterial and antifungal profile. A series of 5-aminoimidazole-4-carboxamidrazones, for example, exhibited notable activity against Candida species.[2]

Table 1: SAR of 4-Nitroimidazole Derivatives as Antibacterial Agents

Compound IDR1 (at N-1)R2 (at C-2)R3 (at C-5)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
1a -CH2CH2OH-CH3-NO2>500>500[3]
1b -CH2CH(OH)CH2O-iPr-CH3-NO262.562.5[3]
1c -CH2CH(OH)CH2-Val-OiPr-CH3-NO231.262.5[3]

Note: This table presents a selection of compounds to illustrate SAR trends. For a comprehensive list, please refer to the cited literature.

Biofilm Inhibition

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. This compound derivatives have emerged as promising agents that can inhibit biofilm formation in various pathogenic bacteria, including Salmonella typhimurium and Pseudomonas aeruginosa.

Key SAR Observations:

  • Aryl Substitution at C-4(5): The presence of an aryl group at the 4- or 5-position of the 2-aminoimidazole scaffold is a key determinant of biofilm inhibitory activity. The substitution pattern on this aryl ring significantly impacts potency.[4]

  • N-1 Substituents: The nature of the substituent at the N-1 position has a major effect on the antibiofilm activity. Alkyl groups of intermediate length have been found to be favorable.[5]

  • Precursor Activity: Interestingly, some imidazo[1,2-a]pyrimidinium salts, which are precursors in the synthesis of 2-aminoimidazoles, also exhibit biofilm inhibitory activity, suggesting they may act as prodrugs.[4][5]

Table 2: SAR of 2-Aminoimidazole Derivatives as Biofilm Inhibitors against S. typhimurium

Compound IDR1 (at N-1)R2 (at C-4/5)IC50 (µM)Reference
2a HPhenyl>100[4]
2b H4-Chlorophenyl25[4]
2c n-ButylPhenyl10[5]
2d n-OctylPhenyl5[5]

Note: IC50 values represent the concentration required to inhibit biofilm formation by 50%.

Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many diseases, including cancer. This compound derivatives have been successfully developed as potent inhibitors of several kinases, such as those from the Src family and the c-Met receptor tyrosine kinase.

Key SAR Observations for Src Family Kinase (SFK) Inhibitors:

  • Hinge Binding: The this compound core has been identified as an effective hinge-binder for c-Src kinase.[6]

  • Side Chain Optimization: A "mix and match" strategy for optimizing the side chains attached to the core has led to the identification of highly potent inhibitors with nanomolar IC50 values.[6][7] The introduction of specific moieties can significantly enhance the inhibitory activity against various SFK members like Src, Fyn, Lyn, and Yes.[6][8]

Key SAR Observations for c-Met Kinase Inhibitors:

  • Scaffold Hopping: Replacement of a central benzene ring with a pyridine or trimethylpyridine in known c-Met inhibitors has shown dramatic differences in inhibitory activity, highlighting the sensitivity of the kinase to the core scaffold.

  • Linker and Terminal Groups: The nature of the linker and the terminal phenyl rings in 4-phenoxypyridine derivatives bearing an imidazole-4-carboxamide moiety is crucial. Electron-withdrawing groups, especially halogens, on the terminal phenyl ring have been found to be beneficial for antitumor activity.[9]

Table 3: SAR of this compound Derivatives as Src Family Kinase Inhibitors

Compound IDR Group ModificationSrc IC50 (nM)Fyn IC50 (nM)Lyn IC50 (nM)Yes IC50 (nM)Reference
3a (reference compound)2206891300167[6]
3b Optimized Side Chain 115305010[7]
3c Optimized Side Chain 2825408[7]

Table 4: SAR of this compound Derivatives as c-Met Kinase Inhibitors

Compound IDScaffold FeatureLinkerTerminal Phenyl Groupc-Met IC50 (µM)Reference
4a 4-PhenoxypyridineImidazole-4-carboxamideUnsubstituted0.85[9]
4b 4-PhenoxypyridineImidazole-4-carboxamide4-Fluoro0.025[9]
4c 4-PhenoxypyridineImidazole-4-carboxamide4-Chloro0.012[9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of antimicrobial agents.[1][5][10][11]

a. Preparation of Materials:

  • Test compounds: Prepare stock solutions in a suitable solvent (e.g., DMSO).

  • Bacterial strains: Use fresh overnight cultures of the test organisms (e.g., S. aureus, E. coli).

  • Culture medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.

  • 96-well microtiter plates.

b. Procedure:

  • Prepare a 2-fold serial dilution of the test compounds in CAMHB directly in the 96-well plate. Typically, 100 µL of CAMHB is added to wells 2 through 12. Add 200 µL of the highest concentration of the test compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).[11]

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the final bacterial inoculum to wells 1 through 11.

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[11]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biofilm Formation Inhibition Assay

This protocol describes a common method for quantifying the inhibition of biofilm formation using crystal violet staining.[12][13]

a. Preparation of Materials:

  • Test compounds.

  • Bacterial strains (e.g., S. typhimurium).

  • Tryptic Soy Broth (TSB) or other suitable growth medium.

  • 96-well polystyrene microtiter plates.

  • 0.1% Crystal Violet solution.

  • 30% Acetic acid or ethanol for destaining.

b. Procedure:

  • Grow overnight cultures of the bacterial strains in TSB at 37°C.

  • Normalize the cultures to an OD600 of 0.8 and then dilute 1:100 in fresh TSB.[12]

  • Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate.

  • Add 100 µL of the test compounds at various concentrations to the wells. Include a vehicle control.

  • Incubate the plate under static conditions at 30°C for 24-48 hours to allow for biofilm formation.[12]

  • After incubation, carefully remove the planktonic cells by aspiration and wash the wells gently with phosphate-buffered saline (PBS) or water.

  • Stain the attached biofilms by adding 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[13]

  • Remove the crystal violet solution and wash the wells again to remove excess stain.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or ethanol to each well.

  • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control wells.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR & Lead Optimization synthesis Synthesis of This compound Analogs purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization antimicrobial Antimicrobial Screening (MIC) characterization->antimicrobial antibiofilm Antibiofilm Assay (IC50) characterization->antibiofilm kinase Kinase Inhibition Assay (IC50/Ki) characterization->kinase sar_analysis SAR Analysis antimicrobial->sar_analysis antibiofilm->sar_analysis kinase->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt

General experimental workflow for SAR studies.

cMet_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GRB2 GRB2/SOS cMet->GRB2 Activates PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 HGF HGF HGF->cMet Binds RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Src_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Receptor Growth Factor Receptor / Integrin Src Src Kinase Receptor->Src Activates FAK FAK Src->FAK RAS_pathway RAS-MAPK Pathway Src->RAS_pathway PI3K_pathway PI3K-AKT Pathway Src->PI3K_pathway STAT3_pathway STAT3 Src->STAT3_pathway Response Proliferation Survival Migration Adhesion FAK->Response RAS_pathway->Response PI3K_pathway->Response STAT3_pathway->Response

References

A Comparative Guide to Analytical Techniques for 4-Aminoimidazole Detection

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of 4-Aminoimidazole (4-AI) and its derivatives is critical in drug development and biomedical research due to their roles as key intermediates in purine biosynthesis and as structural motifs in various pharmaceutical compounds. This guide provides a detailed comparison of common analytical techniques used for the detection of 4-AI, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and protocols.

Overview of Predominant Analytical Techniques

The detection and quantification of this compound, a polar and often low-concentration analyte, presents unique analytical challenges.[1] The primary methods employed are chromatography-based, leveraging the separation power of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with various detection systems.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely accessible and robust technique. It offers significant improvements in specificity and interference reduction compared to older methods like direct UV-Vis spectrophotometry.[2] While effective, its sensitivity can be limited by the fact that imidazole compounds often lack a strong chromophore, meaning they do not absorb UV light strongly.[1][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Regarded as the gold standard for quantifying small molecules in complex biological matrices, LC-MS/MS provides exceptional sensitivity and selectivity.[4] By using techniques like Multiple Reaction Monitoring (MRM), it can confidently identify and quantify target analytes at very low concentrations, even in the presence of interfering substances.[5][6] This makes it particularly suitable for pharmacokinetic studies in plasma.[5][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique known for its high resolution and sensitivity, GC-MS is well-suited for volatile and semi-volatile compounds.[8] However, for polar, non-volatile molecules like 4-AI, a chemical derivatization step is typically required to increase their volatility before they can be analyzed by GC.[1][8][9]

  • Other Techniques: Methods such as Capillary Electrophoresis and various electrochemical sensors have also been developed for the determination of imidazole compounds.[1][10] These can offer advantages in specific applications but are less commonly employed as primary quantitative tools in regulated environments compared to chromatography-based methods.

Comparative Performance Data

The selection of an analytical technique often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes key performance metrics for the principal methods used in the analysis of 4-AI and related imidazole compounds.

Technique Analyte / Matrix Linearity Range Limit of Quantification (LOQ) Limit of Detection (LOD) Citation(s)
HPLC-UV Imidazole Drugs / Plasma0.5 - 50 µg/mL~0.5 µg/mL0.13 - 0.41 µg/mL[11]
LC-MS/MS 5-Aminoimidazole-4-carboxamide / Human Plasma20 - 2000 ng/mL20 ng/mLNot Reported[5][12]
LC-MS/MS 5-Amino-4-imidazole-carboxamide / Human Plasma2.0 - 500 ng/mL2.0 ng/mLNot Reported[7]
GC-MS Imidazole-like CompoundsNot Reported0.24 - 1.94 µg/mL0.06 - 0.89 µg/mL[8]
GC-MS 4-Methylimidazole / Balsamic VinegarNot ReportedNot Reported130 µg/kg[9]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the analysis of this compound using chromatography-based methods. This process highlights the critical steps from initial sample receipt to final data reporting.

G cluster_pre Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_post Data Processing & Reporting Sample Sample Collection (e.g., Plasma, Tissue) Homogenize Homogenization & Dilution Sample->Homogenize Extract Extraction (LLE, SPE, PP) Homogenize->Extract Derivatize Derivatization (Optional for GC-MS) Extract->Derivatize Separation Chromatographic Separation (HPLC or GC) Derivatize->Separation Detection Detection (UV or MS/MS) Separation->Detection Processing Data Acquisition & Integration Detection->Processing Quant Quantification (Calibration Curve) Processing->Quant Report Final Report Quant->Report

General workflow for the analytical detection of this compound.

Detailed Experimental Protocols

Below are representative protocols for the analysis of 4-AI derivatives, providing a template for methodology development.

Protocol 1: HPLC-UV Method

This protocol is adapted from a general method for the analysis of imidazole-based compounds in pharmaceutical dosage forms and is suitable for quantifying 4-AI when high sensitivity is not required.

  • Sample Preparation:

    • Accurately weigh a sample portion and disperse it in a suitable solvent like methanol or a mixture of the mobile phase.[6]

    • Use sonication or vortexing to ensure complete dissolution of the analyte.

    • Filter the resulting solution through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV Detector.[2]

    • Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][11]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.025 M KH₂PO₄ adjusted to an acidic pH) and an organic solvent like methanol or acetonitrile.[2][11] A typical ratio might be 30:70 (v/v) organic to aqueous.

    • Flow Rate: 1.0 mL/min.[2][11]

    • Detection Wavelength: Set based on the UV absorbance maximum of 4-AI, typically in the range of 215-280 nm.[2][3]

    • Injection Volume: 20 µL.[2]

  • Quantification:

    • Prepare a series of standard solutions of 4-AI in the mobile phase.

    • Generate a calibration curve by plotting the peak area of the analyte against its concentration.

    • Determine the concentration of 4-AI in the samples by interpolating their peak areas from the calibration curve.[2]

Protocol 2: LC-MS/MS Method for Biological Samples

This protocol is based on a validated method for the determination of 5-aminoimidazole-4-carboxamide (a closely related derivative) in human plasma, ideal for pharmacokinetic studies.[5][12]

  • Sample Preparation (Ion-Pair Extraction):

    • To a 100 µL plasma sample, add an internal standard solution.

    • Add a suitable ion-pairing agent (e.g., 1-pentanesulfonate) to facilitate the extraction of the polar analyte into an organic solvent.[5]

    • Perform a liquid-liquid extraction with an appropriate organic solvent.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for injection.[6]

  • LC-MS/MS Conditions:

    • LC System: A high-performance or ultra-high-performance liquid chromatography system.[6]

    • Column: A reversed-phase C18 column (e.g., Hypersil ODS2).[5]

    • Mobile Phase: An isocratic or gradient mixture of methanol and water.[5][12] For example, a 68:32 (v/v) mixture of methanol and water.[5]

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[5][6]

    • Acquisition Mode: Use Multiple Reaction Monitoring (MRM) for high selectivity.[5][6] Monitor specific precursor-to-product ion transitions for the analyte and the internal standard (e.g., for AICA, m/z 127 → 110).[5]

Protocol 3: GC-MS Method with Derivatization

This protocol outlines a general approach for analyzing 4-AI using GC-MS, which requires a derivatization step to enhance volatility.[8][9]

  • Sample Preparation and Derivatization:

    • Extract 4-AI from the sample matrix using an appropriate solvent or solid-phase extraction (SPE) method.

    • Evaporate the extract to dryness.

    • Add a suitable solvent (e.g., acetonitrile), a base (e.g., pyridine), and a derivatizing agent such as isobutyl chloroformate.[8][9]

    • Heat the mixture to complete the reaction, which converts the polar N-H groups of the imidazole ring into less polar, more volatile derivatives.

    • Extract the derivatized analyte into a non-polar solvent (e.g., hexane) for injection.

  • GC-MS Conditions:

    • GC System: A gas chromatograph equipped with a split/splitless injector.[6]

    • Column: A capillary column suitable for the separation, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or HP-5ms).[6]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature gradient is used to separate the compounds, e.g., starting at a low temperature and ramping up to a higher temperature.

    • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode, scanning a relevant mass range or in selected ion monitoring (SIM) mode for higher sensitivity.

References

Rise of a New Adjuvant: 4-Aminoimidazole Derivatives Combat Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

The escalating threat of antibiotic resistance has spurred the search for novel therapeutic agents. Among the promising candidates, 4-aminoimidazole derivatives have emerged as potent compounds capable of tackling resistant bacterial strains, not only through direct antimicrobial activity but also by revitalizing the efficacy of existing antibiotics. This guide provides a comparative analysis of their performance against key resistant pathogens, supported by experimental data and detailed methodologies.

Researchers and drug development professionals are increasingly turning to innovative chemical scaffolds to overcome the sophisticated defense mechanisms of bacteria. The this compound core structure has proven to be a versatile platform for developing molecules that can disrupt critical bacterial processes, such as biofilm formation, and re-sensitize multidrug-resistant bacteria to conventional therapies. This guide summarizes key findings on the efficacy of these derivatives against methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii.

Comparative Efficacy Against Resistant Strains

The antimicrobial and resistance-modifying activities of various this compound derivatives have been quantified through determination of their Minimum Inhibitory Concentrations (MICs) and their ability to lower the MICs of conventional antibiotics. The following tables summarize the performance of several key derivatives against clinically significant resistant bacteria.

Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

A series of novel nitroimidazole derivatives have demonstrated significant antibacterial effects against MRSA. Notably, some compounds exhibited greater efficacy than the established drug, metronidazole. Furthermore, certain 2-aminoimidazole derivatives have been shown to act synergistically with β-lactam antibiotics, effectively reducing their MICs against MRSA.[1]

Derivative/CompoundOrganismMIC (µg/mL)Notes
Compound 8g (a nitroimidazole derivative)MRSA1Significantly more effective than metronidazole.[2]
MetronidazoleMRSA32-64Reference compound.[3]
2-Aminoimidazole/triazole conjugate (Compound 1)MRSA64Also acts as a biofilm dispersal agent.[1]
Synergistic Activity with β-Lactams
Methicillin aloneMRSA256
Methicillin + Compound 1 (45 µM)MRSA644-fold reduction in MIC.[1]
Penicillin G aloneMRSA32
Penicillin G + Compound 1 (45 µM)MRSA48-fold reduction in MIC.[1]
Activity Against Pseudomonas aeruginosa

Several imidazole derivatives have been evaluated for their activity against P. aeruginosa. While some show direct antimicrobial effects, others, particularly imidazole-rich peptidomimetics, demonstrate potential as antibiotic adjuvants.

Derivative/CompoundOrganismMIC (µg/mL)Notes
Imidazole derivative HL1P. aeruginosa5000
Imidazole derivative HL2P. aeruginosa625More potent than HL1.[4]
VancomycinP. aeruginosa>40Ineffective at the tested concentration.[4]
4H10 (Imidazole-rich peptidomimetic)P. aeruginosa-Acts as an antibiotic adjuvant, enhancing doxycycline accumulation.[5][6]
Activity Against Multidrug-Resistant (MDR) Acinetobacter baumannii

Dimeric 2-aminoimidazole derivatives have been identified as highly effective adjuvants for macrolide and aminoglycoside antibiotics against MDR A. baumannii. These compounds can significantly reduce the MIC of antibiotics that are typically ineffective against this pathogen.

Derivative/Compound CombinationOrganismAntibiotic MIC (µg/mL)Fold Reduction
Clarithromycin (CLR) aloneA. baumannii 507532
CLR + Dimeric 2-AI (Compound 5, 7.5 µM)A. baumannii 5075132-fold
CLR + Dimeric 2-AI (Compound 9g, 2.5 µM)A. baumannii 5075216-fold
CLR + Dimeric 2-AI (Compound 9k, 1.5 µM)A. baumannii 5075216-fold
Tobramycin (TOB) aloneA. baumannii 5075 (TOB-resistant)128
TOB + 2-AI Adjuvant (Compound 1, 30 µM)A. baumannii 5075 (TOB-resistant)264-fold
TOB + 2-AI Adjuvant (Compound 7, 15 µM)A. baumannii 19606 (TOB-susceptible)0.58-fold

Mechanism of Action: Targeting Bacterial Signaling and Biofilms

A key mechanism by which 2-aminoimidazole derivatives exert their effects, particularly against A. baumannii, is through the disruption of a two-component regulatory system (TCS). These systems are crucial for bacteria to sense and respond to environmental changes, including the regulation of virulence and biofilm formation.[7]

Pull-down assays have identified that a 2-aminoimidazole compound can bind to BfmR, a response regulator that is a master controller of biofilm formation in A. baumannii.[8][9][10][11] This interaction is thought to disrupt the signaling cascade that leads to biofilm development, thereby preventing the bacteria from establishing this highly protected mode of growth. By inhibiting biofilm formation, these compounds render the bacteria more susceptible to antibiotics and the host immune system.[7]

BfmR_Signaling_Pathway Env_Signal Environmental Signal BfmS BfmS (Sensor Kinase) Env_Signal->BfmS Activates BfmR BfmR (Response Regulator) BfmS->BfmR Phosphorylates Biofilm_Genes Biofilm Formation Genes BfmR->Biofilm_Genes Activates Transcription Two_AI 2-Aminoimidazole Derivative Two_AI->BfmR Binds and Inhibits Biofilm Biofilm Formation Biofilm_Genes->Biofilm

Figure 1. Proposed mechanism of 2-aminoimidazole derivatives inhibiting biofilm formation in A. baumannii by targeting the BfmR response regulator.

The workflow for assessing the antibiofilm properties of these compounds typically involves screening for biofilm inhibition followed by quantification.

Experimental_Workflow start Start culture Overnight Bacterial Culture start->culture dilution Dilute Culture & Add to 96-Well Plate with Compounds culture->dilution incubation Incubate to Allow Biofilm Formation dilution->incubation wash1 Remove Planktonic Bacteria and Wash Wells incubation->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 solubilize Solubilize Bound Stain wash2->solubilize measure Measure Absorbance (Quantify Biofilm) solubilize->measure end End measure->end

Figure 2. General workflow for a crystal violet-based biofilm inhibition assay.

Experimental Protocols

The following are standardized methods for evaluating the antimicrobial and antibiofilm properties of this compound derivatives.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.[12][13][14]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum adjusted to a 0.5 McFarland standard

  • Test compounds (this compound derivatives) and control antibiotics dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compounds: Create a stock solution of the test compounds in a suitable solvent. Prepare serial two-fold dilutions of the compounds in CAMHB directly in the 96-well plates.

  • Inoculum Preparation: Prepare a suspension of the test microorganism from an overnight culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared microbial suspension to each well of the 96-well plate containing the diluted test compounds. Include a growth control (broth and inoculum only) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or a microplate reader.

Protocol 2: Biofilm Inhibition Assay using Crystal Violet

This is a common method for quantifying the ability of a compound to prevent biofilm formation.[15][16][17]

Materials:

  • 96-well flat-bottom microtiter plates

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)

  • Bacterial inoculum

  • Test compounds

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

  • Microplate reader

Procedure:

  • Preparation of Plates: Add the bacterial inoculum and serial dilutions of the test compounds to the wells of a 96-well plate. Include control wells with no compound.

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Carefully discard the planktonic (free-floating) bacteria from the wells. Gently wash the wells with sterile water or phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

  • Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes. This stains the biofilm biomass.

  • Washing: Discard the crystal violet solution and wash the wells again with water to remove excess stain.

  • Solubilization: Add 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Transfer the solubilized crystal violet solution to a new flat-bottom plate and measure the absorbance at a wavelength of approximately 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm. The percentage of biofilm inhibition can be calculated relative to the control wells.

Conclusion

This compound derivatives represent a promising and versatile class of compounds in the fight against antibiotic-resistant bacteria. Their ability to act both as direct antimicrobial agents and as adjuvants that restore the efficacy of conventional antibiotics makes them particularly valuable. The mechanism of action, which includes the disruption of key bacterial signaling pathways involved in biofilm formation, highlights a sophisticated approach to tackling bacterial resistance. The data and protocols presented here provide a foundation for further research and development of these compounds into clinically effective therapies.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-Aminoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides a detailed protocol for the proper disposal of 4-Aminoimidazole, a compound that requires careful management due to its potential hazards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). This substance is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3]

  • Eye Protection: Wear chemical safety goggles or glasses.[1][4]

  • Hand Protection: Use chemical-resistant gloves.[1][4]

  • Body Protection: A standard laboratory coat is necessary to protect from accidental spills.[1][4]

  • Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust or fumes.[1][2][4]

In the event of a spill, prevent the chemical from entering drains or waterways.[1][4] Carefully sweep up the solid material, minimizing dust creation, and place it into a clearly labeled, sealed container for disposal.[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as regulated chemical waste. Adherence to local, state, and federal regulations is mandatory.[1]

  • Waste Classification: The first step is to classify the waste. Chemical waste generators are responsible for determining if a substance is considered hazardous under regulations such as the US EPA guidelines (40 CFR 261.3).[1] Consult your institution's Environmental Health & Safety (EH&S) department for guidance on classification.

  • Containerization:

    • Place waste this compound into a dedicated, compatible, and sealable container to prevent leaks or spills.[5][6]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings.[4][5]

    • Do not overfill the container; it is recommended to leave at least one inch of headroom to allow for expansion.[7][8]

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA).[7]

    • The storage area must be cool, dry, and well-ventilated.[4][5]

    • Ensure the waste is stored away from incompatible materials, particularly strong oxidizing agents.[5][6]

  • Arranging for Final Disposal:

    • Do not attempt to dispose of this compound down the drain or in regular trash.[1][2]

    • Contact your institution's EH&S department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal at an approved waste facility.[1][2]

The following diagram outlines the decision-making workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify 2. Classify Waste (Consult EH&S and Regulations) ppe->classify containerize 3. Securely Containerize (Use compatible, sealed container) classify->containerize label_waste 4. Label Container ('Hazardous Waste', Chemical Name, Hazards) containerize->label_waste store 5. Store in Designated Area (Cool, Dry, Ventilated, Secure SAA) label_waste->store contact 6. Arrange for Professional Disposal (Contact EH&S or Licensed Contractor) store->contact end End: Proper Disposal Complete contact->end

Disposal Workflow for this compound

References

Personal protective equipment for handling 4-Aminoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 4-Aminoimidazole are paramount for ensuring laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.

Immediate Safety and Hazard Information

This compound and its derivatives are associated with several potential hazards. Understanding these is the first step toward safe handling. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1]

Hazard Classifications:

Hazard ClassHazard Statement
Skin IrritationH315: Causes skin irritation[1][2]
Eye IrritationH319: Causes serious eye irritation[1][2]
Specific target organ toxicity, single exposureH335: May cause respiratory irritation[1][3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure personal safety when handling this compound.

Body PartPersonal Protective EquipmentStandard/SpecificationRationale
Eyes/FaceChemical safety goggles with side shields or a face shield.[1][3]ANSI Z87.1 or European Standard EN166.[3][4]Protects against dust particles and splashes.[5]
HandsChemical-resistant gloves (e.g., Nitrile rubber).[1][5]Tested according to EN 374.[5]Prevents direct skin contact with the chemical.[5]
BodyA lab coat or appropriate protective clothing.[4][5]Should be buttoned and fit properly to cover as much skin as possible.[5]Minimizes skin contact and protects underlying clothing.[5]
RespiratoryUse of a respirator with a particle filter is recommended, especially when dust may be generated.[4]MSHA/NIOSH (approved or equivalent).[3][6]Prevents inhalation of dust particles.
FeetClosed-toe, closed-heel shoes that cover the entire foot.[5]N/AProtects against spills and falling objects.[5]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.

1. Preparation:

  • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Verify that an eyewash station and safety shower are readily accessible.[3][7]

  • Confirm all necessary PPE is available and in good condition.

  • Review the Safety Data Sheet (SDS) for this compound before beginning work.[1]

2. Handling and Experimentation:

  • Don all required PPE before handling the compound.

  • Handle the chemical within a well-ventilated area, such as a fume hood, to minimize inhalation of dust.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • When weighing or transferring the powder, do so carefully to avoid generating dust.

  • Keep the container tightly closed when not in use.[1]

3. Cleanup:

  • Upon completion of the experiment, decontaminate all work surfaces.

  • Carefully remove and dispose of contaminated PPE, such as gloves, in the designated waste stream.[5]

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE handling_weigh Weigh/Transfer in Fume Hood prep_ppe->handling_weigh prep_sds Review SDS prep_area Prepare Work Area prep_sds->prep_area prep_area->prep_ppe handling_exp Conduct Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Surfaces handling_exp->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Remove PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

A procedural workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste from Residues:

  • Chemical waste must be disposed of in accordance with federal, state, and local regulations.[1]

  • Waste generators must determine whether a discarded chemical is classified as hazardous waste.[1]

  • Collect waste in a designated, properly labeled, and sealed container.

Contaminated Packaging:

  • Uncleaned containers should be handled as you would the product itself.[1][5]

  • Do not reuse empty containers. Dispose of them as unused product.[1]

cluster_waste_gen Waste Generation cluster_waste_handling Waste Handling & Segregation cluster_disposal Final Disposal gen_residue Chemical Residues handle_collect Collect in Designated Containers gen_residue->handle_collect gen_contam Contaminated Materials (PPE, etc.) gen_contam->handle_collect gen_package Empty Containers gen_package->handle_collect handle_label Label as Hazardous Waste handle_collect->handle_label handle_segregate Segregate from Other Waste handle_label->handle_segregate disp_approved Dispose via Approved Waste Plant handle_segregate->disp_approved disp_regs Follow all Regulations disp_approved->disp_regs

A logical workflow for the proper disposal of this compound waste.

Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[1]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[1]
Ingestion Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[1]

For any exposure, consult a physician and show them the Safety Data Sheet.[1] In case of a spill, wear appropriate protective equipment, ensure adequate ventilation, and prevent the spill from entering drains.[1] Absorb the spill with inert material and place it into a suitable disposal container.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminoimidazole
Reactant of Route 2
4-Aminoimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.